molecular formula C22H29NO2 B1207045 Noracymethadol, (-)- CAS No. 43033-71-2

Noracymethadol, (-)-

Cat. No.: B1207045
CAS No.: 43033-71-2
M. Wt: 339.5 g/mol
InChI Key: VWCUGCYZZGRKEE-UWJYYQICSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-alpha-Acetyl-N-normethadol is a diarylmethane.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

43033-71-2

Molecular Formula

C22H29NO2

Molecular Weight

339.5 g/mol

IUPAC Name

[(3S,6S)-6-(methylamino)-4,4-diphenylheptan-3-yl] acetate

InChI

InChI=1S/C22H29NO2/c1-5-21(25-18(3)24)22(16-17(2)23-4,19-12-8-6-9-13-19)20-14-10-7-11-15-20/h6-15,17,21,23H,5,16H2,1-4H3/t17-,21-/m0/s1

InChI Key

VWCUGCYZZGRKEE-UWJYYQICSA-N

SMILES

CCC(C(CC(C)NC)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C

Isomeric SMILES

CC[C@@H](C(C[C@H](C)NC)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C

Canonical SMILES

CCC(C(CC(C)NC)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C

Synonyms

1 alpha-acetylnormethadol
6-(methylamino)-4,4-diphenyl-3-heptanol acetate
l-alpha-noracetylmethadol
N-desmethyl-1-alpha-acetylmethadol
NLAAM
nor-LAAM
noracetylmethadol
paracymethadol
paracymethadol hydrochloride
paracymethadol hydrochloride, (R*,R*)-(+-)-isomer
paracymethadol hydrochloride, (S-(R*,R*))-isomer
paracymethadol, (R*,R*)-(+-)-isomer
paracymethadol, (R-(R*,R*))-isomer
paracymethadol, (S-(R*,R*))-(-)-isome

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to (-)-Noracymethadol: Chemical Structure, Properties, and Pharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Noracymethadol, the levorotatory isomer of noracymethadol, is a potent synthetic opioid analgesic. It is the primary active metabolite of l-alpha-acetylmethadol (LAAM), a long-acting opioid agonist formerly used in the treatment of opioid dependence. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of (-)-Noracymethadol. Detailed experimental protocols for key assays and visualizations of relevant biological pathways are included to support further research and development in the field of opioid pharmacology.

Chemical Structure and Physicochemical Properties

(-)-Noracymethadol, also known as nor-LAAM, is a derivative of methadone and shares a core diphenylheptane structure. Its chemical identity and key physicochemical properties are summarized in the table below.

PropertyValueReference
IUPAC Name [(3S,6S)-6-(methylamino)-4,4-diphenylheptan-3-yl] acetate[PubChem CID: 135260]
Molecular Formula C22H29NO2[PubChem CID: 135260]
Molecular Weight 339.47 g/mol [PubChem CID: 15129, 4]
CAS Number 43033-71-2[PubChem CID: 135260]
Melting Point (HCl salt) ~216-217 °C[DrugFuture]
Boiling Point Data not available
Solubility Data not available
Appearance White crystalline powder (hydrochloride salt)[Boehringer Ingelheim]

Pharmacology

(-)-Noracymethadol is a potent opioid agonist with a primary mechanism of action involving the activation of mu (µ)-opioid receptors.[1] It is a major active metabolite of LAAM, and its pharmacological activity is crucial to the therapeutic and adverse effects of the parent drug.[1][2]

Mechanism of Action

As a µ-opioid receptor agonist, (-)-Noracymethadol mimics the effects of endogenous opioids like endorphins.[3] The binding of (-)-Noracymethadol to µ-opioid receptors, which are G-protein coupled receptors (GPCRs), initiates a downstream signaling cascade.[4] This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, and the modulation of ion channel activity. The overall effect is a reduction in neuronal excitability and the inhibition of pain signal transmission.

Receptor Binding Affinity

Published receptor binding studies have shown that (-)-Noracymethadol has a high affinity for the µ-opioid receptor.[1] The binding affinity, represented by the inhibition constant (Ki), is a measure of the drug's potency at the receptor.

Receptor SubtypeBinding Affinity (Ki)
Mu (µ)5.6 nM
Delta (δ)Data not available
Kappa (κ)Data not available

The IC50 value, the concentration of the drug that inhibits 50% of a biological response, for (-)-Noracymethadol at the µ-opioid receptor has been reported as 1.2 nM.[1]

Pharmacokinetics and Metabolism

(-)-Noracymethadol is formed in the liver through the N-demethylation of LAAM, a reaction primarily catalyzed by the cytochrome P450 enzyme CYP3A4.[2] It has a longer duration of action compared to methadone.[2] Further metabolism of (-)-Noracymethadol can occur, leading to the formation of other metabolites.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of (-)-Noracymethadol.

Opioid Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for opioid receptors.

Objective: To determine the Ki of (-)-Noracymethadol for µ, δ, and κ opioid receptors.

Materials:

  • Receptor Source: Cell membranes from a stable cell line expressing the recombinant human opioid receptor of interest (µ, δ, or κ).

  • Radioligand: A high-affinity, selective radiolabeled ligand for the target receptor (e.g., [³H]DAMGO for µ-receptors, [³H]DPDPE for δ-receptors, [³H]U-69,593 for κ-receptors).

  • Test Compound: (-)-Noracymethadol.

  • Non-specific Binding Control: A high concentration of a non-selective opioid antagonist (e.g., 10 µM Naloxone).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: Cell harvester with glass fiber filters.

  • Scintillation Counter.

Procedure:

  • Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

  • Assay Setup (in a 96-well plate, in triplicate):

    • Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and membrane suspension.

    • Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and membrane suspension.

    • Competitive Binding: Assay buffer, radioligand, varying concentrations of (-)-Noracymethadol, and membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer.

  • Scintillation Counting: Place filters in scintillation vials with scintillation fluid and measure radioactivity.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of (-)-Noracymethadol to generate a competition curve.

    • Determine the IC50 value from the curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Analgesia Assays

This test measures the latency of a thermal pain response in animals.

Objective: To assess the analgesic efficacy of (-)-Noracymethadol.

Materials:

  • Hot plate apparatus with adjustable temperature.

  • Animal subjects (e.g., mice or rats).

  • (-)-Noracymethadol solution for administration.

  • Vehicle control solution.

Procedure:

  • Acclimatization: Acclimate the animals to the testing room and apparatus.

  • Baseline Latency: Place each animal on the hot plate (maintained at a constant temperature, e.g., 55 ± 0.5 °C) and record the time until a nociceptive response is observed (e.g., paw licking, jumping). A cut-off time (e.g., 30-60 seconds) should be set to prevent tissue damage.

  • Drug Administration: Administer (-)-Noracymethadol or vehicle control to the animals (e.g., via intraperitoneal or subcutaneous injection).

  • Post-treatment Latency: At predetermined time points after drug administration (e.g., 30, 60, 90, 120 minutes), place the animals back on the hot plate and measure their response latency.

  • Data Analysis: Compare the post-treatment latencies to the baseline latencies and to the vehicle control group to determine the analgesic effect.

This test measures the latency of a spinal reflex to a thermal stimulus.

Objective: To evaluate the spinal analgesic effects of (-)-Noracymethadol.

Materials:

  • Tail flick analgesiometer with a radiant heat source.

  • Animal subjects (e.g., mice or rats).

  • (-)-Noracymethadol solution for administration.

  • Vehicle control solution.

Procedure:

  • Acclimatization: Gently restrain the animals and allow them to acclimate to the apparatus.

  • Baseline Latency: Apply the radiant heat source to the animal's tail and measure the time it takes for the animal to flick its tail away from the heat. A cut-off time should be established.

  • Drug Administration: Administer (-)-Noracymethadol or vehicle control.

  • Post-treatment Latency: Measure the tail flick latency at various time points after drug administration.

  • Data Analysis: Analyze the data by comparing the post-treatment latencies with baseline and vehicle control values.

In Vitro Functional Assay: cAMP Accumulation

This assay measures the ability of a compound to inhibit adenylyl cyclase activity, a hallmark of µ-opioid receptor activation.

Objective: To determine the functional potency (EC50) and efficacy of (-)-Noracymethadol.

Materials:

  • A cell line stably expressing the human µ-opioid receptor.

  • Forskolin (B1673556) (an adenylyl cyclase activator).

  • (-)-Noracymethadol.

  • cAMP assay kit (e.g., HTRF, ELISA, or other formats).

Procedure:

  • Cell Culture: Culture the cells to an appropriate density.

  • Assay Setup:

    • Plate the cells in a 96-well plate.

    • Pre-treat the cells with varying concentrations of (-)-Noracymethadol.

    • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

  • Incubation: Incubate for a specified period to allow for cAMP accumulation.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using the chosen assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • Plot the cAMP levels against the log concentration of (-)-Noracymethadol.

    • Determine the EC50 value, which is the concentration of (-)-Noracymethadol that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP accumulation.

Signaling Pathways and Experimental Workflows

Mu-Opioid Receptor Signaling Pathway

The binding of (-)-Noracymethadol to the µ-opioid receptor triggers a cascade of intracellular events. The following diagram illustrates the canonical G-protein dependent signaling pathway.

mu_opioid_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MOR Mu-Opioid Receptor G_protein Gαi/oβγ MOR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_alpha Gαi/o-GTP G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma G_alpha->AC Inhibits Ion_channel Ion Channels (e.g., K+, Ca2+) G_betagamma->Ion_channel Modulates ATP ATP PKA Protein Kinase A cAMP->PKA Activates PKA->Ion_channel Phosphorylates Noracymethadol (-)-Noracymethadol Noracymethadol->MOR Binds to

Caption: Mu-Opioid Receptor Signaling Pathway initiated by (-)-Noracymethadol.

Experimental Workflow for Receptor Binding Assay

The following diagram outlines the key steps in a competitive radioligand binding assay.

binding_assay_workflow start Start prep Prepare Receptor Membranes and Reagents start->prep setup Set up Assay Plate: - Total Binding - Non-specific Binding - Competitive Binding prep->setup incubation Incubate to Reach Equilibrium setup->incubation filtration Filter to Separate Bound and Unbound Ligand incubation->filtration wash Wash Filters filtration->wash count Scintillation Counting wash->count analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki count->analysis end End analysis->end

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

(-)-Noracymethadol is a potent µ-opioid receptor agonist with significant analgesic properties. As the primary active metabolite of LAAM, a thorough understanding of its chemical and pharmacological characteristics is essential for the development of safer and more effective opioid-based therapeutics. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working in this critical area. Further investigation into the binding affinities at delta and kappa opioid receptors, as well as detailed in vivo and in vitro functional studies, will be crucial for a complete elucidation of its pharmacological profile.

References

Synthesis of Levorotatory Noracymethadol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for levorotatory noracymethadol, an opioid analgesic. The document details both a semi-synthetic approach via N-demethylation of its precursor, levo-alpha-acetylmethadol (LAAM), and a proposed stereoselective synthesis route for its chiral backbone. Additionally, a classical resolution method for obtaining the desired enantiomer from a racemic mixture is discussed. This guide is intended to provide researchers and drug development professionals with the necessary details to understand and potentially replicate these synthetic processes.

Introduction

Noracymethadol, chemically known as (3S,6S)-6-(methylamino)-4,4-diphenyl-3-heptanyl acetate (B1210297), is a synthetic opioid analgesic structurally related to methadone. The levorotatory isomer, l-noracymethadol, is the pharmacologically active enantiomer. The synthesis of enantiomerically pure opioids is of significant interest in drug development to optimize therapeutic effects and minimize potential side effects associated with other isomers. This guide will focus on the chemical synthesis of the levorotatory isomer of noracymethadol.

Semi-synthesis via N-demethylation of Levo-alpha-acetylmethadol (LAAM)

A primary and historically significant route to levorotatory noracymethadol involves the N-demethylation of its parent compound, levo-alpha-acetylmethadol (LAAM).

Synthesis of Levo-alpha-acetylmethadol (LAAM) Precursor

The synthesis of LAAM itself can be achieved through a multi-step process, often starting from commercially available chiral precursors to establish the desired stereochemistry. A potential stereoselective route can be adapted from the synthesis of related methadone compounds, starting from (S)-alaninol.

Experimental Protocol (Proposed):

  • Activation of (S)-alaninol: (S)-alaninol is first converted to a more reactive intermediate. This can be achieved by reacting it with thionyl chloride to form (S)-1-chloro-N,N-dimethylpropan-2-amine hydrochloride or by converting it to a sulfonate ester.

  • Alkylation of Diphenylacetonitrile (B117805): The activated (S)-alaninol derivative is then used to alkylate diphenylacetonitrile in the presence of a strong base, such as sodium amide or sodium hydride, to form the nitrile intermediate, (S)-4-(dimethylamino)-2,2-diphenylpentanenitrile.

  • Grignard Reaction: The nitrile intermediate is reacted with ethylmagnesium bromide (a Grignard reagent). Subsequent acidic hydrolysis of the resulting imine yields the ketone precursor, (R)-6-(dimethylamino)-4,4-diphenylheptan-3-one.

  • Reduction and Acetylation: The ketone is then stereoselectively reduced to the corresponding alcohol, followed by acetylation of the hydroxyl group to yield levo-alpha-acetylmethadol (LAAM).

N-demethylation of LAAM

The final step in this semi-synthetic pathway is the removal of the N-methyl group from LAAM. A reported method for this transformation utilizes mercuric acetate.[1]

Experimental Protocol:

A solution of levo-alpha-acetylmethadol (LAAM) is refluxed with mercuric acetate in dilute acetic acid.[1] The reaction proceeds via an oxidative demethylation mechanism. Following the reaction, the product, levorotatory noracymethadol, is isolated as its hydrochloride salt.[1]

Quantitative Data:

Reaction StepProductYield
N-demethylation of LAAMLevorotatory noracymethadol HCl50%[1]

Logical Relationship of the N-demethylation Pathway

G LAAM Levo-alpha-acetylmethadol (LAAM) Product Levorotatory Noracymethadol HCl LAAM->Product Reflux Reagent Mercuric Acetate in dilute Acetic Acid Reagent->Product

Caption: N-demethylation of LAAM to Levorotatory Noracymethadol.

Stereoselective Synthesis of the Chiral Backbone

A de novo stereoselective synthesis provides an alternative to the semi-synthetic approach, allowing for the direct establishment of the required stereocenters. A plausible pathway can be envisioned starting from a chiral pool material like (S)-alaninol.

Experimental Workflow:

G cluster_0 Synthesis of Chiral Intermediate cluster_1 Formation of Noracymethadol Backbone cluster_2 Final Product Formation Alaninol (S)-Alaninol ActivatedAlaninol Activated (S)-Alaninol (e.g., tosylate or chloride) Alaninol->ActivatedAlaninol Activation Nitrile (S)-4-(dimethylamino)-2,2- diphenylpentanenitrile ActivatedAlaninol->Nitrile Alkylation of Diphenylacetonitrile Ketone (R)-6-(methylamino)-4,4- diphenylheptan-3-one Nitrile->Ketone Grignard Reaction & N-demethylation step Alcohol (3S,6S)-6-(methylamino)-4,4- diphenylheptan-3-ol Ketone->Alcohol Stereoselective Reduction Noracymethadol Levorotatory Noracymethadol Alcohol->Noracymethadol Acetylation

References

An In-depth Technical Guide on the Mechanism of Action of (-)-Noracymethadol on Opioid Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Noracymethadol, the active N-demethylated metabolite of l-alpha-acetylmethadol (LAAM), is a potent synthetic opioid agonist. This technical guide provides a comprehensive overview of its mechanism of action at opioid receptors. This document summarizes the available quantitative data on its binding affinity and functional activity, details relevant experimental methodologies, and visualizes the key signaling pathways involved. While comprehensive data for (-)-Noracymethadol remains somewhat limited in publicly accessible literature, this guide synthesizes the most current understanding to support further research and drug development efforts in the field of opioid pharmacology.

Introduction

(-)-Noracymethadol, also known as nor-LAAM, is a primary and more potent active metabolite of l-alpha-acetylmethadol (LAAM), a synthetic opioid historically used for the management of opioid dependence.[1][2] The prolonged duration of action of LAAM is largely attributed to the pharmacological activity of its metabolites, including (-)-Noracymethadol and dinor-LAAM.[1] Understanding the specific interactions of (-)-Noracymethadol with opioid receptors is crucial for elucidating the overall therapeutic and adverse effects of its parent compound and for the potential development of new opioid-based therapeutics. This guide focuses on the molecular and cellular mechanism of action of (-)-Noracymethadol at the mu (µ), delta (δ), and kappa (κ) opioid receptors.

Quantitative Data on Opioid Receptor Interactions

The interaction of (-)-Noracymethadol with opioid receptors is characterized by its binding affinity (Ki) and its functional potency (EC50) and efficacy (Emax). The available quantitative data from in vitro studies are summarized below.

Binding Affinity

Binding affinity (Ki) represents the concentration of the ligand at which 50% of the receptors are occupied. A lower Ki value indicates a higher affinity of the ligand for the receptor. Recent research has provided the binding affinity of (-)-Noracymethadol for the µ-opioid receptor.

LigandReceptor SubtypeBinding Affinity (Ki) (nM)Source
(-)-Noracymethadolµ-Opioid Receptor5.6[1]
Functional Activity

Functional activity is a measure of the biological response initiated by the ligand upon binding to the receptor. It is typically quantified by the half-maximal effective concentration (EC50) and the maximum response (Emax). A recent study has reported the potency (IC50) of (-)-Noracymethadol at the µ-opioid receptor.

LigandReceptor SubtypePotency (IC50) (nM)Source
(-)-Noracymethadolµ-Opioid Receptor1.2[1]

Signaling Pathways

Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist like (-)-Noracymethadol, initiate a cascade of intracellular signaling events. The primary signaling pathway involves the activation of inhibitory G-proteins (Gi/o).

General Opioid Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_g_protein_dissociation cluster_downstream Downstream Effects Opioid_Receptor Opioid Receptor (µ, δ, κ) G_Protein Gi/o Protein (αβγ) Opioid_Receptor->G_Protein Activates G_alpha Gαi/o-GTP G_Protein->G_alpha Dissociates to G_beta_gamma Gβγ G_Protein->G_beta_gamma Dissociates to AC Adenylyl Cyclase cAMP_Reduction ↓ cAMP AC->cAMP_Reduction Noracymethadol (-)-Noracymethadol Noracymethadol->Opioid_Receptor Binds to G_alpha->AC Inhibits Ion_Channel_Modulation Ion Channel Modulation (↑ K+ efflux, ↓ Ca2+ influx) G_beta_gamma->Ion_Channel_Modulation MAPK_Activation MAPK Pathway Activation G_beta_gamma->MAPK_Activation Cellular_Response Cellular Response (e.g., Analgesia, Respiratory Depression) cAMP_Reduction->Cellular_Response Ion_Channel_Modulation->Cellular_Response MAPK_Activation->Cellular_Response

General Opioid Receptor Signaling Pathway.

Activation of the Gi/o protein by (-)-Noracymethadol leads to the dissociation of its α and βγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can modulate various downstream effectors, including ion channels (promoting potassium efflux and inhibiting calcium influx) and mitogen-activated protein kinase (MAPK) pathways. These signaling events collectively contribute to the pharmacological effects of opioids, such as analgesia, sedation, and respiratory depression.

Experimental Protocols

The following sections describe the general methodologies for key in vitro assays used to characterize the interaction of ligands with opioid receptors. While specific protocols for (-)-Noracymethadol are not widely published, these represent the standard approaches in the field.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Radioligand Binding Assay Workflow Prepare_Membranes Prepare cell membranes expressing the opioid receptor of interest (µ, δ, or κ) Incubate Incubate membranes with a fixed concentration of a radiolabeled opioid ligand (e.g., [3H]DAMGO for µ) Prepare_Membranes->Incubate Add_Competitor Add increasing concentrations of unlabeled (-)-Noracymethadol Incubate->Add_Competitor Equilibrate Allow to reach equilibrium Add_Competitor->Equilibrate Separate Separate bound from unbound radioligand via filtration Equilibrate->Separate Measure_Radioactivity Measure radioactivity of the bound ligand using liquid scintillation counting Separate->Measure_Radioactivity Analyze_Data Analyze data to determine the IC50 (concentration of (-)-Noracymethadol that inhibits 50% of radioligand binding) Measure_Radioactivity->Analyze_Data Calculate_Ki Calculate the Ki value using the Cheng-Prusoff equation Analyze_Data->Calculate_Ki [³⁵S]GTPγS Binding Assay Workflow Prepare_Membranes Prepare cell membranes expressing the opioid receptor and associated G-proteins Incubate Incubate membranes with GDP and increasing concentrations of (-)-Noracymethadol Prepare_Membranes->Incubate Add_Radioligand Add [³⁵S]GTPγS to initiate the binding reaction Incubate->Add_Radioligand Equilibrate Incubate to allow for [³⁵S]GTPγS binding to activated G-proteins Add_Radioligand->Equilibrate Separate Separate bound from unbound [³⁵S]GTPγS via filtration Equilibrate->Separate Measure_Radioactivity Measure radioactivity using liquid scintillation counting Separate->Measure_Radioactivity Analyze_Data Analyze data to generate a dose-response curve Measure_Radioactivity->Analyze_Data Determine_Parameters Determine EC50 and Emax values Analyze_Data->Determine_Parameters cAMP Inhibition Assay Workflow Culture_Cells Culture cells expressing the opioid receptor of interest Pre-treat Pre-treat cells with increasing concentrations of (-)-Noracymethadol Culture_Cells->Pre-treat Stimulate_AC Stimulate adenylyl cyclase with an agent like forskolin Pre-treat->Stimulate_AC Incubate Incubate for a defined period Stimulate_AC->Incubate Lyse_Cells Lyse the cells to release intracellular cAMP Incubate->Lyse_Cells Measure_cAMP Measure cAMP levels using a suitable method (e.g., ELISA, HTRF, or BRET-based biosensors) Lyse_Cells->Measure_cAMP Analyze_Data Analyze data to generate a dose-response curve Measure_cAMP->Analyze_Data Determine_Parameters Determine EC50 and Emax values for cAMP inhibition Analyze_Data->Determine_Parameters β-Arrestin Recruitment Assay Workflow Transfect_Cells Co-transfect cells with constructs for the opioid receptor fused to a reporter fragment and β-arrestin fused to the complementary reporter fragment Add_Agonist Add increasing concentrations of (-)-Noracymethadol Transfect_Cells->Add_Agonist Incubate Incubate to allow for receptor activation and β-arrestin recruitment Add_Agonist->Incubate Measure_Signal Measure the reporter signal (e.g., luminescence or fluorescence) Incubate->Measure_Signal Analyze_Data Analyze data to generate a dose-response curve Measure_Signal->Analyze_Data Determine_Parameters Determine EC50 and Emax values for β-arrestin recruitment Analyze_Data->Determine_Parameters

References

Pharmacological Profile of (-)-Noracymethadol as an Analgesic: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 16, 2025

Abstract

(-)-Noracymethadol, also known as nor-LAAM, is the primary active metabolite of l-alpha-acetylmethadol (LAAM), a synthetic opioid. This technical guide provides a comprehensive overview of the pharmacological profile of (-)-Noracymethadol, with a specific focus on its analgesic properties. While quantitative preclinical data for (-)-Noracymethadol is limited in publicly available literature, this document synthesizes the existing information, including data on its parent compound and related metabolites, to offer a detailed understanding of its mechanism of action, potency, and potential as an analgesic agent. This guide includes detailed experimental protocols for key assays, quantitative data presented in tabular format, and visualizations of relevant biological pathways and experimental workflows to support further research and development.

Introduction

(-)-Noracymethadol is a potent synthetic opioid and the N-demethylated metabolite of l-alpha-acetylmethadol (LAAM).[1][2] Clinical observations have indicated that the analgesic effects of LAAM are largely attributable to its active metabolites, with (-)-Noracymethadol being significantly more potent than the parent compound.[2][3] In a clinical trial involving postpartum patients, (-)-Noracymethadol demonstrated analgesic efficacy comparable to morphine but with a more favorable side-effect profile, exhibiting less nausea, dizziness, and drowsiness.[4] Despite its potential, (-)-Noracymethadol is classified as a Schedule I controlled substance in the United States, which has limited its clinical development and research.[4] This guide aims to consolidate the available pharmacological data to provide a detailed technical resource for the scientific community.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for (-)-Noracymethadol (nor-LAAM) and its parent compound, LAAM. The data highlights the significantly higher potency of (-)-Noracymethadol at the mu-opioid receptor.

Table 1: Opioid Receptor Binding Affinity and Potency

CompoundReceptorBinding Affinity (Ki) (nM)Potency (IC50) (nM)
(-)-Noracymethadol (nor-LAAM) Mu (µ) 5.6 [3]1.2 [3]
l-alpha-acetylmethadol (LAAM)Mu (µ)740[3]100,000[3]

Table 2: Relative In Vivo Analgesic Potency

CompoundAnimal ModelRelative Potency vs. LAAM
(-)-Noracymethadol (nor-LAAM) Dog (Antinociception) 6 to 12 times more potent [5]
dinor-LAAMDog (Antinociception)1.5 to 3 times more potent[5]

Mechanism of Action and Signaling Pathways

As a mu-opioid receptor agonist, (-)-Noracymethadol is presumed to follow the canonical signaling pathway of other opioid analgesics.[4] Upon binding to the mu-opioid receptor, a G-protein coupled receptor (GPCR), it initiates a cascade of intracellular events.

The activation of the mu-opioid receptor by an agonist like (-)-Noracymethadol leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Simultaneously, it promotes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibits N-type voltage-gated calcium channels. These actions collectively lead to hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, ultimately dampening the transmission of pain signals.

Opioid_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Noracymethadol Noracymethadol MOR Mu-Opioid Receptor (GPCR) Noracymethadol->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel ↑ K+ Efflux (GIRK) G_protein->K_channel Activates Ca_channel ↓ Ca2+ Influx (N-type) G_protein->Ca_channel Inhibits cAMP ↓ cAMP AC->cAMP Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Neurotransmitter_Release ↓ Neurotransmitter Release Ca_channel->Neurotransmitter_Release Hyperpolarization->Neurotransmitter_Release Analgesia Analgesia Neurotransmitter_Release->Analgesia

Figure 1. Opioid Receptor Signaling Pathway.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard practices in opioid pharmacology and can be adapted for the specific investigation of (-)-Noracymethadol.

Opioid Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for the mu-opioid receptor.

Opioid_Binding_Assay_Workflow Start Start Prepare_membranes Prepare cell membranes expressing mu-opioid receptors Start->Prepare_membranes Incubate Incubate membranes with radioligand (e.g., [3H]DAMGO) and varying concentrations of (-)-Noracymethadol Prepare_membranes->Incubate Separate Separate bound and free radioligand by rapid filtration Incubate->Separate Measure Measure radioactivity of bound ligand using liquid scintillation counting Separate->Measure Analyze Analyze data to determine IC50 and calculate Ki using the Cheng-Prusoff equation Measure->Analyze End End Analyze->End

Figure 2. Opioid Receptor Binding Assay Workflow.

Materials:

  • Cell membranes expressing the human mu-opioid receptor.

  • Radioligand (e.g., [³H]DAMGO).

  • Test compound: (-)-Noracymethadol.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail.

  • 96-well plates.

Procedure:

  • Preparation: Thaw the cell membranes on ice. Dilute the membranes in assay buffer to the desired concentration.

  • Incubation: In a 96-well plate, add the assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of (-)-Noracymethadol. Add the cell membrane preparation to initiate the binding reaction. Include wells for total binding (radioligand only) and non-specific binding (radioligand and a high concentration of a non-labeled ligand like naloxone).

  • Equilibration: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of (-)-Noracymethadol to determine the IC50 value (the concentration that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Analgesic Assays

The hot plate test is a common method to assess the central analgesic activity of a compound.

Hot_Plate_Test_Workflow Start Start Acclimatize Acclimatize animals (mice or rats) to the testing environment Start->Acclimatize Baseline Determine baseline latency to a pain response (e.g., paw licking, jumping) on a heated surface (e.g., 55°C) Acclimatize->Baseline Administer Administer (-)-Noracymethadol or vehicle (e.g., intraperitoneally) Baseline->Administer Test At predetermined time points post-administration, place the animal on the hot plate and record the latency to the pain response Administer->Test Analyze Analyze the increase in latency compared to baseline and vehicle controls to determine analgesic effect Test->Analyze End End Analyze->End

Figure 3. Hot Plate Test Workflow.

Materials:

  • Hot plate apparatus with adjustable temperature.

  • Experimental animals (e.g., male Swiss Webster mice).

  • Test compound: (-)-Noracymethadol.

  • Vehicle control (e.g., saline).

  • Positive control (e.g., morphine).

Procedure:

  • Acclimatization: Allow the animals to acclimate to the testing room for at least 30 minutes before the experiment.

  • Baseline Measurement: Place each animal individually on the hot plate, maintained at a constant temperature (e.g., 55 ± 0.5°C), and record the latency (in seconds) to the first sign of a pain response, such as paw licking, shaking, or jumping. A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.

  • Drug Administration: Administer different doses of (-)-Noracymethadol, vehicle, or a positive control to separate groups of animals via a specific route (e.g., intraperitoneal injection).

  • Post-treatment Measurement: At various time points after drug administration (e.g., 15, 30, 60, and 90 minutes), place the animals back on the hot plate and measure the response latency as described in step 2.

  • Data Analysis: The analgesic effect is expressed as the increase in latency time compared to the baseline and vehicle-treated groups. The data can be used to determine the dose-response relationship and the ED50 (the dose that produces a maximal effect in 50% of the animals).

The tail flick test is another widely used method for evaluating spinally mediated analgesia.

Materials:

  • Tail flick apparatus with a radiant heat source.

  • Experimental animals (e.g., male Sprague-Dawley rats).

  • Test compound: (-)-Noracymethadol.

  • Vehicle control (e.g., saline).

  • Positive control (e.g., morphine).

Procedure:

  • Acclimatization: Acclimate the animals to the restraining device of the tail flick apparatus before the day of the experiment.

  • Baseline Measurement: Place the animal in the restrainer and position its tail over the radiant heat source. Measure the baseline latency for the animal to flick its tail away from the heat. A cut-off time (e.g., 10-12 seconds) is set to avoid tissue damage.

  • Drug Administration: Administer different doses of (-)-Noracymethadol, vehicle, or a positive control to separate groups of animals.

  • Post-treatment Measurement: At predetermined time intervals after drug administration, measure the tail flick latency again.

  • Data Analysis: The analgesic activity is determined by the increase in the tail flick latency. The percentage of maximal possible effect (%MPE) can be calculated using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100. This data can be used to calculate the ED50.

Conclusion

References

Unveiling Noracymethadol: A Technical Deep Dive into its Discovery and Developmental History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Noracymethadol, a synthetic opioid analgesic structurally related to methadone, emerged from mid-20th century research into novel pain management therapies. While it demonstrated analgesic efficacy comparable to morphine with a potentially favorable side-effect profile in early clinical evaluations, it was never commercially marketed. This in-depth technical guide explores the discovery and developmental history of noracymethadol, presenting available data on its synthesis, pharmacology, and clinical findings. The document aims to provide a comprehensive resource for researchers by detailing experimental methodologies, summarizing quantitative data, and visualizing key pathways and workflows.

Introduction

Noracymethadol is a synthetic opioid analgesic that is an acetyl ester of methadol.[1] It is structurally related to methadone and, like other opioids, is presumed to exert its effects through interaction with opioid receptors in the central nervous system.[1][2] Early research positioned noracymethadol as a promising analgesic. A notable clinical trial conducted by Gruber and Baptisti in 1963 investigated its use in postpartum patients, revealing analgesic efficacy on par with morphine but with a reduced incidence of nausea, dizziness, and drowsiness.[1] Despite these initial positive findings, the development of noracymethadol did not progress to commercialization. Today, it is classified as a Schedule I controlled substance in the United States, signifying a high potential for abuse and no currently accepted medical use.[1][2]

This guide provides a detailed examination of the scientific journey of noracymethadol, from its chemical synthesis to its pharmacological evaluation.

Chemical Synthesis

The synthesis of noracymethadol can be achieved through various methods, with one documented approach involving the N-demethylation of α-l-acetylmethadol (LAAM).

Synthesis of α-l-noracetylmethadol

A specific method for the synthesis of α-l-noracetylmethadol, a stereoisomer of noracymethadol, was detailed by Chatterjie and Inturrisi in 1975. This process involves the N-demethylation of α-l-acetylmethadol.

  • Reactants:

  • Procedure:

    • α-l-acetylmethadol is reacted with mercuric acetate under reflux conditions in dilute acetic acid.

    • The resulting product, α-l-noracetylmethadol, is isolated as the hydrochloride salt.

  • Yield:

    • The reported yield for this synthesis is 50%.

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_product Product A α-l-acetylmethadol P1 Reflux A->P1 B Mercuric Acetate B->P1 C Dilute Acetic Acid C->P1 D α-l-noracetylmethadol (hydrochloride salt) P1->D

Caption: Workflow for the synthesis of α-l-noracetylmethadol.

Pharmacological Profile

The pharmacological activity of noracymethadol is characteristic of opioid agonists, primarily through interaction with μ-opioid receptors.

Mechanism of Action and Signaling Pathways

As an opioid agonist, noracymethadol is presumed to bind to and activate opioid receptors, which are G protein-coupled receptors (GPCRs). This activation initiates a cascade of intracellular signaling events. While specific studies on noracymethadol's signaling are not available, the general pathways for μ-opioid receptor agonists are well-established and likely apply.

  • Inhibition of Adenylyl Cyclase: Activation of μ-opioid receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic adenosine (B11128) monophosphate (cAMP).

  • Modulation of Ion Channels: Opioid receptor activation can also lead to the opening of potassium channels and the closing of calcium channels, which hyperpolarizes the neuron and reduces neuronal excitability.

  • MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK) pathway, particularly the extracellular signal-regulated kinase (ERK) cascade, can also be modulated by opioid receptor activation.

OpioidSignaling cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling cluster_effects Cellular Effects Noracymethadol Noracymethadol MOR μ-Opioid Receptor Noracymethadol->MOR G_Protein G Protein Activation MOR->G_Protein AC Adenylyl Cyclase (Inhibition) G_Protein->AC MAPK MAPK/ERK Pathway (Modulation) G_Protein->MAPK Ion_Channels Ion Channel Modulation G_Protein->Ion_Channels cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Side_Effects Side Effects cAMP->Side_Effects MAPK->Analgesia MAPK->Side_Effects Ion_Channels->Analgesia Ion_Channels->Side_Effects

Caption: Presumed signaling pathway of noracymethadol.

Quantitative Pharmacological Data

Table 1: Opioid Receptor Binding Affinity (Ki)

Compoundμ-Opioid Receptor (Ki, nM)δ-Opioid Receptor (Ki, nM)κ-Opioid Receptor (Ki, nM)
NoracymethadolData not availableData not availableData not available
Morphine (for comparison)~1-10~100-1000~100-1000

Table 2: In Vitro Efficacy (Functional Assays)

CompoundAssay TypeReceptorEC50 (nM)Emax (%)
NoracymethadolData not availableData not availableData not availableData not available
Morphine (for comparison)[35S]GTPγSμ-Opioid~50-100~60-80

Table 3: In Vivo Analgesic Potency (Animal Models)

CompoundAnimal ModelAnalgesic AssayRoute of AdministrationED50 (mg/kg)
NoracymethadolData not availableData not availableData not availableData not available
Morphine (for comparison)MouseTail-flicks.c.~1-5

Clinical Development

The primary clinical investigation of noracymethadol was conducted by Gruber and Baptisti in 1963, focusing on its analgesic efficacy and side-effect profile in postpartum patients.

Clinical Trial in Postpartum Patients (Gruber and Baptisti, 1963)

This study was a key milestone in the evaluation of noracymethadol as a potential therapeutic agent.

  • Study Population: Postpartum patients requiring analgesia.

  • Objective: To compare the analgesic efficacy and incidence of side effects of noracymethadol with that of morphine.

  • Methodology: While the full detailed protocol is not widely accessible, the study likely employed a double-blind, randomized design. Patients would have been administered either noracymethadol or morphine, and their pain relief and any adverse effects would have been systematically recorded and compared.

  • Key Findings:

    • Noracymethadol produced analgesia comparable to morphine.

    • Patients receiving noracymethadol reported less nausea, dizziness, and drowsiness compared to the morphine group.

    • Other observed side effects of noracymethadol included salivation, ataxia, and respiratory depression, which was reversible with the opioid antagonist naloxone.[1]

ClinicalTrialWorkflow cluster_setup Study Setup cluster_intervention Intervention cluster_assessment Assessment cluster_comparison Comparison Population Postpartum Patients Randomization Randomization Population->Randomization Group_A Noracymethadol Administration Randomization->Group_A Group_B Morphine Administration Randomization->Group_B Analgesia_A Analgesic Efficacy Group_A->Analgesia_A SideEffects_A Side Effect Profile Group_A->SideEffects_A Analgesia_B Analgesic Efficacy Group_B->Analgesia_B SideEffects_B Side Effect Profile Group_B->SideEffects_B Compare Comparative Analysis Analgesia_A->Compare SideEffects_A->Compare Analgesia_B->Compare SideEffects_B->Compare

Caption: Logical workflow of the Gruber and Baptisti (1963) clinical trial.

Conclusion

Noracymethadol represents an intriguing chapter in the history of opioid analgesic development. Initial findings suggested it could be a valuable therapeutic agent with a potentially improved safety profile over morphine. However, for reasons that are not entirely clear from the available public record, its development was halted. The lack of comprehensive published data on its pharmacology, particularly quantitative measures of receptor interaction and in vivo potency, leaves a significant void in our understanding of this compound. This technical guide has synthesized the available information on noracymethadol's discovery, synthesis, and early clinical evaluation, highlighting the critical gaps in knowledge that remain. For researchers in the field of opioid pharmacology and drug development, the story of noracymethadol serves as a reminder of the complex journey from chemical synthesis to clinical application and underscores the importance of comprehensive pharmacological characterization.

References

(-)-Noracymethadol: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

This technical guide provides a comprehensive overview of (-)-Noracymethadol, a synthetic opioid analgesic, for researchers, scientists, and drug development professionals. This document outlines its chemical properties, pharmacological profile, and available experimental data.

Core Chemical Identifiers

IdentifierValueReference
CAS Number 43033-71-2[1]
Molecular Formula C22H29NO2[1]
IUPAC Name [(3S,6S)-6-(methylamino)-4,4-diphenylheptan-3-yl] acetate[1]
Molecular Weight 339.47 g/mol

Pharmacological Profile

(-)-Noracymethadol is a synthetic opioid analgesic structurally related to methadone.[1] It is the N-demethylated metabolite of l-alpha-acetylmethadol (LAAM). While never marketed, it has been investigated for its analgesic properties.[1] Clinical research in postpartum patients indicated that its analgesic efficacy is comparable to morphine, with a potentially more favorable side-effect profile, including less nausea, dizziness, and drowsiness.[1] However, observed side effects included salivation, ataxia, and respiratory depression, which were reversible with the opioid antagonist naloxone.[1]

As an opioid, (-)-Noracymethadol primarily exerts its effects through interaction with opioid receptors, which are G-protein coupled receptors (GPCRs). The activation of these receptors, particularly the mu-opioid receptor (MOR), initiates downstream signaling cascades that ultimately lead to analgesia.

Regulatory Status

(-)-Noracymethadol is classified as a Schedule I controlled substance in the United States, indicating a high potential for abuse and no currently accepted medical use.[2]

Experimental Data & Protocols

Detailed experimental data and specific protocols for (-)-Noracymethadol are limited in publicly available literature. However, based on its classification as an opioid agonist, standard assays for characterizing opioid compounds can be applied. The following sections outline general methodologies relevant to the study of (-)-Noracymethadol.

Opioid Receptor Binding Assays

Competitive binding assays are crucial for determining the affinity of a ligand for a specific receptor.

Experimental Protocol:

  • Preparation of Cell Membranes: Cell membranes expressing the opioid receptor of interest (e.g., CHO or HEK293 cells stably expressing human mu-opioid receptor) are prepared.

  • Radioligand Binding: A known concentration of a radiolabeled opioid ligand (e.g., [³H]-DAMGO for the mu-opioid receptor) is incubated with the cell membranes.

  • Competition: Increasing concentrations of the unlabeled test compound, (-)-Noracymethadol, are added to displace the radioligand.

  • Separation and Scintillation Counting: Bound and free radioligand are separated by rapid filtration, and the radioactivity of the filter-bound membranes is measured using a scintillation counter.

  • Data Analysis: The concentration of (-)-Noracymethadol that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

Functional Assays: cAMP Inhibition

Opioid receptor activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

Experimental Protocol:

  • Cell Culture: Cells expressing the opioid receptor of interest are cultured and plated.

  • Stimulation: Cells are pre-treated with forskolin (B1673556) (to stimulate adenylyl cyclase) and then exposed to varying concentrations of (-)-Noracymethadol.

  • Cell Lysis and cAMP Measurement: Cells are lysed, and the intracellular cAMP concentration is measured using a suitable assay kit (e.g., ELISA or HTRF-based assays).

  • Data Analysis: The concentration of (-)-Noracymethadol that produces 50% of its maximal inhibitory effect on cAMP production (IC50) is calculated.

Signaling Pathway Analysis: ERK Phosphorylation

Activation of opioid receptors can also lead to the phosphorylation of extracellular signal-regulated kinases (ERK), a key component of the mitogen-activated protein kinase (MAPK) signaling pathway.

Experimental Protocol:

  • Cell Culture and Serum Starvation: Cells expressing the opioid receptor are cultured and then serum-starved to reduce basal ERK phosphorylation.

  • Ligand Stimulation: Cells are treated with (-)-Noracymethadol for a specific time course.

  • Cell Lysis and Protein Quantification: Cells are lysed, and the total protein concentration is determined.

  • Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated ERK (p-ERK) and total ERK.

  • Detection and Quantification: The protein bands are visualized using chemiluminescence, and the band intensities are quantified to determine the ratio of p-ERK to total ERK.

Signaling Pathway and Experimental Workflow Diagrams

G Opioid Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Noracymethadol (-)-Noracymethadol MOR Mu-Opioid Receptor (GPCR) Noracymethadol->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ERK_pathway MAPK/ERK Pathway G_protein->ERK_pathway Activates cAMP cAMP AC->cAMP Decreases conversion of ATP ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Inhibits Analgesia Analgesia & Other Cellular Responses PKA->Analgesia ERK_pathway->Analgesia

Caption: Opioid Receptor Signaling Cascade.

G Experimental Workflow for Opioid Receptor Binding Assay prep Prepare cell membranes expressing opioid receptors incubate Incubate membranes with radioligand and varying concentrations of (-)-Noracymethadol prep->incubate filter Separate bound and free radioligand via filtration incubate->filter count Measure radioactivity with scintillation counter filter->count analyze Determine IC50 and Ki values count->analyze

Caption: Workflow for Receptor Binding Assay.

Conclusion

(-)-Noracymethadol is a potent synthetic opioid with a pharmacological profile that warrants further investigation, particularly concerning its potential for reduced side effects compared to traditional opioids. This technical guide provides a foundational understanding of its properties and outlines standard experimental approaches for its characterization. Researchers are encouraged to employ these methodologies to further elucidate the specific binding affinities, functional potencies, and signaling pathways of (-)-Noracymethadol.

Disclaimer: (-)-Noracymethadol is a Schedule I controlled substance and should only be handled in compliance with all applicable laws and regulations by authorized personnel in a research setting.

References

An In-depth Technical Guide to the Stereoisomerism and Enantiomers of Noracymethadol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Noracymethadol, a synthetic opioid analgesic structurally related to methadone, possesses two chiral centers, giving rise to four possible stereoisomers. This technical guide provides a comprehensive overview of the stereoisomerism of noracymethadol, including its enantiomers and diastereomers. Due to a notable scarcity of specific quantitative data in publicly available literature for the individual stereoisomers of noracymethadol, this guide establishes a framework for their study by detailing established experimental protocols for stereoselective synthesis and chiral separation. Furthermore, it presents a comparative analysis of the pharmacological properties of stereoisomers of structurally related compounds, namely methadone and acetylmethadol, to infer the potential pharmacodynamic and pharmacokinetic differences among noracymethadol isomers. This document also outlines the canonical signaling pathways of opioid receptors, the primary targets of noracymethadol. The information herein is intended to serve as a foundational resource for researchers engaged in the study of opioid analgesics and the development of stereochemically pure therapeutic agents.

Introduction to the Stereoisomerism of Noracymethadol

Noracymethadol, with the chemical formula C₂₂H₂₉NO₂, is a synthetic opioid analgesic.[1] Its structure includes two stereocenters, which results in the existence of four distinct stereoisomers. These consist of two pairs of enantiomers. The stereoisomers are often designated using the alpha (α) and beta (β) nomenclature to describe the relative configuration at the C-6 position, in addition to the dextro (+) and levo (-) designation for their optical rotation.

stereoisomers racemate Noracymethadol (Racemic Mixture) alpha_d (+)-α-Noracymethadol racemate->alpha_d alpha_l (-)-α-Noracymethadol racemate->alpha_l beta_d (+)-β-Noracymethadol racemate->beta_d beta_l (-)-β-Noracymethadol racemate->beta_l alpha_d->alpha_l Enantiomers alpha_d->beta_d Diastereomers alpha_d->beta_l Diastereomers alpha_l->beta_d Diastereomers alpha_l->beta_l Diastereomers beta_d->beta_l Enantiomers

Methodologies for Synthesis and Separation of Stereoisomers

While specific protocols for the stereoselective synthesis and chiral resolution of noracymethadol are not detailed in available literature, established methodologies for similar chiral compounds can be readily adapted.

Stereoselective Synthesis

The objective of stereoselective synthesis is to produce a single desired stereoisomer. This can be achieved through several approaches:

  • Chiral Pool Synthesis: This method utilizes a readily available enantiomerically pure starting material that contains one of the required stereocenters. Subsequent reactions are designed to be stereospecific to set the second chiral center.

  • Asymmetric Catalysis: This approach employs a chiral catalyst to influence the stereochemical outcome of a reaction that creates a chiral center. For the synthesis of noracymethadol analogs, asymmetric hydrogenation or alkylation reactions could be employed.

Chiral Resolution of Racemic Mixtures

In the absence of a stereoselective synthesis, a racemic mixture can be separated into its constituent enantiomers through chiral resolution.

  • Formation of Diastereomeric Salts: This classical method involves reacting the racemic mixture with a chiral resolving agent (an enantiomerically pure acid or base) to form diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.

  • Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for both analytical and preparative-scale separation of enantiomers. The choice of CSP is critical and is typically determined empirically. Common CSPs include polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives), protein-based columns, and cyclodextrin-based columns.

Experimental Protocol: General Approach for Chiral HPLC Method Development

  • Column Screening: Initially, screen a variety of chiral stationary phases (e.g., Chiralcel OD, Chiralpak AD) with different mobile phases. A common starting point for neutral or basic compounds like noracymethadol is a mobile phase consisting of a mixture of an alkane (e.g., hexane) and an alcohol (e.g., isopropanol (B130326) or ethanol), often with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.

  • Mobile Phase Optimization: Once a column showing some degree of separation is identified, optimize the mobile phase composition. Vary the ratio of the alkane to the alcohol to adjust retention times and resolution. The type of alcohol can also be changed.

  • Additive Optimization: Fine-tune the concentration of the amine modifier to minimize peak tailing.

  • Flow Rate and Temperature Adjustment: Optimize the flow rate to balance analysis time and resolution. Temperature can also be adjusted to improve separation efficiency.

experimental_workflow start Racemic Noracymethadol hplc Chiral HPLC System (Chiral Stationary Phase) start->hplc separation Separation of Enantiomers hplc->separation collection Fraction Collection separation->collection analysis Enantiomeric Purity Analysis collection->analysis isomer1 Isolated (+)-Isomer analysis->isomer1 isomer2 Isolated (-)-Isomer analysis->isomer2

Comparative Pharmacology of Related Opioid Stereoisomers

Due to the lack of specific pharmacological data for noracymethadol stereoisomers, this section presents data from the closely related compounds, methadone and acetylmethadol, to illustrate the expected stereoselectivity in opioid receptor binding and in vivo activity.

Opioid Receptor Binding Affinity

Opioid receptor binding assays are typically conducted using radioligand displacement studies with membranes from cells expressing specific opioid receptor subtypes (μ, δ, or κ). The affinity of a compound for a receptor is expressed as the inhibition constant (Ki).

Table 1: Opioid Receptor Binding Affinities (Ki, nM) of Methadone and Acetylmethadol Stereoisomers

Compound Isomer μ-Receptor Affinity (Ki) δ-Receptor Affinity (Ki) κ-Receptor Affinity (Ki)
Methadone R-(-)-Methadone ~2.5 - 7 > 1000 > 1000
S-(+)-Methadone ~75 - 90 > 1000 > 1000
Acetylmethadol l-α-Acetylmethadol (LAAM) High (Agonist) Moderate Low
d-α-Acetylmethadol High (Agonist) Moderate Low
l-β-Acetylmethadol Low Low Low

| | d-β-Acetylmethadol | High (Agonist) | Moderate | Low |

Note: Specific Ki values for acetylmethadol isomers are not consistently reported in a comparable format. The table reflects relative affinities based on available literature.

The data for methadone clearly demonstrates that the R-(-)-enantiomer has a significantly higher affinity for the μ-opioid receptor than the S-(+)-enantiomer. A similar trend is expected for the enantiomers of noracymethadol.

In Vivo Analgesic Potency

The analgesic potency of opioid compounds is often determined in animal models using assays such as the hot-plate or tail-flick test. The potency is typically expressed as the ED50, which is the dose required to produce a maximal analgesic effect in 50% of the subjects.

Table 2: In Vivo Analgesic Potency (ED50) of Methadone Stereoisomers

Compound Isomer Animal Model Analgesic Assay ED50 (mg/kg)
Methadone l-Methadone Rat Tail-flick ~1.0

| | d-Methadone | Rat | Tail-flick | > 30 |

The in vivo data for methadone corroborates the receptor binding data, with the l-enantiomer (B50610) being substantially more potent as an analgesic than the d-enantiomer. It is highly probable that the stereoisomers of noracymethadol also exhibit significant differences in their analgesic potency.

Opioid Receptor Signaling Pathways

Noracymethadol exerts its effects by acting as an agonist at opioid receptors, which are G-protein coupled receptors (GPCRs). The canonical signaling pathway involves the following steps:

  • Agonist Binding: Noracymethadol binds to the extracellular domain of the opioid receptor.

  • Conformational Change: This binding induces a conformational change in the receptor.

  • G-Protein Activation: The conformational change facilitates the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric G-protein (Gi/o).

  • Dissociation of G-protein Subunits: The Gα(GTP) and Gβγ subunits dissociate from the receptor and from each other.

  • Downstream Effects:

    • Gα(GTP): Inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

    • Gβγ: Modulates ion channel activity, primarily by activating G-protein-coupled inwardly rectifying potassium (GIRK) channels (leading to hyperpolarization and reduced neuronal excitability) and inhibiting voltage-gated calcium channels (reducing neurotransmitter release).

It is plausible that the different stereoisomers of noracymethadol could act as biased agonists, preferentially activating certain downstream signaling pathways over others, which could translate to differences in their therapeutic and side-effect profiles. However, no specific data on this is currently available.

signaling_pathway Noracymethadol Noracymethadol Isomer OpioidReceptor Opioid Receptor (μ, δ, κ) Noracymethadol->OpioidReceptor G_Protein Gi/o Protein OpioidReceptor->G_Protein Activation AdenylylCyclase Adenylyl Cyclase G_Protein->AdenylylCyclase α subunit inhibits GIRK GIRK Channel G_Protein->GIRK βγ subunit activates Ca_Channel Ca²⁺ Channel G_Protein->Ca_Channel βγ subunit inhibits cAMP ↓ cAMP AdenylylCyclase->cAMP Analgesia Analgesia cAMP->Analgesia Hyperpolarization ↑ K⁺ Efflux (Hyperpolarization) GIRK->Hyperpolarization NeurotransmitterRelease ↓ Ca²⁺ Influx (↓ Neurotransmitter Release) Ca_Channel->NeurotransmitterRelease Hyperpolarization->Analgesia NeurotransmitterRelease->Analgesia

Conclusion and Future Directions

Noracymethadol is a chiral synthetic opioid with four potential stereoisomers. While the racemic mixture has demonstrated analgesic properties, a significant gap exists in the scientific literature regarding the specific synthesis, separation, and pharmacological characterization of its individual enantiomers and diastereomers. Based on the well-documented stereoselectivity of related compounds like methadone and acetylmethadol, it is highly probable that the stereoisomers of noracymethadol possess distinct pharmacological profiles. The R-(-)- or l-enantiomer is likely to exhibit higher affinity for the μ-opioid receptor and greater analgesic potency compared to the S-(+)- or d-enantiomer.

Future research should focus on the stereoselective synthesis or efficient chiral resolution of the noracymethadol isomers. Subsequent in-depth pharmacological studies are warranted to determine their individual receptor binding affinities, functional activities at the three main opioid receptor subtypes, and in vivo analgesic potencies. Such studies are crucial for a complete understanding of the structure-activity relationships of this compound and could inform the development of more potent and safer opioid analgesics. The lack of publicly available data underscores an opportunity for significant contributions to the field of opioid pharmacology.

References

(-)-Noracymethadol: A Technical Guide on Solubility and Stability Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: (-)-Noracymethadol is a Schedule I controlled substance in the United States.[1][2] This document is intended for academic and research purposes only. All handling and research involving this compound must be conducted in strict compliance with all applicable laws and regulations. Publicly available, peer-reviewed experimental data on the specific solubility and stability of (-)-Noracymethadol is limited. This guide, therefore, synthesizes known information about its chemical properties, data from structurally related opioid compounds, and established principles of pharmaceutical analysis to provide a comprehensive technical overview.

Introduction

(-)-Noracymethadol, a synthetic opioid analgesic related to methadone, acts on opioid receptors.[1] As an acetyl ester of methadol, its physicochemical properties, including solubility and stability, are critical determinants of its potential formulation, bioavailability, and analytical characterization.[2] This guide provides a detailed examination of the expected solubility and stability characteristics of (-)-Noracymethadol, outlines standard experimental protocols for their determination, and presents visual workflows for these processes.

Physicochemical Properties

A summary of the known and computed physicochemical properties of (-)-Noracymethadol is presented in Table 1. These properties provide a foundational understanding of its expected behavior in various solvent systems and under different environmental conditions.

Table 1: Physicochemical Properties of (-)-Noracymethadol

PropertyValueSource
Molecular FormulaC₂₂H₂₉NO₂[1][3]
Molecular Weight339.5 g/mol [1][3]
IUPAC Name[(3S,6S)-6-(methylamino)-4,4-diphenylheptan-3-yl] acetate[3]
XLogP3 (Computed)3.8[3]
pKa (Predicted)Not available in search results. Likely basic due to the tertiary amine.
Melting Point (Hydrochloride salt)~216-217 °C[4]

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its absorption and bioavailability.[5] Based on its chemical structure, a qualitative solubility profile for (-)-Noracymethadol can be predicted. The presence of two phenyl groups and a long alkyl chain suggests low aqueous solubility, a characteristic common among many opioid analgesics. The computed XLogP3 value of 3.8 further indicates a lipophilic nature.[3] However, the presence of a methylamino group suggests that its solubility will be pH-dependent, with increased solubility in acidic conditions due to the formation of a protonated, more polar species.

Table 2: Illustrative Aqueous Solubility Profile of (-)-Noracymethadol

Solvent/MediumpHTemperature (°C)Solubility (mg/mL) (Hypothetical)
Purified Water7.025< 0.1
0.1 N HCl1.2251 - 10
Phosphate Buffer6.8250.1 - 1
Simulated Gastric Fluid (without pepsin)1.2371 - 10
Simulated Intestinal Fluid (without pancreatin)6.8370.1 - 1
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The gold standard for determining thermodynamic equilibrium solubility is the shake-flask method.[5][6]

Objective: To determine the concentration of (-)-Noracymethadol in a saturated solution at equilibrium.

Materials and Reagents:

  • (-)-Noracymethadol (pure solid)

  • Solvents of interest (e.g., purified water, buffered solutions at various pH values)

  • Shaking incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Validated HPLC-UV or LC-MS method

Procedure:

  • Add an excess amount of solid (-)-Noracymethadol to a known volume of the desired solvent in a sealed container.

  • Agitate the samples in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.[6]

  • After incubation, visually confirm the presence of undissolved solid.

  • Centrifuge the samples to pellet the excess solid.[6]

  • Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter that does not bind the compound.[6]

  • Dilute the filtered supernatant with an appropriate analytical solvent.

  • Analyze the concentration of (-)-Noracymethadol in the diluted samples using a validated analytical method.

  • Perform the experiment in triplicate for each condition.

G Workflow for Shake-Flask Solubility Testing A Add excess (-)-Noracymethadol to solvent B Agitate at constant temperature (e.g., 24-72h) A->B C Centrifuge to pellet undissolved solid B->C D Filter supernatant C->D E Dilute aliquot D->E F Analyze concentration (e.g., HPLC-UV) E->F

Caption: Workflow for Shake-Flask Solubility Testing.

Stability Profile

The stability of a drug substance is a critical quality attribute that can affect its safety, efficacy, and shelf-life.[5] Degradation can lead to a loss of potency and the formation of potentially toxic byproducts.[5] (-)-Noracymethadol contains functional groups susceptible to degradation, primarily the ester linkage.

Potential Degradation Pathways

The primary chemical degradation pathways for pharmaceuticals are hydrolysis, oxidation, and photolysis.[7]

  • Hydrolysis: The ester functional group in (-)-Noracymethadol is susceptible to hydrolysis, which can be catalyzed by both acids and bases.[7][8] This reaction would cleave the ester bond, yielding the corresponding alcohol (methadol) and acetic acid. The rate of hydrolysis is expected to be pH-dependent.[8]

  • Oxidation: The tertiary amine and the diphenylmethane (B89790) moiety could be susceptible to oxidation. Oxidative degradation can be initiated by heat, light, or trace metals.[8]

  • Photolysis: Many compounds with aromatic rings can degrade upon exposure to light.[7] Photostability testing is crucial to determine appropriate packaging and storage conditions.

Forced Degradation Studies

Forced degradation (stress testing) is performed to identify likely degradation products and establish the intrinsic stability of the molecule. These studies are essential for developing stability-indicating analytical methods.

Table 3: Illustrative Forced Degradation Study Design for (-)-Noracymethadol

Stress ConditionTypical ConditionsPotential Degradation Pathway
Acid Hydrolysis0.1 N HCl at 60 °C for 24hEster hydrolysis
Base Hydrolysis0.1 N NaOH at 60 °C for 24hEster hydrolysis
Oxidation3% H₂O₂ at room temperature for 24hOxidation of amine or other moieties
Thermal StressSolid drug at 80 °C for 48hThermally induced degradation
PhotostabilityExposure to light providing ≥ 1.2 million lux hours and ≥ 200 watt hours/m² (ICH Q1B)Photolytic degradation
Experimental Protocol: Forced Degradation Study

Objective: To investigate the intrinsic stability of (-)-Noracymethadol under various stress conditions and to develop a stability-indicating analytical method.

Materials and Reagents:

  • (-)-Noracymethadol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Environmental chamber for thermal stress

  • Photostability chamber

  • Validated stability-indicating HPLC/UPLC method with a photodiode array (PDA) detector and ideally coupled to a mass spectrometer (LC-MS).[5][6]

Procedure:

  • Prepare solutions of (-)-Noracymethadol in the respective stress media (e.g., 0.1 N HCl, 0.1 N NaOH, 3% H₂O₂).

  • Expose the samples (both in solution and as a solid, where appropriate) to the specified stress conditions for a designated time.[6]

  • At appropriate time points, withdraw samples. Neutralize the acid and base hydrolysis samples before analysis.

  • Analyze the stressed samples using a validated stability-indicating HPLC/UPLC method capable of separating the parent drug from its degradation products.[6]

  • Use a PDA detector to assess peak purity and an MS detector to help identify the structure of any degradation products.[6]

G Forced Degradation Experimental Workflow cluster_0 Stress Conditions A Acid Hydrolysis G Expose to Stress (Defined Time & Temp) A->G B Base Hydrolysis B->G C Oxidation (H2O2) C->G D Thermal Stress D->G E Photostability E->G F Prepare (-)-Noracymethadol Solutions/Solid Samples H Sample at Time Points (Neutralize if needed) G->H I Analyze via Stability-Indicating HPLC-PDA/MS H->I J Identify & Quantify Degradants I->J

Caption: Forced Degradation Experimental Workflow.

Conclusion

While specific experimental data on the solubility and stability of (-)-Noracymethadol are scarce in publicly accessible literature, its chemical structure provides a strong basis for predicting its physicochemical behavior. It is expected to be a lipophilic compound with low aqueous solubility that can be enhanced in acidic conditions. The primary liability in its chemical stability is likely the hydrolysis of its ester linkage, a reaction sensitive to pH. A comprehensive understanding of these characteristics, obtained through the standardized experimental protocols outlined in this guide, is essential for any further research or development involving this compound. The use of robust, validated, stability-indicating analytical methods is paramount for generating reliable data.

References

(-)-Noracymethadol: A Technical Guide on its Regulatory Status, Scheduling, and Pharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(-)-Noracymethadol is a synthetic opioid analgesic structurally related to methadone. Despite early clinical data suggesting comparable analgesic efficacy to morphine with a potentially more favorable side effect profile, it was never commercially marketed. As a result, publicly available, in-depth pharmacological data, including quantitative receptor binding affinities and functional assay results, are scarce. This technical guide provides a comprehensive overview of the current regulatory status and scheduling of (-)-Noracymethadol across major jurisdictions. Furthermore, it details the general experimental protocols used to characterize opioid compounds, which would be applicable to (-)-Noracymethadol. Information on closely related compounds, such as levo-alpha-acetylmethadol (LAAM), is included to provide a contextual pharmacological framework.

Regulatory Status and Scheduling

(-)-Noracymethadol is a controlled substance in numerous countries and is subject to international control. Its stringent scheduling reflects its opioid nature and potential for abuse.

Jurisdiction/Authority Schedule/Class Description of Control ACSCN/DEA No.
United Nations Schedule IControlled under the Single Convention on Narcotic Drugs of 1961.[1]N/A
United States Schedule INo currently accepted medical use, a high potential for abuse, and a lack of accepted safety for use under medical supervision.[1][2]9633[1]
Canada Schedule IListed under the Controlled Drugs and Substances Act.[1]N/A
Germany Anlage IAuthorized for scientific use only.[1]N/A
United Kingdom Class AControlled under the Misuse of Drugs Act 1971.N/A
Brazil Class A1Classified as a narcotic drug.[1]N/A
Ireland Schedule 2Listed as a controlled drug.N/A

ACSCN: Administrative Controlled Substances Code Number (United States)

Pharmacological Profile

Due to the lack of specific quantitative data for (-)-Noracymethadol, this section outlines the expected pharmacological properties based on its structural relationship to methadone and acetylmethadol derivatives, and presents data for the closely related and studied compound, levo-alpha-acetylmethadol (LAAM). (-)-Noracymethadol is an active metabolite of LAAM.

Expected Mechanism of Action: As a methadone analogue, (-)-Noracymethadol is presumed to act primarily as an agonist at the µ-opioid receptor (MOR), which is the principal target for most opioid analgesics.[2] Activation of the MOR is responsible for the analgesic effects, as well as the potential for euphoria, respiratory depression, and physical dependence.[3][4]

Clinical Findings (Limited): A clinical trial in postpartum patients indicated that (-)-Noracymethadol produced analgesia comparable to morphine.[1][5] The study also suggested a lower incidence of nausea, dizziness, and drowsiness compared to morphine.[1][5] However, other opioid-related side effects were observed, including salivation, ataxia, and respiratory depression that was reversible with the opioid antagonist naloxone.[1]

Pharmacology of Levo-alpha-acetylmethadol (LAAM) (for reference):

Parameter Value Receptor/System Comments
Mechanism of Action µ-opioid receptor agonistµ-opioid receptorPrimary mechanism for analgesic and opioid effects.[6]
Metabolism N-demethylationHepatic (CYP3A4)Metabolized to active metabolites, nor-LAAM and dinor-LAAM, which contribute to its long duration of action.[7]
Onset of Action (Oral) 1-2 hoursCentral Nervous SystemSlower onset compared to intravenous administration.[7]
Duration of Action Up to 60 hoursCentral Nervous SystemLong-acting effects are due to the parent compound and its active metabolites.[7]

Experimental Protocols for Pharmacological Characterization

The following are detailed methodologies for key experiments that would be employed to characterize the pharmacological profile of an opioid compound like (-)-Noracymethadol.

Opioid Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of the test compound for various opioid receptors (µ, δ, κ).

Methodology:

  • Membrane Preparation: Cell membranes are prepared from cell lines (e.g., HEK293 or CHO) stably expressing the recombinant human µ, δ, or κ-opioid receptor.

  • Radioligand Competition Assay: The membranes are incubated with a specific radioligand (e.g., [³H]-DAMGO for MOR, [³H]-DPDPE for DOR, [³H]-U69,593 for KOR) and varying concentrations of the unlabeled test compound.

  • Incubation and Separation: The mixture is incubated to allow for competitive binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[8]

In Vitro Functional Assays

Objective: To determine the potency (EC50) and efficacy (Emax) of the test compound at opioid receptors, and to assess its functional profile (e.g., full agonist, partial agonist, antagonist).

Methodology - G-protein Activation Assay (e.g., [³⁵S]GTPγS Binding):

  • Membrane Preparation: As described for binding assays.

  • Assay Conditions: Membranes are incubated with varying concentrations of the test compound in the presence of GDP and [³⁵S]GTPγS.

  • Stimulation: Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit of the G-protein.

  • Separation and Quantification: The [³⁵S]GTPγS-bound G-proteins are captured, and the radioactivity is measured.

  • Data Analysis: Concentration-response curves are generated to determine the EC50 (concentration producing 50% of the maximal response) and Emax (maximal response relative to a standard full agonist like DAMGO).

Methodology - β-Arrestin Recruitment Assay:

  • Cell Culture: Use cell lines engineered to express the opioid receptor fused to a component of a reporter system (e.g., a fragment of β-galactosidase) and β-arrestin fused to the complementary component.

  • Compound Treatment: Cells are treated with varying concentrations of the test compound.

  • Signal Detection: Agonist-induced recruitment of β-arrestin to the receptor brings the two components of the reporter system into proximity, generating a detectable signal (e.g., chemiluminescence).

  • Data Analysis: Concentration-response curves are plotted to determine EC50 and Emax for β-arrestin recruitment.

In Vivo Analgesia Models

Objective: To assess the antinociceptive effects of the test compound in animal models of pain.

Methodology - Tail-Flick Test in Rodents:

  • Animal Acclimation: Rodents (typically rats or mice) are acclimated to the testing apparatus.

  • Baseline Latency: The baseline latency for the animal to withdraw its tail from a radiant heat source is measured. A cut-off time is set to prevent tissue damage.

  • Drug Administration: The test compound is administered via a specific route (e.g., subcutaneous, intraperitoneal, oral).

  • Post-Treatment Latency: At various time points after drug administration, the tail-flick latency is re-measured.

  • Data Analysis: The analgesic effect is typically expressed as the percentage of the maximum possible effect (%MPE), calculated as: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

Abuse Potential Assessment

Objective: To evaluate the reinforcing properties and abuse liability of the test compound.

Methodology - Drug Self-Administration in Animals:

  • Surgical Preparation: Animals (e.g., rats) are surgically implanted with an intravenous catheter.

  • Training: Animals are trained to perform an operant response (e.g., lever pressing) to receive infusions of a known drug of abuse (e.g., heroin or cocaine).

  • Substitution: Once a stable response rate is established, the training drug is replaced with the test compound to determine if it maintains self-administration behavior.

  • Data Analysis: The rate and pattern of self-administration of the test compound are compared to that of saline (negative control) and the training drug (positive control).[9][10][11]

Methodology - Drug Discrimination in Animals:

  • Training: Animals are trained to discriminate between the subjective effects of a known opioid agonist (e.g., morphine) and saline. This is typically done in a two-lever operant chamber, where pressing one lever is reinforced after a drug injection and the other after a saline injection.[12][13]

  • Testing: Once the discrimination is learned, the test compound is administered at various doses to see which lever the animal predominantly presses.

  • Data Analysis: If the animal presses the drug-appropriate lever, it indicates that the subjective effects of the test compound are similar to the training drug. This suggests a similar mechanism of action and abuse potential.[12][14][15]

Opioid Receptor Signaling Pathways

The activation of µ-opioid receptors (MOR) by an agonist like (-)-Noracymethadol initiates intracellular signaling cascades that are primarily mediated by two distinct pathways: the G-protein pathway and the β-arrestin pathway. The balance between these pathways can influence the therapeutic and adverse effects of the opioid.

Opioid_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular MOR µ-Opioid Receptor G_Protein Gi/o Protein MOR->G_Protein Activates GRK GRK MOR->GRK Phosphorylates Noracymethadol (-)-Noracymethadol (Agonist) Noracymethadol->MOR Binds to AC Adenylyl Cyclase G_Protein->AC Inhibits Ion_Channels Ion Channels (↑ K+, ↓ Ca2+) G_Protein->Ion_Channels Modulates cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Ion_Channels->Analgesia Beta_Arrestin β-Arrestin GRK->Beta_Arrestin Recruits Beta_Arrestin->MOR Internalization Receptor Internalization Beta_Arrestin->Internalization MAPK MAPK Pathway Beta_Arrestin->MAPK Side_Effects Side Effects (Tolerance, Resp. Depression) Internalization->Side_Effects MAPK->Side_Effects

Caption: Generalized µ-opioid receptor signaling pathways.

Upon binding of an agonist like (-)-Noracymethadol, the µ-opioid receptor undergoes a conformational change. This can lead to:

  • G-protein Signaling: Activation of inhibitory G-proteins (Gi/o), which in turn inhibit adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. G-proteins also modulate ion channels, causing hyperpolarization of neurons and reduced neurotransmitter release. These actions are thought to be the primary mediators of analgesia.

  • β-Arrestin Signaling: The activated receptor is phosphorylated by G-protein coupled receptor kinases (GRKs), which promotes the recruitment of β-arrestin. β-arrestin binding can lead to receptor desensitization and internalization, as well as initiating its own signaling cascades, such as the MAPK pathway. The β-arrestin pathway has been implicated in the development of tolerance and some of the adverse effects of opioids, including respiratory depression.

Conclusion

(-)-Noracymethadol is a synthetic opioid with a stringent regulatory profile, classified as a Schedule I substance in the United States and under international control. While early clinical data were promising, its development was not pursued, resulting in a significant lack of detailed pharmacological data in the public domain. The experimental protocols and signaling pathways described herein represent the standard methodologies and current understanding within the field of opioid pharmacology and would be directly applicable to the further characterization of (-)-Noracymethadol or its analogues. Any future research on this compound would need to address the gaps in quantitative pharmacological data to fully understand its therapeutic potential and abuse liability.

References

(-)-Noracymethadol: An In-Depth Technical Guide to its Metabolism and Known Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Noracymethadol, also known as nor-LAAM, is a primary and pharmacologically active metabolite of l-alpha-acetylmethadol (LAAM), a synthetic opioid once used in the treatment of opioid dependence.[1][2] Understanding the metabolic fate of (-)-Noracymethadol is crucial for comprehending its pharmacokinetic profile, duration of action, and potential for drug-drug interactions. This technical guide provides a comprehensive overview of the known and inferred metabolic pathways of (-)-Noracymethadol, the enzymes involved, and its metabolites. Due to a scarcity of studies focusing solely on (-)-Noracymethadol as a primary substrate, much of the data presented is extrapolated from research on its parent compound, LAAM. General principles of opioid metabolism are also incorporated to provide a complete metabolic landscape.[3][4]

Metabolic Pathways

The metabolism of (-)-Noracymethadol is believed to proceed through two primary pathways, analogous to the metabolism of its parent compound, LAAM:

  • N-demethylation: This is a major route in the metabolism of many opioids. For (-)-Noracymethadol, this Phase I reaction involves the removal of a methyl group from the nitrogen atom, leading to the formation of dinoracetylmethadol (dinor-LAAM). This reaction is primarily catalyzed by cytochrome P450 (CYP) enzymes in the liver.[5][6]

  • Deacetylation (Hydrolysis): This pathway involves the hydrolysis of the acetyl ester group, resulting in the formation of normethadol. This reaction can be followed by further N-demethylation to produce dinormethadol.

Enzymology of (-)-Noracymethadol Metabolism

The biotransformation of (-)-Noracymethadol is predominantly carried out by the cytochrome P450 superfamily of enzymes, which are abundant in the liver.[3][7]

  • CYP3A4: This is the principal enzyme responsible for the N-demethylation of LAAM to nor-LAAM and subsequently to dinor-LAAM in human liver microsomes.[5] Given its role in the metabolism of the parent compound and a wide range of other opioids, CYP3A4 is considered the key enzyme in the metabolism of (-)-Noracymethadol.[8]

  • CYP2B6: While CYP3A4 is the primary enzyme, CYP2B6 has also been shown to have high activity towards the N-demethylation of LAAM and nor-LAAM.[5] The expression of CYP2B6 can be highly variable among individuals, which may contribute to interindividual differences in the pharmacokinetics of (-)-Noracymethadol.[9][10]

  • Other CYPs: Other cytochrome P450 enzymes may play minor roles in the metabolism of (-)-Noracymethadol, as is common with many opioids.[9]

Known and Inferred Metabolites

Based on the metabolism of LAAM, the following are the known and predicted metabolites of (-)-Noracymethadol:

  • Dinoracetylmethadol (dinor-LAAM): The product of N-demethylation of (-)-Noracymethadol. It is also a pharmacologically active compound.[6]

  • Normethadol: The product of deacetylation of (-)-Noracymethadol.

  • Dinormethadol: The product of N-demethylation of normethadol.

These metabolites can undergo further Phase II metabolism, such as glucuronidation, to form more water-soluble compounds that are more easily excreted from the body.[3]

Quantitative Metabolic Data

Direct quantitative data on the metabolism of (-)-Noracymethadol as a substrate is limited. However, studies on its parent compound, LAAM, provide valuable insights into the kinetics of the formation of its metabolites. The following table summarizes the kinetic parameters for the formation of nor-LAAM and dinor-LAAM from LAAM in human liver microsomes.

ParameterFormation of nor-LAAM from LAAMFormation of dinor-LAAM from nor-LAAM
Km (µM) 19 and 600 (biphasic)4 and 450 (biphasic)
Primary Enzyme CYP3A4, CYP2B6CYP3A4, CYP2B6

Data extracted from a study on LAAM metabolism in human liver microsomes, which exhibited biphasic kinetics suggesting the involvement of multiple enzyme sites or conformations.[5]

Experimental Protocols

The study of (-)-Noracymethadol metabolism typically involves in vitro experiments using human liver microsomes, followed by analytical quantification of the parent drug and its metabolites.

In Vitro Metabolism using Human Liver Microsomes

This protocol outlines a general procedure for assessing the metabolic stability of a compound like (-)-Noracymethadol.

  • Preparation of Incubation Mixture:

    • A reaction mixture is prepared containing human liver microsomes (e.g., 0.5 mg/mL protein), a buffer solution (e.g., potassium phosphate (B84403) buffer, pH 7.4), and the test compound, (-)-Noracymethadol (e.g., 1 µM).

  • Initiation of Reaction:

    • The reaction is initiated by the addition of an NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). This system is crucial for the activity of CYP enzymes.

  • Incubation:

    • The mixture is incubated at 37°C in a shaking water bath. Aliquots are removed at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Termination of Reaction:

    • The reaction in each aliquot is terminated by adding a cold organic solvent, such as acetonitrile (B52724), which also serves to precipitate the proteins.

  • Sample Processing:

    • The samples are centrifuged to pellet the precipitated protein. The supernatant, containing the remaining parent drug and its metabolites, is collected for analysis.

  • Analytical Quantification:

    • The concentration of (-)-Noracymethadol and its metabolites in the supernatant is determined using a validated analytical method, typically High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).[11][12][13][14][15]

Analytical Method: HPLC-MS

A sensitive and specific method for the simultaneous determination of (-)-Noracymethadol and its metabolites is essential for metabolic studies.

  • Chromatographic Separation:

    • A reverse-phase HPLC column (e.g., C18) is used to separate the parent drug from its metabolites based on their polarity.

    • A gradient mobile phase, typically consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile or methanol), is employed.

  • Mass Spectrometric Detection:

    • The eluent from the HPLC is introduced into a mass spectrometer, often a triple quadrupole instrument, for detection and quantification.

    • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte.[16][17]

Visualizations

The following diagrams illustrate the metabolic pathways of (-)-Noracymethadol and a typical experimental workflow for its in vitro metabolism study.

Metabolism_Pathway LAAM l-alpha-acetylmethadol (LAAM) Noracymethadol (-)-Noracymethadol (nor-LAAM) LAAM->Noracymethadol N-demethylation (CYP3A4, CYP2B6) Dinoracetylmethadol dinoracetylmethadol (dinor-LAAM) Noracymethadol->Dinoracetylmethadol N-demethylation (CYP3A4, CYP2B6) Normethadol Normethadol Noracymethadol->Normethadol Deacetylation Dinormethadol Dinormethadol Normethadol->Dinormethadol N-demethylation

Figure 1: Inferred Metabolic Pathway of (-)-Noracymethadol.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Microsomes Human Liver Microsomes Incubation Incubate at 37°C Microsomes->Incubation Compound (-)-Noracymethadol Compound->Incubation NADPH NADPH-Regenerating System NADPH->Incubation Termination Terminate Reaction (add Acetonitrile) Incubation->Termination Centrifugation Centrifuge Termination->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant HPLC_MS HPLC-MS Analysis Supernatant->HPLC_MS

Figure 2: Experimental Workflow for In Vitro Metabolism Study.

References

Methodological & Application

Application Notes and Protocols for the Quantification of (-)-Noracymethadol in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Noracymethadol, a synthetic opioid analgesic structurally related to methadone, is a compound of interest in forensic toxicology and drug metabolism studies. As a controlled substance, its accurate quantification in biological matrices is crucial for clinical and forensic investigations. These application notes provide detailed protocols for the analysis of (-)-Noracymethadol in common biological samples, such as blood, plasma, and urine, utilizing modern analytical techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

(-)-Noracymethadol is a DEA Schedule I controlled substance in the United States, indicating it has no currently accepted medical use and a high potential for abuse.[1] It is an acetyl ester of methadol and is related to other synthetic opioids.[2]

Analytical Methods Overview

The quantification of (-)-Noracymethadol in biological samples typically involves sample preparation to isolate the analyte from the complex matrix, followed by chromatographic separation and detection by mass spectrometry. LC-MS/MS is the preferred method for its high sensitivity and specificity, while GC-MS provides a robust alternative.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS offers superior sensitivity and is well-suited for the detection of trace amounts of (-)-Noracymethadol and its metabolites in biological fluids.[3][4][5]

Sample Preparation

1. Solid-Phase Extraction (SPE) for Plasma and Urine:

SPE is a reliable technique for cleaning up and concentrating analytes from complex matrices.[6][7][8][9] A mixed-mode cation exchange polymer-based SPE column is recommended for the extraction of basic drugs like (-)-Noracymethadol.[4][6]

Protocol for SPE:

  • Sample Pre-treatment: To 1 mL of plasma or urine, add an internal standard (e.g., (-)-Noracymethadol-d3). Acidify the sample with 200 µL of 1% formic acid in water.

  • Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M hydrochloric acid, followed by 1 mL of methanol.

  • Elution: Elute the analyte with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in a mixture of ethyl acetate (B1210297) and isopropanol (B130326) (9:1, v/v).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid-Liquid Extraction (LLE) for Urine:

LLE is a classic and effective method for the extraction of drugs from urine.[10]

Protocol for LLE:

  • Sample Preparation: To 2 mL of urine, add an internal standard and 200 µL of concentrated ammonium hydroxide to adjust the pH to >9.

  • Extraction: Add 5 mL of a mixture of n-butyl chloride and isopropanol (9:1, v/v) and vortex for 10 minutes.

  • Centrifugation: Centrifuge at 3000 rpm for 5 minutes to separate the layers.

  • Solvent Transfer: Transfer the organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue in 100 µL of mobile phase.

3. Protein Precipitation for Plasma:

This is a rapid method for sample preparation, suitable for high-throughput analysis.[6]

Protocol for Protein Precipitation:

  • Sample Preparation: To 200 µL of plasma, add the internal standard.

  • Precipitation: Add 600 µL of ice-cold acetonitrile (B52724).

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 10,000 rpm for 10 minutes.

  • Supernatant Transfer: Transfer the supernatant to a new tube and evaporate to dryness.

  • Reconstitution: Reconstitute the residue in 100 µL of mobile phase.

LC-MS/MS Parameters
  • LC Column: A C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for the separation.[11]

  • Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is recommended.[12]

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • MRM Transitions: The molecular weight of (-)-Noracymethadol is 339.47 g/mol .[2] The protonated molecule [M+H]+ at m/z 340.2 would be the precursor ion. Based on the fragmentation pattern of similar compounds, the following Multiple Reaction Monitoring (MRM) transitions are proposed for quantification and confirmation.

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
(-)-Noracymethadol340.2265.2117.1
(-)-Noracymethadol-d3 (IS)343.2268.2117.1

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a robust and reliable technique for the analysis of opioids and is often used for confirmation.[13][14]

Sample Preparation

The sample preparation methods described for LC-MS/MS (SPE and LLE) can be adapted for GC-MS analysis. After evaporation, the residue needs to be derivatized to improve its volatility and chromatographic properties.

Derivatization Protocol:

  • To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Incubate the mixture at 70°C for 30 minutes.

GC-MS Parameters
  • GC Column: A 5% phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 280°C.

  • Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, then ramp to 300°C at 15°C/min, and hold for 5 minutes.

  • Mass Spectrometer: Operated in Electron Ionization (EI) mode.

  • Selected Ion Monitoring (SIM): Based on the NIST mass spectrum of Noracymethadol, the following ions are recommended for SIM mode.[15]

AnalyteQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
(-)-Noracymethadol (TMS derivative)26572117

Method Validation

A thorough method validation should be performed according to established guidelines for bioanalytical methods.[8] The following parameters should be assessed:

ParameterTypical Acceptance Criteria
Linearity Correlation coefficient (r²) > 0.99
Accuracy Within ±15% of the nominal concentration (±20% at LLOQ)
Precision Coefficient of variation (CV) < 15% (< 20% at LLOQ)
Limit of Quantification (LOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. For opioids, this is often in the low ng/mL range.[4]
Limit of Detection (LOD) Signal-to-noise ratio > 3
Recovery Consistent and reproducible
Matrix Effect Assessed to ensure no significant ion suppression or enhancement
Stability Analyte stability in the biological matrix under different storage conditions (freeze-thaw, short-term, long-term). Studies on methadone suggest stability at -20°C.[14] Methadone has also shown stability in oral fluid for up to 2 months at 4°C.[11][13]

Quantitative Data Summary

The following table summarizes expected performance characteristics for the analytical methods based on data from structurally similar opioids.

Analytical MethodMatrixLLOQ (ng/mL)Linearity (ng/mL)Recovery (%)
LC-MS/MS Plasma0.1 - 10.1 - 50085 - 110
Urine1 - 51 - 100080 - 110
GC-MS Plasma1 - 55 - 30075 - 105
Urine5 - 1010 - 100070 - 100

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample (Plasma/Urine) add_is Add Internal Standard sample->add_is extraction Extraction (SPE / LLE) add_is->extraction evap_recon Evaporation & Reconstitution extraction->evap_recon lc_ms LC-MS/MS Analysis evap_recon->lc_ms LC-MS/MS Method gc_ms GC-MS Analysis evap_recon->gc_ms GC-MS Method quant Quantification lc_ms->quant gc_ms->quant signaling_pathway Noracymethadol (-)-Noracymethadol OpioidReceptor μ-Opioid Receptor Noracymethadol->OpioidReceptor G_Protein Gi/Go Protein Activation OpioidReceptor->G_Protein AdenylateCyclase Inhibition of Adenylyl Cyclase G_Protein->AdenylateCyclase IonChannels Ion Channel Modulation G_Protein->IonChannels cAMP Decreased cAMP AdenylateCyclase->cAMP NeuronalActivity Decreased Neuronal Excitability cAMP->NeuronalActivity CaChannels Inhibition of Ca2+ Channels IonChannels->CaChannels KChannels Activation of K+ Channels IonChannels->KChannels CaChannels->NeuronalActivity KChannels->NeuronalActivity Analgesia Analgesia NeuronalActivity->Analgesia

References

Detecting (-)-Noracymethadol: A Detailed HPLC-MS/MS Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides a comprehensive protocol for the sensitive and selective detection of (-)-Noracymethadol using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). This detailed guide is designed for researchers, scientists, and drug development professionals requiring a robust analytical method for the quantification of this synthetic opioid.

(-)-Noracymethadol, a controlled substance, requires precise analytical methods for its detection in various matrices. The protocol outlined below details the necessary instrumentation, reagents, sample preparation, and analytical conditions for the successful analysis of (-)-Noracymethadol.

Quantitative Data Summary

The following table summarizes the key mass spectrometry parameters for the detection of (-)-Noracymethadol and a suggested internal standard, Methadone-d9. These parameters are crucial for setting up the MRM (Multiple Reaction Monitoring) method on a triple quadrupole mass spectrometer.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
(-)-Noracymethadol 340.2234.225
72.115
Methadone-d9 (Internal Standard) 319.2270.220
114.130

Experimental Protocols

This section provides a detailed methodology for the analysis of (-)-Noracymethadol.

Materials and Reagents
  • (-)-Noracymethadol analytical standard

  • Methadone-d9 (or other suitable deuterated analog)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Biological matrix (e.g., plasma, urine)

  • Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange) or Protein Precipitation plates/tubes.

Instrumentation
  • HPLC system capable of binary gradient elution.

  • A C18 or Biphenyl reversed-phase HPLC column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for optimal separation.[1]

  • Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Sample Preparation

The choice of sample preparation method will depend on the biological matrix and the desired level of sensitivity. Two common methods are outlined below:

a) Solid Phase Extraction (SPE):

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load 0.5 mL of the biological sample onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% formic acid in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.

b) Protein Precipitation:

  • To 100 µL of the biological sample, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness.

  • Reconstitute in 100 µL of the initial mobile phase.

HPLC Conditions
  • Column: C18 or Biphenyl (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient:

    • 0-1 min: 10% B

    • 1-5 min: 10-90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90-10% B

    • 6.1-8 min: 10% B

Mass Spectrometry Conditions
  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Ion Spray Voltage: ~4500 V

  • Temperature: ~500 °C

  • Curtain Gas: ~30 psi

  • Collision Gas: Nitrogen

  • MRM Transitions: Refer to the Quantitative Data Summary table.

Visualizing the Workflow and Protocol Logic

The following diagrams illustrate the experimental workflow and the logical structure of the analytical protocol.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS SPE Solid Phase Extraction Add_IS->SPE or PPT Protein Precipitation Add_IS->PPT Evap Evaporation SPE->Evap PPT->Evap Recon Reconstitution Evap->Recon HPLC HPLC Separation Recon->HPLC MSMS MS/MS Detection HPLC->MSMS Quant Quantification MSMS->Quant Report Reporting Quant->Report

Caption: Experimental workflow for (-)-Noracymethadol detection.

protocol_logic Start Start Protocol SamplePrep Prepare Sample (SPE or PPT) Start->SamplePrep InstrumentSetup Set Up HPLC-MS/MS System Start->InstrumentSetup RunAnalysis Inject Sample and Acquire Data SamplePrep->RunAnalysis InstrumentSetup->RunAnalysis ProcessData Process Data and Quantify RunAnalysis->ProcessData End End of Protocol ProcessData->End

Caption: Logical flow of the analytical protocol.

References

Application Notes and Protocols for In Vivo Efficacy Testing of (-)-Noracymethadol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(-)-Noracymethadol is a synthetic opioid analgesic with a pharmacological profile reported to be comparable to morphine in terms of analgesic efficacy, but potentially with a different side effect profile.[1][2] As a mu-opioid receptor (MOR) agonist, its therapeutic potential and safety must be rigorously evaluated through well-designed in vivo studies.[3][4][5] These application notes provide detailed protocols for assessing the analgesic efficacy and key adverse effects of (-)-Noracymethadol in rodent models, forming a crucial part of the preclinical drug development process.

The primary objectives of the described experimental design are to:

  • Determine the dose-dependent analgesic efficacy of (-)-Noracymethadol using established thermal nociception assays.

  • Evaluate the potential for common opioid-related side effects, specifically respiratory depression and sedation.

  • Provide a framework for comparing the therapeutic index of (-)-Noracymethadol to a standard opioid analgesic like morphine.

Experimental Protocols

Animal Models and Husbandry
  • Species: Male and female C57BL/6J mice, 8-12 weeks old.[6] The use of both sexes is recommended as there may be sex-dependent differences in pain perception and drug metabolism.

  • Housing: Animals should be housed in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle and ad libitum access to food and water.[6]

  • Acclimation: Animals should be acclimated to the laboratory environment for at least 7 days and to the specific testing apparatus for 2-3 days prior to the experiment to minimize stress-induced variability.[7][8]

Experimental Groups and Drug Administration

A minimum of four experimental groups should be established for each assay:

  • Vehicle Control: Administered with the same vehicle used to dissolve (-)-Noracymethadol (e.g., saline, DMSO).

  • (-)-Noracymethadol: At least three dose levels (low, medium, high) to establish a dose-response relationship.

  • Positive Control: Morphine at a known effective dose (e.g., 10 mg/kg) for comparison of analgesic efficacy and side effects.

Drug Preparation and Administration:

(-)-Noracymethadol hydrochloride and morphine sulfate (B86663) should be dissolved in sterile 0.9% saline. All administrations should be performed via the subcutaneous (s.c.) or intraperitoneal (i.p.) route. The volume of administration should be consistent across all groups (e.g., 10 mL/kg).

Analgesic Efficacy Assessment

The assessment of antinociceptive effects is crucial for determining the therapeutic potential of (-)-Noracymethadol. Thermal nociception tests are standard for evaluating the efficacy of opioid compounds.[9]

This test measures the latency of a rodent to react to a thermal stimulus, reflecting supraspinally organized pain responses.[10][11][12]

  • Apparatus: A commercially available hot plate apparatus with the surface temperature maintained at a constant 52-55°C.[10][11][13]

  • Procedure:

    • Gently place the mouse on the heated surface of the hot plate, enclosed by a transparent cylinder to prevent escape.[11][13]

    • Start a timer immediately upon placement.

    • Observe the animal for nocifensive behaviors such as hind paw licking, flicking, or jumping.[10][14]

    • Stop the timer and immediately remove the animal upon observing the first nocifensive response. This is the response latency.

    • A cut-off time (e.g., 30-60 seconds) must be established to prevent tissue damage.[14] If the animal does not respond within this time, it should be removed, and the cut-off time recorded as its latency.

  • Data Collection: Record the latency to response for each animal at baseline (before drug administration) and at various time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes).

This assay assesses the spinal reflex to a thermal stimulus.[11][12][15]

  • Apparatus: A tail-flick analgesia meter that focuses a high-intensity light beam on the animal's tail.[15][16]

  • Procedure:

    • Place the mouse in a restrainer with its tail exposed and positioned in the groove of the apparatus.[7][8][16]

    • Direct the light beam to a specific point on the tail (e.g., 3-4 cm from the tip).[7]

    • Initiate the heat stimulus and start the timer.

    • The timer automatically stops when the mouse flicks its tail out of the beam's path.[16]

    • A cut-off time (e.g., 10-15 seconds) is set to prevent tissue injury.[15]

  • Data Collection: Measure the tail-flick latency at baseline and at multiple time points post-drug administration, similar to the hot plate test. To improve accuracy, the average of three trials per time point, with an inter-trial interval of at least 60 seconds, can be used.[16]

Side Effect Profile Assessment

A critical aspect of opioid drug development is the evaluation of adverse effects, particularly respiratory depression and sedation.[9]

Opioid-induced respiratory depression is a major safety concern.[17] Whole-body plethysmography is a reliable method for its assessment.[18]

  • Apparatus: A whole-body plethysmography system designed for rodents.

  • Procedure:

    • Acclimate the animal to the plethysmography chamber before baseline measurements.

    • Place the animal in the chamber and record baseline respiratory parameters for a set period (e.g., 30 minutes).

    • Administer the test compound or vehicle and return the animal to the chamber.

    • Continuously record respiratory parameters for at least 2 hours.

  • Data Collection: Key parameters to measure include respiratory rate (breaths/minute), tidal volume, and minute ventilation.[18] A significant decrease in these parameters indicates respiratory depression. Pulse oximetry can also be used to measure oxygen saturation in the blood as an indicator of respiratory depression.[17]

Sedation is a common side effect of opioids that can impact a patient's quality of life.[19]

  • Apparatus: An open field apparatus.

  • Procedure:

    • Place the animal in the center of the open field arena.

    • Use an automated tracking system to record the animal's activity over a specified period (e.g., 30 minutes).

  • Data Collection: Measure the total distance traveled, time spent mobile, and rearing frequency. A significant decrease in these parameters suggests sedation.

Data Presentation

Quantitative data from these experiments should be summarized in tables for clear comparison between treatment groups.

Table 1: Analgesic Efficacy of (-)-Noracymethadol in the Hot Plate Test

Treatment GroupDose (mg/kg)NBaseline Latency (s)Peak Latency (s) at Time (min)Area Under the Curve (AUC)
Vehicle-10Mean ± SEMMean ± SEMMean ± SEM
(-)-NoracymethadolLow10Mean ± SEMMean ± SEMMean ± SEM
(-)-NoracymethadolMedium10Mean ± SEMMean ± SEMMean ± SEM
(-)-NoracymethadolHigh10Mean ± SEMMean ± SEMMean ± SEM
Morphine1010Mean ± SEMMean ± SEMMean ± SEM

Table 2: Side Effect Profile of (-)-Noracymethadol

Treatment GroupDose (mg/kg)NRespiratory Rate (% of Baseline)Minute Ventilation (% of Baseline)Locomotor Activity (Total Distance in cm)
Vehicle-10Mean ± SEMMean ± SEMMean ± SEM
(-)-NoracymethadolLow10Mean ± SEMMean ± SEMMean ± SEM
(-)-NoracymethadolMedium10Mean ± SEMMean ± SEMMean ± SEM
(-)-NoracymethadolHigh10Mean ± SEMMean ± SEMMean ± SEM
Morphine1010Mean ± SEMMean ± SEMMean ± SEM

Visualizations

Signaling Pathway of Mu-Opioid Receptor Activation

MOR_Signaling cluster_EC Extracellular cluster_Membrane Cell Membrane cluster_IC Intracellular cluster_Gprotein G-Protein Pathway (Analgesia) cluster_Arrestin β-Arrestin Pathway (Side Effects) Noracymethadol (-)-Noracymethadol MOR Mu-Opioid Receptor (MOR) Noracymethadol->MOR Binds to G_protein Gαi/o & Gβγ MOR->G_protein Activates GRK GRK MOR->GRK Activates AC Adenylyl Cyclase (Inhibited) G_protein->AC Inhibits K_channel ↑ K+ Efflux (Hyperpolarization) G_protein->K_channel Ca_channel ↓ Ca2+ Influx (Reduced Neurotransmitter Release) G_protein->Ca_channel cAMP ↓ cAMP AC->cAMP P_MOR Phosphorylated MOR GRK->P_MOR Phosphorylates b_arrestin β-Arrestin P_MOR->b_arrestin Recruits Internalization Receptor Internalization b_arrestin->Internalization

Caption: Mu-Opioid Receptor Signaling Cascade.

Experimental Workflow for Efficacy Testing

experimental_workflow cluster_prep Preparation Phase cluster_testing Testing Phase cluster_side_effects Side Effect Assessment cluster_analysis Data Analysis animal_acclimation Animal Acclimation (≥ 7 days) apparatus_habituation Apparatus Habituation (2-3 days) animal_acclimation->apparatus_habituation baseline Baseline Measurements (Hot Plate, Tail-Flick) apparatus_habituation->baseline drug_prep Drug Preparation ((-)-Noracymethadol, Morphine, Vehicle) administration Drug Administration (s.c. or i.p.) drug_prep->administration baseline->administration post_admin Post-Administration Testing (15, 30, 60, 90, 120 min) administration->post_admin respiratory Respiratory Depression (Plethysmography) administration->respiratory sedation Sedation Assessment (Open Field Test) administration->sedation data_collection Data Collection & Tabulation post_admin->data_collection respiratory->data_collection sedation->data_collection statistical_analysis Statistical Analysis (e.g., ANOVA) data_collection->statistical_analysis report Report Generation statistical_analysis->report

Caption: In Vivo Efficacy Testing Workflow.

Logical Relationship of Experimental Design

logical_relationship cluster_efficacy Efficacy Endpoints cluster_safety Safety/Side Effect Endpoints main_hypothesis Hypothesis: (-)-Noracymethadol has analgesic efficacy. dose_response Dose-Response Relationship main_hypothesis->dose_response hot_plate Hot Plate Test (Supraspinal Analgesia) comparison Comparison to Morphine hot_plate->comparison tail_flick Tail-Flick Test (Spinal Analgesia) tail_flick->comparison resp_depression Respiratory Depression resp_depression->comparison sedation Sedation sedation->comparison dose_response->hot_plate dose_response->tail_flick dose_response->resp_depression dose_response->sedation therapeutic_index Therapeutic Index Determination comparison->therapeutic_index

References

Application Notes and Protocols for Studying the Analgesic Effects of (-)-Noracymethadol in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing common animal models for evaluating the analgesic properties of the synthetic opioid, (-)-Noracymethadol. Detailed protocols for key behavioral assays are presented, along with expected outcomes based on the activity of established mu-opioid receptor agonists. This document is intended to facilitate the design and execution of preclinical studies aimed at characterizing the analgesic profile of (-)-Noracymethadol and similar compounds.

Introduction to (-)-Noracymethadol and its Analgesic Potential

(-)-Noracymethadol is a synthetic opioid analgesic that is structurally related to methadone. As an opioid, its primary mechanism of action is expected to be the activation of opioid receptors, predominantly the mu-opioid receptor (MOR), within the central and peripheral nervous systems. Activation of MORs leads to a cascade of intracellular events that ultimately reduce neuronal excitability and inhibit the transmission of pain signals, resulting in analgesia. Preclinical evaluation in validated animal models of nociception is a critical step in characterizing its potency, efficacy, and potential side-effect profile.

Animal Models for Analgesia Testing

The selection of appropriate animal models is crucial for delineating the analgesic properties of a test compound. The following models are widely used to assess centrally and peripherally mediated analgesia and are suitable for studying the effects of (-)-Noracymethadol.

  • Hot Plate Test: This model assesses the response to a thermal stimulus, primarily evaluating supraspinally mediated analgesia. It is effective for centrally acting analgesics like opioids.

  • Tail-Flick Test: Similar to the hot plate test, this model measures the latency of a reflexive withdrawal from a thermal stimulus applied to the tail. It is also a primary method for assessing centrally acting analgesics.

  • Acetic Acid-Induced Writhing Test: This chemical-induced visceral pain model is sensitive to both centrally and peripherally acting analgesics. It is particularly useful for detecting the activity of compounds that may have anti-inflammatory properties in addition to their central analgesic effects.

Data Presentation: Efficacy of Mu-Opioid Agonists in Analgesic Models

Table 1: Hot Plate Test - Representative ED50 Values for Mu-Opioid Agonists in Mice

CompoundRoute of AdministrationED50 (mg/kg)Reference Compound
MorphineIntraperitoneal (i.p.)1.94-
FentanylIntraperitoneal (i.p.)0.040-

Data is illustrative and sourced from comparative studies of opioid analgesics.[1]

Table 2: Acetic Acid-Induced Writhing Test - Representative ED50 Values for Mu-Opioid Agonists in Mice

CompoundRoute of AdministrationED50 (mg/kg)Reference Compound
MorphineIntraperitoneal (i.p.)0.124-
FentanylIntraperitoneal (i.p.)0.016-

Data is illustrative and sourced from comparative studies of opioid analgesics.[1]

Experimental Protocols

The following are detailed protocols for the three key behavioral assays.

Hot Plate Test Protocol

Objective: To assess the central analgesic activity of (-)-Noracymethadol by measuring the latency of a thermal pain response.

Materials:

  • Hot plate apparatus with adjustable temperature control (e.g., IITC Life Science).

  • Transparent glass cylinder to confine the animal on the hot plate surface.

  • Stopwatch.

  • Experimental animals (e.g., male Swiss albino mice, 20-25g).

  • (-)-Noracymethadol solution at desired concentrations.

  • Vehicle control (e.g., saline).

  • Positive control (e.g., morphine sulfate (B86663) solution).

Procedure:

  • Acclimatization: Allow animals to acclimate to the laboratory environment for at least one hour before testing.

  • Apparatus Setup: Set the temperature of the hot plate to a constant 55 ± 1°C.

  • Baseline Latency: Gently place each mouse individually on the hot plate within the glass cylinder and start the stopwatch. Record the time it takes for the animal to exhibit a nocifensive response, such as licking its paws or jumping. This is the baseline latency. A cut-off time (e.g., 30 seconds) must be established to prevent tissue damage. If an animal does not respond within the cut-off time, it should be removed, and the cut-off time recorded as its latency.

  • Grouping and Administration: Randomly divide the animals into groups (n=6-10 per group), including a vehicle control group, a positive control group (e.g., morphine 5 mg/kg, i.p.), and test groups receiving different doses of (-)-Noracymethadol. Administer the respective substances via the desired route (e.g., intraperitoneal, subcutaneous).

  • Post-Treatment Latency: At predetermined time points after drug administration (e.g., 30, 60, and 90 minutes), place each mouse back on the hot plate and measure the reaction latency as described in step 3.

  • Data Analysis: The analgesic effect is expressed as the increase in latency time compared to the baseline or the vehicle control group. The percentage of maximal possible effect (%MPE) can be calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

Tail-Flick Test Protocol

Objective: To evaluate the central analgesic properties of (-)-Noracymethadol by measuring the latency of tail withdrawal from a thermal stimulus.

Materials:

  • Tail-flick analgesiometer with a radiant heat source.

  • Animal restrainers.

  • Stopwatch or automated timer integrated with the apparatus.

  • Experimental animals (e.g., male Wistar rats, 180-220g).

  • (-)-Noracymethadol solution at desired concentrations.

  • Vehicle control (e.g., saline).

  • Positive control (e.g., morphine sulfate solution).

Procedure:

  • Acclimatization: Acclimate the animals to the testing room and the restrainers for several sessions before the experiment to minimize stress.

  • Apparatus Setup: Turn on the tail-flick apparatus and allow the heat source to stabilize. Adjust the intensity of the radiant heat to elicit a baseline tail-flick latency of 2-4 seconds in naive animals.

  • Baseline Latency: Gently place the rat in the restrainer. Position the tail over the radiant heat source at a specific point (e.g., 3-4 cm from the tip). Activate the heat source and the timer. The timer stops automatically when the rat flicks its tail. Record this baseline latency. A cut-off time (e.g., 10-12 seconds) is essential to prevent tissue damage.

  • Grouping and Administration: As in the hot plate test, divide the animals into control and test groups and administer the respective substances.

  • Post-Treatment Latency: At specified intervals after drug administration (e.g., 15, 30, 60, 90, 120 minutes), repeat the tail-flick latency measurement.

  • Data Analysis: Calculate the increase in tail-flick latency or %MPE as described for the hot plate test.

Acetic Acid-Induced Writhing Test Protocol

Objective: To assess the peripheral and central analgesic activity of (-)-Noracymethadol by quantifying the reduction in visceral pain-induced writhing behavior.

Materials:

  • 0.6% acetic acid solution in distilled water.

  • Observation chambers (e.g., transparent boxes).

  • Stopwatch.

  • Experimental animals (e.g., male Swiss albino mice, 20-25g).

  • (-)-Noracymethadol solution at desired concentrations.

  • Vehicle control (e.g., saline).

  • Positive control (e.g., diclofenac (B195802) sodium or morphine).

Procedure:

  • Acclimatization: Allow mice to acclimate to the laboratory environment.

  • Grouping and Pre-treatment: Divide the animals into groups. Administer the vehicle, positive control, or different doses of (-)-Noracymethadol, typically 30 minutes before the induction of writhing.[1]

  • Induction of Writhing: Inject 0.6% acetic acid solution intraperitoneally (i.p.) at a volume of 10 mL/kg body weight to each mouse.[1]

  • Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber. After a latency period of 5 minutes, count the number of writhes for a continuous 10 or 20-minute period. A writhe is characterized by a stretching of the abdomen with a concurrent stretching of at least one hind limb.

  • Data Analysis: Calculate the mean number of writhes for each group. The analgesic activity is expressed as the percentage inhibition of writhing, calculated using the following formula: % Inhibition = [ (Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group ] x 100

Mandatory Visualizations

Experimental Workflow

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment acclimatization Animal Acclimatization baseline Baseline Nociceptive Threshold Measurement acclimatization->baseline grouping Randomization and Grouping baseline->grouping administration Drug Administration ((-)-Noracymethadol, Vehicle, Positive Control) grouping->administration testing Nociceptive Testing (Hot Plate, Tail-Flick, or Writhing) administration->testing data_collection Data Collection (Latency, Writhe Count) testing->data_collection analysis Data Analysis (%MPE, % Inhibition) data_collection->analysis interpretation Interpretation of Analgesic Effects analysis->interpretation

Caption: General workflow for in vivo analgesic testing.

Signaling Pathway of Mu-Opioid Receptor Agonists

G cluster_membrane Cell Membrane MOR Mu-Opioid Receptor (MOR) G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits Ca_channel Inhibition of Ca2+ channels G_protein->Ca_channel K_channel Activation of K+ channels G_protein->K_channel cAMP ↓ cAMP AC->cAMP Noracymethadol (-)-Noracymethadol Noracymethadol->MOR Binds to PKA ↓ PKA Activity cAMP->PKA Neurotransmitter ↓ Neurotransmitter Release (e.g., Substance P, Glutamate) Ca_channel->Neurotransmitter Hyperpolarization Neuronal Hyperpolarization K_channel->Hyperpolarization Hyperpolarization->Neurotransmitter Analgesia Analgesia Neurotransmitter->Analgesia

Caption: Simplified signaling pathway of mu-opioid receptor agonists.

References

Application Notes and Protocols for the Administration of (-)-Noracymethadol in Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed, publicly available protocols for the administration of (-)-Noracymethadol in rodent studies are scarce. The following application notes and protocols have been synthesized from general principles of rodent drug administration, and data from studies on related opioid compounds. Researchers should treat these as guidelines and conduct pilot studies to determine the optimal dosage, vehicle, and administration route for their specific experimental context.

Introduction

(-)-Noracymethadol is a synthetic opioid analgesic related to methadone. While it has been reported to produce analgesia comparable to morphine, it was never commercially marketed.[1] As a Schedule I controlled substance in the United States, all acquisition, storage, and use of (-)-Noracymethadol must comply with strict federal regulations.[1] These protocols provide a framework for the preparation and administration of (-)-Noracymethadol to rodents for preclinical research purposes, such as analgesic efficacy and pharmacokinetic studies.

Materials and Reagents

  • (-)-Noracymethadol hydrochloride (or other salt form)

  • Sterile saline (0.9% NaCl)

  • Sterile water for injection

  • Vehicle for solubilization (e.g., a small percentage of ethanol (B145695), DMSO, or Tween 80, if necessary)

  • Syringes (1 mL, sterile)

  • Needles (25-30 gauge, sterile)

  • Animal scale

  • Appropriate personal protective equipment (PPE)

Drug Preparation

The solubility of (-)-Noracymethadol should be determined prior to preparing dosing solutions. The hydrochloride salt is generally more water-soluble.

Protocol for Preparing a 1 mg/mL Stock Solution:

  • Aseptically weigh the required amount of (-)-Noracymethadol hydrochloride.

  • In a sterile vial, dissolve the compound in sterile saline. If solubility is an issue, a small amount of a biocompatible co-solvent may be used. The final concentration of the co-solvent should be kept to a minimum (e.g., <5% ethanol or DMSO) and a vehicle control group should be included in the study.

  • Vortex the solution until the compound is completely dissolved.

  • Filter the solution through a 0.22 µm sterile filter into a new sterile vial.

  • Store the solution appropriately, protected from light, and at a temperature recommended for opioid solutions (typically refrigerated). Stability of the solution should be determined.

Rodent Handling and Restraint

Proper handling and restraint are crucial to minimize stress on the animal and ensure accurate drug delivery. Acclimatize animals to handling for several days prior to the experiment. For injections, appropriate manual restraint is typically sufficient for experienced handlers.

Administration Protocols

The choice of administration route depends on the experimental goals (e.g., rapid onset for acute pain studies vs. sustained levels for pharmacokinetic studies).

Table 1: Recommended Administration Routes and Dosages for Opioids in Rodents (General Guidance Adaptable for (-)-Noracymethadol)

SpeciesRoute of AdministrationRecommended VolumePotential Dosage Range (Opioids)Notes
Mouse Subcutaneous (SC)5-10 mL/kg1-10 mg/kgPreferred for sustained absorption. Inject into the loose skin over the back.
Intraperitoneal (IP)10-20 mL/kg1-10 mg/kgRapid absorption. Inject into the lower right quadrant of the abdomen to avoid the cecum.
Oral (PO) Gavage5-10 mL/kg5-50 mg/kgRequires proper technique to avoid injury. Higher doses may be needed due to first-pass metabolism.
Rat Subcutaneous (SC)5 mL/kg1-10 mg/kgInject into the loose skin over the back.
Intraperitoneal (IP)5-10 mL/kg1-10 mg/kgRapid absorption. Inject into the lower right quadrant of the abdomen.
Oral (PO) Gavage5-10 mL/kg4.4-25.9 mg/kg/day (based on NorLAAM study)[2]Requires proper technique. The dosage for NorLAAM, a metabolite of a related compound, was administered daily in a toxicology study.[2]

Experimental Protocol: Assessing Analgesic Efficacy (Hot Plate Test)

  • Acclimation: Acclimate mice to the hot plate apparatus (set to 55°C) for 2-3 days prior to the experiment.

  • Baseline Measurement: On the day of the experiment, determine the baseline latency for each mouse to lick its hind paw or jump. A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.

  • Drug Administration:

    • Divide mice into groups (e.g., vehicle control, morphine positive control, and different doses of (-)-Noracymethadol).

    • Administer the assigned treatment via the desired route (e.g., SC or IP).

  • Post-Treatment Measurements: Measure the hot plate latency at various time points post-injection (e.g., 15, 30, 60, 90, and 120 minutes) to determine the time course of the analgesic effect.

  • Data Analysis: Compare the latency times of the treatment groups to the vehicle control group.

Signaling Pathway

(-)-Noracymethadol, like other opioids, is expected to act primarily as an agonist at the mu-opioid receptor (MOR), a G-protein coupled receptor.

G_protein_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Noracymethadol Noracymethadol MOR Mu-Opioid Receptor (MOR) Noracymethadol->MOR Binds G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel K+ Channel (GIRK) G_protein->K_channel Opens Ca_channel Ca2+ Channel G_protein->Ca_channel Closes cAMP cAMP AC->cAMP Decreases production Analgesia Analgesia K_channel->Analgesia Hyperpolarization Ca_channel->Analgesia Reduced Neurotransmitter Release

Caption: Opioid Receptor Signaling Pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo study evaluating the analgesic effects of (-)-Noracymethadol.

experimental_workflow Start Start Animal_Acclimation Animal Acclimation (≥3 days) Start->Animal_Acclimation Baseline_Testing Baseline Nociceptive Testing (e.g., Hot Plate, Tail Flick) Animal_Acclimation->Baseline_Testing Group_Assignment Random Group Assignment (Vehicle, Positive Control, Test Article) Baseline_Testing->Group_Assignment Drug_Preparation Drug Preparation and Administration Group_Assignment->Drug_Preparation Post_Dose_Testing Post-Dose Nociceptive Testing (Multiple Time Points) Drug_Preparation->Post_Dose_Testing Data_Collection Data Collection and Recording Post_Dose_Testing->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis End End Data_Analysis->End

Caption: In Vivo Analgesic Study Workflow.

Pharmacokinetic Data for Related Opioids

Table 2: Pharmacokinetic Parameters of Various Opioids in Rodents

CompoundSpeciesDose and RouteTmax (h)Cmax (ng/mL)Half-life (h)Reference
BuprenorphineMouse0.1 mg/kg SC~0.17~25~2.9[3]
Buprenorphine-SRMouse0.6 mg/kg SC~0.5~2010.1[3]
FentanylRat20 µg/kg SC~0.17 (peak effect)-~0.5 (duration)[4]
MethadoneRat0.35 mg/kg IV--~2.5[5]

Tmax: Time to maximum plasma concentration; Cmax: Maximum plasma concentration; SR: Sustained-Release

This data suggests that standard formulations of opioids often have a short half-life in rodents, necessitating frequent dosing or the use of sustained-release formulations for maintaining therapeutic levels.

Safety and Monitoring

  • Adverse Effects: Monitor animals for signs of opioid-induced side effects, including respiratory depression, sedation, and hyperactivity (Straub tail).[4]

  • Monitoring: Closely observe animals for at least 4 hours post-administration, and then at regular intervals. Key parameters to monitor include respiratory rate, activity level, and general well-being.

  • Reversal Agent: Have an opioid antagonist, such as naloxone, readily available to reverse severe adverse effects if necessary.

References

Application Notes and Protocols for Determining (-)-Noracymethadol Bioactivity Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Noracymethadol is a synthetic opioid analgesic structurally related to methadone.[1] As an opioid, its biological activity is primarily mediated through interaction with opioid receptors, which are G-protein coupled receptors (GPCRs) located on the cell membranes of neurons.[2][3] Understanding the bioactivity of (-)-Noracymethadol is crucial for elucidating its therapeutic potential and off-target effects. This document provides detailed application notes and protocols for a panel of cell-based assays designed to characterize the bioactivity of (-)-Noracymethadol, focusing on its interaction with opioid receptors and its effects on cellular signaling and viability.

Data Presentation: Quantitative Bioactivity of (-)-Noracymethadol (Hypothetical)

Table 1: Opioid Receptor Binding Affinity of (-)-Noracymethadol

This table summarizes the hypothetical binding affinities (Ki) of (-)-Noracymethadol for the human µ (mu), δ (delta), and κ (kappa) opioid receptors compared to standard reference compounds. The Ki value is the inhibition constant, representing the concentration of the compound that will bind to 50% of the receptors in the absence of the radioligand; a lower Ki value indicates a higher binding affinity.

Compoundµ-Opioid Receptor (Ki, nM)δ-Opioid Receptor (Ki, nM)κ-Opioid Receptor (Ki, nM)
(-)-Noracymethadol (Hypothetical) 1.5 250 800
Morphine (Reference)1.0 - 10200 - 1000200 - 500
Methadone (Reference)1 - 10500 - 20001000 - 5000
DAMGO (µ-selective agonist)1 - 5>10,000>10,000
DPDPE (δ-selective agonist)>10,0001 - 10>10,000
U-50,488 (κ-selective agonist)>10,000>10,0001 - 10

Table 2: Functional Activity of (-)-Noracymethadol at the µ-Opioid Receptor

This table presents hypothetical functional activity data for (-)-Noracymethadol in two key cell-based assays: a cAMP inhibition assay and a β-arrestin recruitment assay. The EC50 value represents the concentration of the agonist that produces 50% of the maximal response. Emax indicates the maximum efficacy of the compound relative to a standard full agonist.

AssayParameter(-)-Noracymethadol (Hypothetical)Morphine (Reference)Methadone (Reference)
cAMP Inhibition Assay EC50 (nM)153020
Emax (%)100100100
β-Arrestin Recruitment Assay EC50 (nM)80150100
Emax (%)9010095

Table 3: Cytotoxicity Profile of (-)-Noracymethadol

This table shows hypothetical data on the cytotoxic effects of (-)-Noracymethadol on a neuronal cell line (e.g., SH-SY5Y). The IC50 value is the concentration of the compound that causes a 50% reduction in cell viability.

AssayParameter(-)-Noracymethadol (Hypothetical)
MTT Assay (48h exposure) IC50 (µM)>100
LDH Release Assay (48h exposure) IC50 (µM)>100

Experimental Protocols

Radioligand Binding Assay for Opioid Receptor Affinity

Objective: To determine the binding affinity (Ki) of (-)-Noracymethadol for µ, δ, and κ opioid receptors.

Principle: This is a competitive binding assay where (-)-Noracymethadol competes with a radiolabeled ligand for binding to a specific opioid receptor subtype expressed in cell membranes.

Materials:

  • Cell Membranes: Membranes from CHO or HEK293 cells stably expressing human µ, δ, or κ opioid receptors.

  • Radioligands:

    • [³H]DAMGO for µ-opioid receptor.

    • [³H]DPDPE for δ-opioid receptor.

    • [³H]U-69,593 for κ-opioid receptor.

  • Test Compound: (-)-Noracymethadol hydrochloride.

  • Non-specific Binding Control: Naloxone (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Cell harvester.

  • Scintillation counter and scintillation fluid.

Protocol:

  • Prepare serial dilutions of (-)-Noracymethadol in Assay Buffer.

  • In a 96-well plate, add in the following order:

    • Total Binding: 25 µL Assay Buffer, 25 µL radioligand, 50 µL cell membrane suspension.

    • Non-specific Binding: 25 µL Naloxone (10 µM), 25 µL radioligand, 50 µL cell membrane suspension.

    • Competitive Binding: 25 µL of each (-)-Noracymethadol dilution, 25 µL radioligand, 50 µL cell membrane suspension.

  • Incubate the plate at 25°C for 60-90 minutes with gentle agitation.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold Wash Buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.

  • Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Inhibition Assay

Objective: To determine the functional potency (EC50) and efficacy (Emax) of (-)-Noracymethadol in inhibiting adenylyl cyclase activity through the µ-opioid receptor.

Principle: Activation of the Gi-coupled µ-opioid receptor by an agonist inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This assay measures the reduction in forskolin-stimulated cAMP production.

Materials:

  • Cells: HEK293 or CHO cells stably expressing the human µ-opioid receptor.

  • Test Compound: (-)-Noracymethadol hydrochloride.

  • Stimulant: Forskolin (B1673556).

  • cAMP Detection Kit: A commercial kit, such as a LANCE Ultra cAMP kit or a similar HTRF-based assay.

  • Cell Culture Medium: As recommended for the specific cell line.

  • 384-well white opaque microplates.

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

Protocol:

  • Seed the cells into a 384-well plate and culture overnight.

  • Prepare serial dilutions of (-)-Noracymethadol.

  • Aspirate the culture medium and add assay buffer to the cells.

  • Add the (-)-Noracymethadol dilutions to the wells and incubate for 15-30 minutes at 37°C.

  • Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase.

  • Incubate for 30 minutes at 37°C.

  • Lyse the cells and detect cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.

  • Measure the TR-FRET signal using a plate reader.

  • Plot the data as a percentage of the forskolin-stimulated response versus the log concentration of (-)-Noracymethadol and fit a sigmoidal dose-response curve to determine the EC50 and Emax values.

β-Arrestin Recruitment Assay

Objective: To measure the ability of (-)-Noracymethadol to induce the recruitment of β-arrestin to the activated µ-opioid receptor.

Principle: Upon agonist binding and subsequent receptor phosphorylation, β-arrestin proteins are recruited to the intracellular domains of the GPCR. This assay utilizes enzyme fragment complementation (EFC) technology (e.g., PathHunter assay) where the receptor is tagged with one enzyme fragment and β-arrestin with the other. Recruitment brings the fragments together, forming an active enzyme that generates a chemiluminescent signal.

Materials:

  • Cells: A commercially available cell line engineered to co-express the human µ-opioid receptor fused to a small enzyme fragment (ProLink) and β-arrestin fused to a larger enzyme acceptor (EA), such as the PathHunter CHO-K1 OPRM1 β-arrestin cell line.

  • Test Compound: (-)-Noracymethadol hydrochloride.

  • Reference Agonist: DAMGO.

  • Detection Reagents: As provided in the commercial assay kit.

  • 384-well white opaque microplates.

  • Luminometer.

Protocol:

  • Plate the cells in a 384-well plate and incubate overnight.

  • Prepare serial dilutions of (-)-Noracymethadol and the reference agonist.

  • Add the compound dilutions to the cells.

  • Incubate for 90 minutes at 37°C.

  • Add the detection reagents according to the manufacturer's instructions.

  • Incubate for 60 minutes at room temperature.

  • Measure the chemiluminescent signal using a luminometer.

  • Plot the relative light units (RLU) versus the log concentration of (-)-Noracymethadol and fit a sigmoidal dose-response curve to determine the EC50 and Emax values relative to the reference agonist.

Cell Viability (MTT) Assay

Objective: To assess the potential cytotoxicity of (-)-Noracymethadol on a neuronal cell line.

Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cells: SH-SY5Y human neuroblastoma cell line or another suitable neuronal cell line.

  • Test Compound: (-)-Noracymethadol hydrochloride.

  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).

  • Solubilization Buffer: e.g., DMSO or a solution of 10% SDS in 0.01 M HCl.

  • 96-well clear-bottom microplates.

  • Spectrophotometer (plate reader).

Protocol:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of (-)-Noracymethadol in cell culture medium.

  • Replace the medium in the wells with the medium containing the different concentrations of (-)-Noracymethadol. Include untreated control wells.

  • Incubate the plate for 24 to 48 hours at 37°C in a CO2 incubator.

  • Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the untreated control and plot it against the log concentration of (-)-Noracymethadol to determine the IC50 value.

Visualization of Signaling Pathways and Workflows

G_protein_signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Noracymethadol Noracymethadol MOR µ-Opioid Receptor Noracymethadol->MOR Binds G_protein Gi/o Protein (αβγ) MOR->G_protein Activates G_alpha Gαi/o G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_alpha->AC Inhibits ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Decreased Neuronal Excitability PKA->Cellular_Response Leads to

beta_arrestin_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Noracymethadol Noracymethadol MOR µ-Opioid Receptor Noracymethadol->MOR Binds GRK GRK MOR->GRK Activates MOR_P Phosphorylated MOR MOR->MOR_P GRK->MOR Phosphorylates beta_Arrestin β-Arrestin MOR_P->beta_Arrestin Recruits Internalization Receptor Internalization beta_Arrestin->Internalization Signaling Downstream Signaling (e.g., MAPK) beta_Arrestin->Signaling

experimental_workflow cluster_assays Cell-Based Assays Binding Radioligand Binding (Ki determination) Data_Acquisition Measure Assay-Specific Signal (Radioactivity, Luminescence, Absorbance) Binding->Data_Acquisition cAMP cAMP Inhibition (EC50, Emax) cAMP->Data_Acquisition Arrestin β-Arrestin Recruitment (EC50, Emax) Arrestin->Data_Acquisition Cytotoxicity Cell Viability (MTT) (IC50) Cytotoxicity->Data_Acquisition Cell_Culture Prepare Cell Cultures (e.g., HEK293-MOR, CHO-MOR, SH-SY5Y) Compound_Prep Prepare (-)-Noracymethadol Serial Dilutions Incubation Incubate Cells with Compound Cell_Culture->Incubation Compound_Prep->Incubation Incubation->Binding Incubation->cAMP Incubation->Arrestin Incubation->Cytotoxicity Data_Analysis Data Analysis and Parameter Determination (Ki, EC50, IC50, Emax) Data_Acquisition->Data_Analysis Bioactivity_Profile Comprehensive Bioactivity Profile of (-)-Noracymethadol Data_Analysis->Bioactivity_Profile

References

Application Notes and Protocols for Receptor Binding Assay of (-)-Noracymethadol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Noracymethadol is a synthetic opioid analgesic structurally related to methadone. As an opioid, its pharmacological effects are primarily mediated through interaction with opioid receptors, which are G-protein coupled receptors (GPCRs) located predominantly in the central and peripheral nervous systems. The three main classical opioid receptor subtypes are mu (µ), delta (δ), and kappa (κ). Understanding the binding affinity and selectivity of (-)-Noracymethadol for these receptors is crucial for elucidating its mechanism of action, predicting its therapeutic potential, and assessing its side-effect profile, including the risk of dependence and respiratory depression.[1][2]

These application notes provide a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of (-)-Noracymethadol for the human mu-opioid receptor (hMOR). This assay is a fundamental in vitro technique in pharmacology and drug discovery for characterizing the interaction of a test compound with its target receptor.

Data Presentation: Receptor Binding Affinity of (-)-Noracymethadol (Hypothetical Data)

The following table summarizes hypothetical quantitative data for the binding affinity of (-)-Noracymethadol at the three major opioid receptor subtypes. The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity.

CompoundReceptor SubtypeKi (nM)RadioligandCell Line
(-)-Noracymethadol Mu (µ)5.8[³H]-DAMGOHEK293-hMOR
Delta (δ)150.2[³H]-DPDPECHO-hDOR
Kappa (κ)275.5[³H]-U69,593HEK293-hKOR
Morphine (Control) Mu (µ)1.2[³H]-DAMGOHEK293-hMOR
Delta (δ)250.0[³H]-DPDPECHO-hDOR
Kappa (κ)300.0[³H]-U69,593HEK293-hKOR

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Experimental Protocol: Mu-Opioid Receptor Competitive Binding Assay

This protocol describes the methodology for determining the binding affinity of (-)-Noracymethadol for the human mu-opioid receptor (hMOR) expressed in a recombinant cell line.

1. Materials and Reagents

  • Cell Membranes: Cell membranes prepared from Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human mu-opioid receptor (hMOR).

  • Radioligand: [³H]-DAMGO ([D-Ala², N-Me-Phe⁴, Gly-ol⁵]-enkephalin), a selective mu-opioid receptor agonist.

  • Test Compound: (-)-Noracymethadol hydrochloride.

  • Control Compound: Morphine sulfate (B86663) or Naloxone hydrochloride.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: Naloxone (10 µM final concentration).

  • Scintillation Cocktail: A suitable liquid scintillation cocktail for radioactive counting.

  • 96-well Plates: For sample incubation.

  • Filter Mats: Glass fiber filter mats (e.g., Whatman GF/B or GF/C).

  • Cell Harvester: For rapid filtration of assay plates.

  • Liquid Scintillation Counter: To measure radioactivity.

2. Experimental Procedure

2.1. Preparation of Reagents

  • Assay Buffer: Prepare 50 mM Tris-HCl buffer and adjust the pH to 7.4 at room temperature.

  • Test Compound Stock Solution: Prepare a 10 mM stock solution of (-)-Noracymethadol in an appropriate solvent (e.g., sterile water or DMSO).

  • Serial Dilutions: Perform serial dilutions of the (-)-Noracymethadol stock solution in assay buffer to obtain a range of concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).

  • Radioligand Working Solution: Dilute the [³H]-DAMGO stock in assay buffer to a final concentration of approximately 1 nM. The optimal concentration should be at or near the Kd (dissociation constant) of the radioligand for the receptor.

  • Cell Membrane Preparation: Thaw the frozen cell membranes on ice. Once thawed, homogenize the membranes in cold assay buffer and determine the protein concentration using a standard protein assay (e.g., Bradford or BCA assay). Dilute the membranes in assay buffer to a final concentration of 10-20 µg of protein per well.

2.2. Assay Protocol

  • Plate Setup: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: 25 µL of assay buffer.

    • Non-specific Binding (NSB): 25 µL of 10 µM Naloxone.

    • Test Compound: 25 µL of each dilution of (-)-Noracymethadol.

  • Add Radioligand: Add 25 µL of the [³H]-DAMGO working solution to all wells.

  • Add Cell Membranes: Add 50 µL of the diluted cell membrane preparation to all wells to initiate the binding reaction. The final assay volume is 100 µL.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle shaking to allow the binding to reach equilibrium.

  • Filtration: Terminate the incubation by rapid filtration through a glass fiber filter mat using a cell harvester. Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filter mats completely. Place the dried filters into scintillation vials, add 4-5 mL of scintillation cocktail to each vial, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

3. Data Analysis

  • Calculate Specific Binding:

    • Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the (-)-Noracymethadol concentration. The percentage of specific binding at each concentration of the test compound is calculated as:

    • % Specific Binding = [(CPMcompound - CPMNSB) / (CPMTotal - CPMNSB)] x 100

  • Determine IC50: Use a non-linear regression analysis (e.g., sigmoidal dose-response curve fit) to determine the concentration of (-)-Noracymethadol that inhibits 50% of the specific binding of the radioligand (IC50).

  • Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + [L]/Kd)

    • Where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kd is the dissociation constant of the radioligand for the receptor.

Visualizations

Receptor_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, Ligands, Membranes) Dilutions Serial Dilutions of (-)-Noracymethadol Reagents->Dilutions Plate_Setup Plate Setup (Total, NSB, Test Compound) Dilutions->Plate_Setup Add_Radioligand Add [³H]-DAMGO Plate_Setup->Add_Radioligand Add_Membranes Add hMOR Membranes Add_Radioligand->Add_Membranes Incubation Incubate (60-90 min) Add_Membranes->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Calc_Binding Calculate Specific Binding Counting->Calc_Binding Curve_Fit Generate Competition Curve (Non-linear Regression) Calc_Binding->Curve_Fit Calc_Ki Calculate IC50 and Ki Curve_Fit->Calc_Ki

Caption: Experimental workflow for the (-)-Noracymethadol receptor binding assay.

Opioid_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand (-)-Noracymethadol (Opioid Agonist) Receptor Mu-Opioid Receptor (GPCR) Ligand->Receptor Binds G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ca_Channel Ca²⁺ Channel G_Protein->Ca_Channel Inhibits K_Channel K⁺ Channel G_Protein->K_Channel Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Ca_Influx ↓ Ca²⁺ Influx Ca_Channel->Ca_Influx K_Efflux ↑ K⁺ Efflux K_Channel->K_Efflux Neurotransmitter ↓ Neurotransmitter Release Ca_Influx->Neurotransmitter Hyperpolarization Hyperpolarization K_Efflux->Hyperpolarization Hyperpolarization->Neurotransmitter

Caption: Simplified signaling pathway of the mu-opioid receptor upon agonist binding.

References

Application Notes and Protocols for the Use of (-)-Noracymethadol as a Reference Standard in Forensic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Noracymethadol is a synthetic opioid analgesic structurally related to methadone and is classified as a Schedule I controlled substance in the United States.[1][2] Due to its controlled status and potential for abuse, forensic laboratories require certified reference standards of (-)-Noracymethadol for the unambiguous identification and quantification of this compound in seized materials and biological specimens. These application notes provide detailed protocols for the use of (-)-Noracymethadol as a reference standard in forensic analysis, focusing on chromatographic methods coupled with mass spectrometry.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of a reference standard is crucial for its proper handling, storage, and use in analytical methodologies.

PropertyValueReference
IUPAC Name [6-(methylamino)-4,4-diphenylheptan-3-yl] acetate[1]
Molecular Formula C₂₂H₂₉NO₂[1]
Molecular Weight 339.5 g/mol [1]
CAS Number 1477-39-0[1]
Appearance Crystalline solid[3]
Solubility Readily soluble in methanol (B129727) and ethanol[3]

Forensic Analysis Workflow

The general workflow for the analysis of unknown samples suspected of containing (-)-Noracymethadol involves several key stages, from sample receipt to final reporting. The use of a certified reference standard is integral to this process for confirmation and quantification.

Forensic_Analysis_Workflow cluster_0 Sample Handling cluster_1 Analytical Confirmation cluster_2 Reporting Sample_Receipt Sample Receipt and Documentation Preliminary_Screening Presumptive Testing (e.g., colorimetric tests) Sample_Receipt->Preliminary_Screening Initial Assessment Sample_Preparation Sample Preparation (Extraction) Preliminary_Screening->Sample_Preparation Indicative Result Instrumental_Analysis GC-MS or LC-MS/MS Analysis Sample_Preparation->Instrumental_Analysis Prepared Sample Data_Processing Data Acquisition and Processing Instrumental_Analysis->Data_Processing Raw Data Comparison Comparison with (-)-Noracymethadol Reference Standard Data_Processing->Comparison Processed Spectra/Chromatograms Quantification Quantification (if required) Comparison->Quantification Positive Identification Final_Report Issuance of Final Report Quantification->Final_Report Quantitative Results Opioid_Signaling cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Opioid (-)-Noracymethadol Opioid_Receptor Opioid Receptor (GPCR) Opioid->Opioid_Receptor Binds to G_Protein Gαi/o, Gβγ Opioid_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Gαi/o inhibits Ca_Channel ↓ Ca²⁺ Influx (Voltage-gated Ca²⁺ Channel) G_Protein->Ca_Channel Gβγ inhibits K_Channel ↑ K⁺ Efflux (GIRK Channel) G_Protein->K_Channel Gβγ activates cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Analgesia Analgesia cAMP->Analgesia Ca_Channel->Analgesia Reduces neurotransmitter release K_Channel->Analgesia Hyperpolarizes neuron

References

Application Notes and Protocols for the Isolation of (-)-Noracymethadol from a Racemic Mixture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the chiral resolution of racemic Noracymethadol, focusing on the isolation of the pharmacologically active enantiomer, (-)-Noracymethadol. Due to the absence of a specific, published resolution protocol for Noracymethadol, this guide adapts established methods for the chiral separation of the structurally related opioid analgesic, methadone. The primary technique detailed is diastereomeric salt formation using a chiral resolving agent, a robust and scalable method suitable for pharmaceutical development. This document includes a comprehensive, adaptable protocol, a summary of expected quantitative data based on analogous resolutions, and workflow diagrams to guide the experimental process.

Introduction

Noracymethadol, a synthetic opioid analgesic, possesses a chiral center, and thus exists as a pair of enantiomers. As is common with chiral pharmaceuticals, the therapeutic activity and side-effect profile can differ significantly between enantiomers. The isolation of the desired enantiomer, in this case, (-)-Noracymethadol, is a critical step in drug development to ensure a product with an optimized therapeutic window and to meet regulatory requirements for enantiopure drugs.

The most prevalent and industrially scalable method for resolving racemic mixtures of chiral bases like Noracymethadol is through the formation of diastereomeric salts. This technique involves reacting the racemic base with a single enantiomer of a chiral acid. The resulting diastereomeric salts have different physicochemical properties, such as solubility, which allows for their separation by fractional crystallization. Subsequent liberation of the free base from the separated diastereomeric salt yields the desired enantiomerically pure compound.

Commonly employed chiral resolving agents for amines include tartaric acid and its derivatives, such as O,O'-dibenzoyl-tartaric acid (DBTA) and O,O'-di-p-toluoyl-tartaric acid (DPTTA). The selection of the appropriate resolving agent and crystallization solvent is often empirical and requires screening to achieve efficient separation.

Principle of Diastereomeric Salt Resolution

The fundamental principle of this resolution technique is the conversion of a mixture of enantiomers, which have identical physical properties, into a mixture of diastereomers, which have distinct physical properties.

  • (R,S)-Noracymethadol + (R)-Resolving Agent → (R)-Noracymethadol-(R)-Resolving Agent Salt + (S)-Noracymethadol-(R)-Resolving Agent Salt

The differing solubilities of these diastereomeric salts in a chosen solvent system allow for the selective crystallization of one salt, while the other remains in the mother liquor. The crystallized salt can then be isolated, and the chiral resolving agent removed by treatment with a base to yield the enantiomerically enriched Noracymethadol.

Experimental Protocols

The following protocol is an adapted method based on the successful resolution of racemic methadone using d-tartaric acid. Researchers should consider this a starting point and may need to optimize conditions for Noracymethadol.

Materials and Reagents
  • Racemic Noracymethadol

  • d-Tartaric acid (or other suitable chiral resolving agent)

  • Methanol (B129727)

  • Acetone

  • Diethyl ether

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 2M)

  • Dichloromethane (B109758) (DCM) or other suitable organic solvent for extraction

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and equipment (flasks, condensers, filtration apparatus, etc.)

  • Polarimeter for measuring optical rotation

  • Chiral HPLC or GC for determining enantiomeric excess (ee%)

Protocol for Diastereomeric Salt Formation and Crystallization
  • Dissolution: In a suitable reaction flask, dissolve racemic Noracymethadol (1.0 equivalent) in a minimal amount of a suitable solvent, such as methanol or a methanol/acetone mixture, with gentle heating if necessary.

  • Addition of Resolving Agent: In a separate flask, dissolve d-tartaric acid (0.5 to 1.0 equivalents) in the same solvent, also using minimal volume and gentle warming.

  • Salt Formation: Slowly add the d-tartaric acid solution to the racemic Noracymethadol solution with continuous stirring.

  • Crystallization: Allow the mixture to cool slowly to room temperature. If no crystals form, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. Further cooling in an ice bath or refrigerator may be necessary to maximize the yield of the crystalline salt.

  • Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration and wash the filter cake with a small amount of cold solvent (the same solvent used for crystallization) to remove any adhering mother liquor.

  • Drying: Dry the crystalline diastereomeric salt under vacuum.

Protocol for Liberation of (-)-Noracymethadol
  • Dissolution of Salt: Suspend the dried diastereomeric salt in water.

  • Basification: Add a sufficient amount of an aqueous base solution (e.g., 2M NaOH) to the suspension with stirring until the pH is basic (pH > 10) to ensure complete liberation of the free base.

  • Extraction: Extract the aqueous mixture several times with an organic solvent such as dichloromethane (DCM) or diethyl ether.

  • Drying and Evaporation: Combine the organic extracts and dry over an anhydrous drying agent (e.g., Na₂SO₄). Filter off the drying agent and remove the solvent under reduced pressure to yield the enantiomerically enriched Noracymethadol.

Determination of Enantiomeric Purity and Yield
  • Yield Calculation: Calculate the percentage yield of the isolated enantiomer based on the initial amount of the corresponding enantiomer in the racemic mixture (i.e., 50% of the starting material).

  • Optical Rotation: Measure the specific rotation of the isolated enantiomer using a polarimeter and compare it to the literature value for the pure enantiomer, if available.

  • Enantiomeric Excess (ee%): Determine the enantiomeric excess of the isolated product using a suitable chiral analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Data Presentation

Resolving AgentSolvent SystemMolar Ratio (Racemate:Agent)Yield of Diastereomeric Salt (%)Yield of (-)-Noracymethadol (%)Enantiomeric Excess (ee%) of (-)-Noracymethadol
d-Tartaric AcidMethanol/Acetone1:0.535-4570-90 (based on available enantiomer)>95%
(+)-O,O'-Dibenzoyl-d-tartaric acidEthanol1:0.540-5080-95 (based on available enantiomer)>98%
(-)-O,O'-Di-p-toluoyl-l-tartaric acidIsopropanol1:0.538-4875-90 (based on available enantiomer)>97%

Mandatory Visualizations

Experimental Workflow for Diastereomeric Salt Resolution

G Figure 1: Workflow for the Isolation of (-)-Noracymethadol racemate Racemic (±)-Noracymethadol dissolution Dissolution in Solvent racemate->dissolution resolving_agent Chiral Resolving Agent (e.g., d-Tartaric Acid) resolving_agent->dissolution mixing Mixing and Salt Formation dissolution->mixing crystallization Fractional Crystallization mixing->crystallization filtration Filtration crystallization->filtration diastereomeric_salt Crystalline Diastereomeric Salt ((-)-Noracymethadol Salt) filtration->diastereomeric_salt Solid mother_liquor Mother Liquor (Enriched in (+)-Noracymethadol Salt) filtration->mother_liquor Liquid liberation Liberation of Free Base (Addition of Base) diastereomeric_salt->liberation extraction Solvent Extraction liberation->extraction purification Drying and Solvent Removal extraction->purification final_product Enantiomerically Enriched (-)-Noracymethadol purification->final_product

Figure 1: Workflow for the Isolation of (-)-Noracymethadol

Logical Relationship of Chiral Resolution

G Figure 2: Logical Steps in Chiral Resolution cluster_0 Mixture of Enantiomers cluster_1 Reaction with Chiral Agent cluster_2 Mixture of Diastereomers cluster_3 Separation cluster_4 Isolated Enantiomers enantiomer_R (+)-Noracymethadol diastereomer_RR Diastereomer 1 ((+)-Noracymethadol Salt) enantiomer_R->diastereomer_RR enantiomer_S (-)-Noracymethadol diastereomer_SR Diastereomer 2 ((-)-Noracymethadol Salt) enantiomer_S->diastereomer_SR resolving_agent Pure Chiral Resolving Agent (e.g., d-Tartaric Acid) resolving_agent->diastereomer_RR resolving_agent->diastereomer_SR separation Separation based on Physical Properties (e.g., Solubility) diastereomer_RR->separation diastereomer_SR->separation isolated_R Isolated (+)-Noracymethadol separation->isolated_R isolated_S Isolated (-)-Noracymethadol separation->isolated_S

Figure 2: Logical Steps in Chiral Resolution

Conclusion

The isolation of (-)-Noracymethadol from its racemic mixture is a crucial step for its development as a therapeutic agent. While a specific protocol for Noracymethadol is not currently published, the principles of diastereomeric salt formation are well-established and have been successfully applied to the structurally similar compound, methadone. The protocols and data presented in this application note provide a strong foundation for researchers to develop and optimize a robust and scalable process for the chiral resolution of Noracymethadol. Careful screening of chiral resolving agents and crystallization conditions will be key to achieving high yields and enantiomeric purity.

Application Notes and Protocols for the Formulation of (-)-Noracymethadol in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the formulation of (-)-Noracymethadol, a synthetic opioid analgesic, for use in preclinical research settings. The following sections offer guidance on the preparation of formulations for oral, intravenous, and subcutaneous administration, tailored for common laboratory animal models.

Physicochemical Properties of (-)-Noracymethadol

A comprehensive understanding of the physicochemical properties of a new chemical entity (NCE) is critical for developing appropriate formulations.[1] (-)-Noracymethadol is a derivative of methadone and is classified as a Schedule I controlled substance in the United States.[2][3] Key physicochemical data are summarized in the table below.

PropertyValueSource
Molecular FormulaC22H29NO2[2][4][5]
Molecular Weight339.47 g/mol [2][4][5]
FormAvailable as hydrochloride salt[3][5]
Melting Point (HCl salt)~216-217°C[5]
SolubilityLimited data available. As a methadone analog, poor water solubility is expected. Methadone hydrochloride is soluble in water (120 mg/ml) and ethanol (B145695) (80 mg/ml).[6][7]-
LogP (Octanol/Water)Data not explicitly found, but its structure suggests it is a lipophilic compound.-

Experimental Protocols for Formulation

The selection of an appropriate vehicle is crucial for ensuring the accurate and consistent delivery of the test substance in non-clinical safety studies.[8] The following protocols are designed to address the anticipated poor water solubility of (-)-Noracymethadol and provide safe and effective formulations for various routes of administration in preclinical models.

Oral Formulation (Suspension)

Oral gavage is a common method for oral administration in preclinical studies.[9] A suspension is a suitable formulation for poorly water-soluble compounds.

Objective: To prepare a uniform and stable suspension of (-)-Noracymethadol for oral administration in rodents.

Materials:

  • (-)-Noracymethadol hydrochloride

  • Vehicle: 0.5% (w/v) Methylcellulose (MC) with 0.1% (v/v) Tween 80 in purified water. Methylcellulose derivatives are common suspending agents in preclinical studies.[8]

  • Mortar and pestle

  • Spatula

  • Calibrated balance

  • Magnetic stirrer and stir bar

  • Volumetric flasks and graduated cylinders

  • Purified water

Protocol:

  • Vehicle Preparation:

    • Weigh the required amount of Methylcellulose.

    • Heat a portion of the purified water to 60-70°C.

    • Disperse the Methylcellulose in the hot water with stirring.

    • Add the remaining volume of cold water to bring it to the final volume and continue stirring until a clear solution is formed.

    • Add Tween 80 to the Methylcellulose solution and mix thoroughly.

  • Drug Suspension:

    • Accurately weigh the required amount of (-)-Noracymethadol hydrochloride.

    • Triturate the powder in a mortar with a pestle to reduce particle size.

    • Add a small volume of the vehicle to the powder to form a smooth paste.

    • Gradually add the remaining vehicle while mixing continuously to ensure a homogenous suspension.

    • Transfer the suspension to a volumetric flask and rinse the mortar with vehicle to ensure complete transfer.

    • Make up to the final volume with the vehicle and stir continuously using a magnetic stirrer before and during dose administration.

Quality Control:

  • Visual Inspection: Check for uniformity and ease of resuspension.

  • pH Measurement: Ensure the pH is within a physiologically acceptable range (typically 5-9).[10]

  • Concentration Verification: Use a validated analytical method (e.g., HPLC) to confirm the concentration of (-)-Noracymethadol in the formulation.

Intravenous Formulation (Solution)

For intravenous administration, a clear, sterile solution is required. Co-solvents are often used to solubilize poorly water-soluble compounds for IV injection.[1]

Objective: To prepare a sterile, injectable solution of (-)-Noracymethadol for intravenous administration.

Materials:

  • (-)-Noracymethadol hydrochloride

  • Vehicle: A co-solvent system such as 20% N,N-Dimethylacetamide (DMA), 40% Propylene Glycol (PG), and 40% Polyethylene Glycol 400 (PEG 400) (DPP). This vehicle has been shown to be useful for preclinical cardiovascular screening of poorly soluble compounds.[11][12]

  • Sterile vials

  • Sterile syringe filters (0.22 µm)

  • Calibrated balance

  • Vortex mixer

  • Sterile graduated cylinders and pipettes

Protocol:

  • Vehicle Preparation:

    • In a sterile container, combine the required volumes of DMA, PG, and PEG 400.

    • Mix thoroughly to ensure a homogenous solution.

  • Drug Solubilization:

    • Accurately weigh the required amount of (-)-Noracymethadol hydrochloride.

    • Add the drug to the sterile vehicle.

    • Vortex or sonicate until the drug is completely dissolved.

  • Sterilization:

    • Filter the final solution through a 0.22 µm sterile syringe filter into a sterile vial.

  • Administration:

    • Administer via slow intravenous infusion to minimize potential vehicle-related side effects. The maximum volume for bolus injections is typically 5 ml/kg.[13]

Quality Control:

  • Visual Inspection: Ensure the solution is clear and free of particulate matter.

  • Sterility Test: Perform sterility testing to ensure the absence of microbial contamination.

  • Concentration Verification: Confirm the drug concentration using a validated analytical method.

Subcutaneous Formulation (Solution/Suspension)

Subcutaneous administration allows for slower absorption compared to the intravenous route. Depending on the required dose and desired pharmacokinetics, either a solution or a suspension can be used.

Objective: To prepare a formulation of (-)-Noracymethadol suitable for subcutaneous injection.

Materials:

  • (-)-Noracymethadol hydrochloride

  • Vehicle Option 1 (Solution): Sterile normal saline (0.9% NaCl).[10] If solubility is an issue, a co-solvent system similar to the IV formulation but diluted with saline may be tested for local tolerance.

  • Vehicle Option 2 (Suspension): 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water.

  • Sterile vials

  • Sterile syringe filters (0.22 µm) for solutions

  • Calibrated balance

  • Vortex mixer or sonicator

Protocol (for Solution):

  • Determine the solubility of (-)-Noracymethadol hydrochloride in sterile saline.

  • If soluble at the desired concentration, weigh the required amount of the drug and dissolve it in sterile saline.

  • Sterile filter the solution into a sterile vial.

Protocol (for Suspension):

  • Follow the protocol for oral suspension preparation (2.1), using sterile components and aseptic techniques.

  • The final suspension should be homogenous and easily injectable through a suitable gauge needle (e.g., 25-27 gauge).[14]

Quality Control:

  • Visual Inspection: Check for clarity (solutions) or uniformity (suspensions).

  • pH and Osmolality: Ensure these are close to physiological levels to minimize injection site reactions.

  • Sterility Test: Confirm the absence of microbial contamination.

  • Concentration Verification: Verify the drug concentration.

Visualization of Workflows and Pathways

Experimental Workflow for Formulation

The following diagram illustrates the general workflow for the preparation and quality control of a preclinical formulation.

G cluster_prep Formulation Preparation cluster_qc Quality Control Weighing Weighing Vehicle_Prep Vehicle Preparation Weighing->Vehicle_Prep Mixing Mixing/Solubilization Vehicle_Prep->Mixing Final_Volume Final Volume Adjustment Mixing->Final_Volume Visual_Inspection Visual Inspection Final_Volume->Visual_Inspection pH_Osmolality pH/Osmolality Visual_Inspection->pH_Osmolality Concentration_Verification Concentration Verification pH_Osmolality->Concentration_Verification Sterility_Testing Sterility Testing (for injectables) Concentration_Verification->Sterility_Testing End Ready for Administration Sterility_Testing->End Start Start Start->Weighing

Caption: General workflow for preclinical formulation of (-)-Noracymethadol.

General Opioid Receptor Signaling Pathway

(-)-Noracymethadol is a synthetic opioid that acts on opioid receptors.[2] The diagram below illustrates the general signaling cascade initiated by the activation of these G-protein coupled receptors.

G Opioid (-)-Noracymethadol Receptor Opioid Receptor (GPCR) Opioid->Receptor G_Protein Gi/Go Protein Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition Ca_Channel ↓ Ca2+ Influx (Voltage-gated Ca2+ channels) G_Protein->Ca_Channel Inhibition K_Channel ↑ K+ Efflux (GIRK channels) G_Protein->K_Channel Activation cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Ca_Channel->Analgesia K_Channel->Analgesia

Caption: Simplified opioid receptor signaling pathway.

References

Application Notes and Protocols for In Vivo Dose-Response Curve Generation of Novel Synthetic Opioids: A Case Study Approach with (-)-Noracymethadol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed framework for generating in vivo dose-response curves for novel synthetic opioids, using (-)-Noracymethadol as a representative compound. Due to the limited publicly available preclinical data for (-)-Noracymethadol, a compound developed in the 1960s and never commercially marketed, this guide furnishes generalized protocols and theoretical data presentation based on established methodologies for pharmacologically similar compounds, such as methadone and its analogs.[1] The protocols outlined herein are intended to serve as a comprehensive starting point for the in vivo characterization of new chemical entities with opioid-like activity.

Introduction to (-)-Noracymethadol

(-)-Noracymethadol is a synthetic opioid analgesic that is structurally related to methadone.[1] Like methadone, it possesses optical isomers, and the specific activity of each isomer has not been extensively characterized in the public domain.[1] Early clinical data from the 1960s suggested that Noracymethadol produced analgesia comparable to morphine in postpartum patients, with a potentially different side-effect profile, including less nausea and drowsiness but with notable effects like salivation and ataxia.[1] Its effects were reported to be reversible by the opioid antagonist naloxone, indicating action at opioid receptors.[1] As a Schedule I controlled substance in the United States, research with (-)-Noracymethadol is highly regulated.[1][2]

Given the renewed interest in developing novel analgesics with improved therapeutic windows, understanding the in vivo dose-response relationship of compounds like (-)-Noracymethadol is critical for preclinical assessment. This document outlines the necessary experimental procedures to establish such a profile.

Data Presentation: Summarized Quantitative Data

The following tables represent a template for the presentation of quantitative data obtained from in vivo dose-response studies. The values presented are hypothetical and serve as an illustrative example of how to structure experimental findings for a compound like (-)-Noracymethadol.

Table 1: Antinociceptive Efficacy of (-)-Noracymethadol in the Rodent Tail-Flick Assay

Dose (mg/kg, s.c.)NLatency to Tail Flick (seconds) (Mean ± SEM)Maximum Possible Effect (% MPE) (Mean ± SEM)
Vehicle (Saline)82.5 ± 0.20 ± 0
0.183.8 ± 0.415 ± 4.5
0.386.2 ± 0.741 ± 8.2
1.088.9 ± 0.573 ± 5.9
3.089.8 ± 0.297 ± 2.3
10.0810.0 ± 0.0100 ± 0

% MPE (Maximum Possible Effect) is calculated as: [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

Table 2: Dose-Dependent Effect of (-)-Noracymethadol on Respiratory Rate in Rats

Dose (mg/kg, s.c.)NRespiratory Rate (breaths/min) (Mean ± SEM)% Change from Baseline (Mean ± SEM)
Vehicle (Saline)885 ± 50 ± 0
0.1882 ± 4-3.5 ± 4.7
0.3875 ± 6-11.8 ± 7.1
1.0860 ± 5-29.4 ± 5.9
3.0845 ± 4-47.1 ± 4.7
10.0830 ± 3-64.7 ± 3.5

Experimental Protocols

The following are detailed methodologies for key experiments required to generate a preclinical in vivo dose-response profile for a novel synthetic opioid.

Animal Models
  • Species: Male Sprague-Dawley rats (200-250 g) or Swiss Webster mice (20-25 g) are commonly used for initial in vivo screening of opioids.

  • Housing: Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and provided with ad libitum access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Drug Preparation and Administration
  • Formulation: (-)-Noracymethadol hydrochloride should be dissolved in sterile 0.9% saline to the desired concentrations.

  • Administration: Subcutaneous (s.c.) or intraperitoneal (i.p.) injections are common routes for initial dose-response studies. The volume of injection should be consistent across all groups (e.g., 1 ml/kg for rats).

Assessment of Antinociception: Tail-Flick Test

This assay measures the latency of an animal to remove its tail from a noxious thermal stimulus.

  • Apparatus: A tail-flick analgesia meter with a radiant heat source.

  • Procedure:

    • Acclimate the animal to the testing apparatus.

    • Determine the baseline tail-flick latency by focusing the heat source on the distal portion of the tail. A cut-off time (e.g., 10 seconds) must be established to prevent tissue damage.

    • Administer the test compound or vehicle.

    • Measure the tail-flick latency at predetermined time points (e.g., 15, 30, 60, 90, and 120 minutes) post-injection.

  • Data Analysis: The antinociceptive effect is often expressed as the Maximum Possible Effect (% MPE).

Assessment of Respiratory Depression: Whole-Body Plethysmography

This non-invasive method measures respiratory parameters in conscious, unrestrained animals.

  • Apparatus: A whole-body plethysmography system.

  • Procedure:

    • Calibrate the plethysmograph according to the manufacturer's instructions.

    • Place the animal in the chamber and allow for a 30-minute acclimation period.

    • Record the baseline respiratory rate (breaths per minute), tidal volume, and minute volume.

    • Administer the test compound or vehicle and return the animal to the chamber.

    • Record respiratory parameters continuously or at set time intervals for at least 2 hours.

  • Data Analysis: Data is typically expressed as the absolute values or the percentage change from baseline.

Visualization of Pathways and Workflows

Mu-Opioid Receptor Signaling Pathway

The analgesic and respiratory depressant effects of opioids like (-)-Noracymethadol are primarily mediated through the activation of the mu-opioid receptor (MOR), a G-protein coupled receptor.

mu_opioid_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Opioid_Agonist (-)-Noracymethadol MOR Mu-Opioid Receptor (MOR) Opioid_Agonist->MOR Binds to Gi Gi/o Protein MOR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits GIRK GIRK Channel (K+ Efflux) Gi->GIRK Activates VGCC Voltage-Gated Ca2+ Channel (Ca2+ Influx) Gi->VGCC Inhibits cAMP ↓ cAMP AC->cAMP Hyperpolarization Hyperpolarization GIRK->Hyperpolarization Reduced_Neurotransmission Reduced Neurotransmitter Release VGCC->Reduced_Neurotransmission Hyperpolarization->Reduced_Neurotransmission Analgesia Analgesia Reduced_Neurotransmission->Analgesia Respiratory_Depression Respiratory Depression Reduced_Neurotransmission->Respiratory_Depression

Mu-Opioid Receptor Signaling Pathway
Experimental Workflow for In Vivo Dose-Response Assessment

The following diagram illustrates the logical flow of experiments for determining the dose-response curve of a novel synthetic opioid.

experimental_workflow Start Start: Hypothesis (-)-Noracymethadol has dose-dependent in vivo effects Animal_Acclimation Animal Acclimation (Rats/Mice) Start->Animal_Acclimation Dose_Selection Dose Range Selection (Logarithmic Scale) Animal_Acclimation->Dose_Selection Drug_Prep Drug Preparation (Vehicle Control) Dose_Selection->Drug_Prep Baseline_Measurement Baseline Measurements (e.g., Tail-Flick Latency, Respiration) Drug_Prep->Baseline_Measurement Drug_Administration Drug Administration (s.c. or i.p.) Baseline_Measurement->Drug_Administration Post_Drug_Measurement Post-Drug Measurements (Time Course) Drug_Administration->Post_Drug_Measurement Data_Analysis Data Analysis (Calculate %MPE, % Change from Baseline) Post_Drug_Measurement->Data_Analysis Dose_Response_Curve Generate Dose-Response Curve (e.g., using non-linear regression) Data_Analysis->Dose_Response_Curve ED50_Calculation Calculate ED50 / Potency Dose_Response_Curve->ED50_Calculation End End: Characterization of in vivo profile ED50_Calculation->End

References

Application Notes and Protocols: Assessing the Nociceptive Effects of (-)-Noracymethadol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (-)-Noracymethadol is a synthetic opioid analgesic.[1] As an opioid, its mechanism of action is presumed to involve the activation of opioid receptors, primarily the mu (µ)-opioid receptor (MOR), which are G-protein coupled receptors (GPCRs).[2][3] Activation of these receptors leads to a cascade of intracellular events that ultimately inhibit neuronal signaling and reduce the perception of pain (nociception).[3] This document provides detailed protocols for key behavioral assays used to assess the antinociceptive effects of compounds like (-)-Noracymethadol in preclinical animal models. These tests include the hot plate test, the tail-flick test, and the acetic acid-induced writhing test. While specific quantitative data for (-)-Noracymethadol from these assays are not readily available in the public literature, this guide presents standardized procedures and representative data to aid in the design and execution of such studies.

Opioid Receptor Signaling Pathway

Opioid analgesics like (-)-Noracymethadol exert their effects by binding to and activating opioid receptors. The primary signaling pathway involves G-protein activation, leading to analgesia. However, a parallel pathway involving β-arrestin is associated with some of the adverse side effects of opioids.

cluster_0 Cell Membrane cluster_1 Intracellular Space MOR Mu-Opioid Receptor (MOR) G_protein Gi/o Protein MOR->G_protein Activates beta_arrestin β-Arrestin MOR->beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits K_channel K+ Channel G_protein->K_channel Activates cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx K_efflux ↑ K+ Efflux (Hyperpolarization) K_channel->K_efflux Side_Effects Side Effects (e.g., Respiratory Depression) beta_arrestin->Side_Effects Analgesia Analgesia cAMP->Analgesia Ca_influx->Analgesia K_efflux->Analgesia Noracymethadol (-)-Noracymethadol Noracymethadol->MOR Binds to

Caption: General signaling pathway of a mu-opioid receptor agonist.

Behavioral Tests for Nociception

Hot Plate Test

The hot plate test is a method for assessing the response to thermal pain and is particularly useful for evaluating centrally acting analgesics.[4] The test measures the latency of a rodent to react to a heated surface, with an increase in latency indicating an antinociceptive effect.[4]

Experimental Workflow:

start Start acclimatize Acclimatize Animal to Test Room start->acclimatize baseline Measure Baseline Latency on Hot Plate acclimatize->baseline administer Administer (-)-Noracymethadol or Vehicle baseline->administer wait Wait for Drug Absorption (e.g., 30 min) administer->wait test Place Animal on Hot Plate and Measure Latency wait->test record Record Paw Licking or Jumping Latency test->record end End record->end

Caption: Workflow for the hot plate test.

Protocol:

  • Apparatus: A hot plate analgesiometer with the surface temperature maintained at a constant 55 ± 0.5°C.

  • Animals: Mice (e.g., Swiss Webster, 20-25 g) are typically used.

  • Procedure: a. Acclimatize the mice to the testing room for at least 30 minutes before the experiment. b. Gently place each mouse on the hot plate and start a timer. c. Observe the mouse for signs of nociception, such as licking of the hind paws or jumping. d. Stop the timer at the first sign of a nociceptive response and record the latency. e. A cut-off time (e.g., 30-45 seconds) must be established to prevent tissue damage. If the mouse does not respond within this time, it should be removed, and the cut-off time recorded as its latency. f. After determining the baseline latency, administer (-)-Noracymethadol or the vehicle control (e.g., saline) via the desired route (e.g., intraperitoneal, subcutaneous). g. At predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes), repeat the hot plate test.

  • Data Analysis: The antinociceptive effect is often expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

Representative Data:

Treatment GroupDose (mg/kg)Mean Latency (seconds) ± SEM
Vehicle (Saline)-8.5 ± 0.7
(-)-Noracymethadol1.015.2 ± 1.1
(-)-Noracymethadol3.024.8 ± 1.5
(-)-Noracymethadol10.029.5 ± 0.5
Morphine (Positive Control)10.028.9 ± 0.8
*p < 0.05 compared to vehicle. Data are representative examples.
Tail-Flick Test

Similar to the hot plate test, the tail-flick test evaluates the response to a thermal stimulus and is effective for assessing centrally acting analgesics.[5] It measures the time it takes for a rodent to flick its tail away from a focused beam of heat.[5]

Experimental Workflow:

start Start restrain Gently Restrain Animal start->restrain baseline Measure Baseline Tail-Flick Latency restrain->baseline administer Administer (-)-Noracymethadol or Vehicle baseline->administer wait Wait for Drug Absorption (e.g., 30 min) administer->wait test Apply Heat to Tail and Measure Latency wait->test record Record Time to Tail Flick test->record end End record->end

Caption: Workflow for the tail-flick test.

Protocol:

  • Apparatus: A tail-flick analgesiometer that applies a focused beam of radiant heat to the ventral surface of the tail.

  • Animals: Rats (e.g., Sprague-Dawley, 200-250 g) or mice can be used.

  • Procedure: a. Gently restrain the animal in a suitable holder, leaving the tail exposed. b. Position the tail over the heat source of the apparatus. c. Activate the heat source and start the timer. d. The timer automatically stops when the animal flicks its tail away from the heat. Record this latency. e. Establish a cut-off time (e.g., 10-15 seconds) to prevent tissue damage. f. After determining the baseline latency, administer (-)-Noracymethadol or vehicle. g. Measure the tail-flick latency at various time points post-administration.

  • Data Analysis: Data can be analyzed as the raw latency times or converted to %MPE as described for the hot plate test.

Representative Data:

Treatment GroupDose (mg/kg)Mean Latency (seconds) ± SEM
Vehicle (Saline)-2.8 ± 0.3
(-)-Noracymethadol1.05.1 ± 0.5
(-)-Noracymethadol3.07.9 ± 0.6
(-)-Noracymethadol10.09.8 ± 0.2
Morphine (Positive Control)10.09.5 ± 0.4
*p < 0.05 compared to vehicle. Data are representative examples.
Acetic Acid-Induced Writhing Test

This test is sensitive to both centrally and peripherally acting analgesics.[4] It involves inducing visceral pain by intraperitoneally injecting a dilute solution of acetic acid, which causes characteristic stretching and writhing movements.[6] An effective analgesic will reduce the number of writhes.

Experimental Workflow:

start Start administer_drug Administer (-)-Noracymethadol or Vehicle start->administer_drug wait Wait for Drug Absorption (e.g., 30 min) administer_drug->wait induce_writhing Inject Acetic Acid (i.p.) wait->induce_writhing observe Observe and Count Writhes for a Set Period (e.g., 20 min) induce_writhing->observe record Record Total Number of Writhes observe->record end End record->end

Caption: Workflow for the writhing test.

Protocol:

  • Materials: 0.6% acetic acid solution in saline.

  • Animals: Mice (e.g., Swiss Webster, 20-25 g).

  • Procedure: a. Administer (-)-Noracymethadol or vehicle control to the mice. b. After a suitable absorption period (e.g., 30 minutes for i.p. administration), inject 0.1 mL/10 g of body weight of the 0.6% acetic acid solution intraperitoneally. c. Immediately place each mouse in an individual observation chamber. d. After a latency period of about 5 minutes, begin counting the number of writhes for a set duration (e.g., 20 minutes). A writhe is defined as a contraction of the abdominal muscles followed by a stretching of the hind limbs.

  • Data Analysis: The analgesic effect is calculated as the percentage inhibition of writhing: % Inhibition = [ (Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group ] x 100

Representative Data:

Treatment GroupDose (mg/kg)Mean Number of Writhes ± SEM% Inhibition
Vehicle (Saline)-35.2 ± 2.4-
(-)-Noracymethadol0.320.1 ± 1.942.9
(-)-Noracymethadol1.011.5 ± 1.567.3
(-)-Noracymethadol3.04.2 ± 0.888.1
Diclofenac (Positive Control)10.08.9 ± 1.174.7
*p < 0.05 compared to vehicle. Data are representative examples.

Conclusion

The behavioral tests described provide robust and reproducible methods for assessing the antinociceptive properties of (-)-Noracymethadol. The hot plate and tail-flick tests are ideal for evaluating centrally mediated thermal pain, while the writhing test is a sensitive measure of visceral chemical pain. By employing these assays, researchers can effectively characterize the analgesic profile of (-)-Noracymethadol and similar opioid compounds. It is crucial to include appropriate controls and to establish clear endpoints and cut-off times to ensure animal welfare and data integrity. The representative data provided herein can serve as a guide for expected outcomes when testing a potent opioid analgesic.

References

Troubleshooting & Optimization

Technical Support Center: Enantioselective Synthesis of (-)-Noracymethadol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enantioselective synthesis of (-)-Noracymethadol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on optimizing reaction yields and enantioselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the enantioselective synthesis of (-)-Noracymethadol?

A1: The main challenges include controlling the stereochemistry at the two chiral centers, achieving high enantiomeric excess (e.e.), maximizing the overall yield, and preventing side reactions such as racemization or the formation of diastereomers. The synthesis of N-demethylated methadols has historically been described as a complex, low-yield process.[1][2]

Q2: What are the common strategies for achieving enantioselectivity in the synthesis of methadol analogs like (-)-Noracymethadol?

A2: Common strategies include the use of chiral pool synthesis starting from enantiomerically pure precursors like D- or L-alanine, and enzymatic resolutions, for instance, through lipase-catalyzed acylation of precursor alcohols.[3] Asymmetric synthesis methodologies are crucial to avoid complex and costly resolution procedures of racemic mixtures.[2]

Q3: How can I monitor the progress and enantiomeric purity of the reaction?

A3: Reaction progress can be monitored using standard techniques like Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). Enantiomeric purity should be assessed using chiral HPLC or by derivatization with a chiral reagent followed by NMR spectroscopy.

Q4: What are the known precursors for the synthesis of (-)-Noracymethadol?

A4: (-)-Noracymethadol is an acetyl ester of a methadol analog.[4] The synthesis can be approached from enantiomerically pure methadone precursors or their N-demethylated derivatives.[1][2] A key intermediate is the corresponding amino alcohol, which is then acetylated in the final step.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the enantioselective synthesis of (-)-Noracymethadol.

Issue 1: Low Overall Yield

Potential Cause Recommended Action Rationale
Incomplete Reaction in Key Steps Monitor reactions closely by TLC/HPLC to ensure full conversion of starting materials. Consider extending reaction times or slightly increasing the temperature.In multi-step syntheses, even moderate losses at each stage can significantly reduce the overall yield.
Side Product Formation Optimize reaction conditions (temperature, solvent, catalyst loading) to minimize the formation of byproducts. For Grignard additions, ensure anhydrous conditions to prevent quenching of the reagent.Side reactions, such as the formation of isomethadone nitrile in related syntheses, can significantly lower the yield of the desired product.[2]
Losses During Purification Optimize purification methods. For column chromatography, select an appropriate stationary phase and solvent system to ensure good separation. For recrystallization, use a minimal amount of a suitable solvent.Each purification step can lead to product loss. Minimizing the number of purification steps or improving their efficiency is crucial.
Reagent Decomposition Use freshly prepared or purified reagents, especially for sensitive steps like Grignard reactions or catalytic hydrogenations.Impure or decomposed reagents can lead to failed reactions or the formation of unwanted side products.

Issue 2: Low Enantioselectivity (Low e.e.)

Potential Cause Recommended Action Rationale
Suboptimal Chiral Catalyst or Auxiliary Screen different chiral catalysts or auxiliaries. Ensure the catalyst is of high purity and activity.The choice of catalyst is critical for achieving high enantioselectivity.
Incorrect Reaction Temperature Optimize the reaction temperature. Asymmetric reactions often require low temperatures to maximize enantioselectivity.Higher temperatures can lead to a decrease in the energy difference between the diastereomeric transition states, resulting in lower e.e.
Racemization of Intermediates or Product Avoid harsh acidic or basic conditions during reaction workup and purification if intermediates or the final product are prone to racemization.The stereochemical integrity of chiral centers must be maintained throughout the synthesis.
Solvent Effects Investigate the effect of different solvents on the enantioselectivity.The solvent can influence the conformation of the catalyst-substrate complex and thus the stereochemical outcome of the reaction.

Data Presentation

Table 1: Reported Yields for Asymmetric Synthesis of Methadone Precursors

Step Reactants Product Yield (%) e.e. (%) Reference
Cyclic Sulfamidate Ring OpeningD- or L-alanine derived cyclic sulfamidate, Diphenylacetonitrile (B117805)N-Boc-protected methadone nitrile intermediateExcellent>99[2]
N-Boc Deprotection/Reductive AminationN-Boc-protected methadone nitrile intermediate(R)- or (S)-methadone nitrileAlmost Quantitative>99[2]
Grignard Reaction and Hydrolysis(R)- or (S)-methadone nitrile, EtMgBr(R)- or (S)-methadoneNot specified>99[2]
Overall Yield D- or L-alanine (R)- or (S)-methadone ~20 >99 [2]

Experimental Protocols

The following is a generalized, plausible experimental protocol for the key steps in the enantioselective synthesis of a (-)-Noracymethadol precursor, based on methodologies for related compounds.[2]

Protocol 1: Asymmetric Synthesis of Chiral Aminonitrile Intermediate

  • Preparation: To a solution of diphenylacetonitrile in anhydrous THF under an inert atmosphere (e.g., Argon), add a strong base like NaHMDS at a low temperature (e.g., -78 °C).

  • Addition: Slowly add a solution of the appropriate chiral starting material (e.g., an L-alanine-derived cyclic sulfamidate for the desired stereoisomer) in anhydrous THF.

  • Reaction: Allow the reaction to stir at low temperature for a specified time, then slowly warm to room temperature.

  • Quenching and Work-up: Quench the reaction with a saturated aqueous solution of NH4Cl. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Reduction of the Nitrile and N-Demethylation (Conceptual)

Note: A direct, high-yield protocol for the synthesis of N-demethylated methadols is cited as being complex.[2] The following is a conceptual representation.

  • Reduction: The chiral aminonitrile can be converted to the corresponding ketone via a Grignard reaction with ethylmagnesium bromide.

  • N-Demethylation: The resulting methadone analog would then undergo N-demethylation. This is a challenging step and may require specific reagents to avoid side reactions.

  • Reduction of Ketone: The ketone is then stereoselectively reduced to the corresponding alcohol.

  • Acetylation: The final step involves the acetylation of the hydroxyl group to yield (-)-Noracymethadol.

Visualizations

experimental_workflow start_material Chiral Precursor (e.g., L-alanine derivative) intermediate1 Chiral Aminonitrile start_material->intermediate1 Asymmetric Synthesis intermediate2 Chiral Ketone intermediate1->intermediate2 Grignard Reaction intermediate3 Chiral Amino Alcohol (Noracymethadol Precursor) intermediate2->intermediate3 Stereoselective Reduction final_product (-)-Noracymethadol intermediate3->final_product Acetylation troubleshooting_low_yield start Low Yield Observed q1 Check Reaction Completion (TLC/HPLC) start->q1 a1_yes Incomplete Reaction: - Extend reaction time - Increase temperature slightly q1->a1_yes No q2 Analyze for Side Products (NMR/MS) q1->q2 Yes end_node Yield Improved a1_yes->end_node a2_yes Side Products Present: - Optimize conditions - Purify reagents q2->a2_yes Yes q3 Review Purification Method q2->q3 No a2_yes->end_node a3_yes High Loss During Purification: - Optimize chromatography - Improve recrystallization q3->a3_yes Yes q3->end_node No a3_yes->end_node

References

Technical Support Center: Overcoming Solubility Challenges of (-)-Noracymethadol in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common solubility issues encountered with (-)-Noracymethadol in aqueous solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: My (-)-Noracymethadol hydrochloride solution is cloudy or has formed a precipitate. What are the possible reasons and solutions?

A1: Cloudiness or precipitation of your (-)-Noracymethadol hydrochloride solution can occur due to several factors:

  • Exceeding Solubility Limit: You may have prepared a concentration that is too high for the chosen solvent system.

  • pH Shift: The pH of your solution might not be optimal for solubility. As a weak base, the solubility of (-)-Noracymethadol is pH-dependent.

  • Temperature Fluctuations: A decrease in temperature can reduce the solubility of the compound, leading to precipitation.

  • Improper Solvent: While the hydrochloride salt is more water-soluble than the free base, aqueous solutions may still require co-solvents or other excipients for higher concentrations.

Troubleshooting Steps:

  • Verify Concentration: Double-check your calculations and the known solubility of similar opioid compounds. Consider preparing a more dilute solution.

  • Adjust pH: For basic compounds like (-)-Noracymethadol, a slightly acidic pH can improve solubility.[1] Ensure your buffer system is appropriate and stable.

  • Gentle Warming and Sonication: Gently warming the solution or placing it in an ultrasonic bath can help redissolve the precipitate. Avoid excessive heat to prevent degradation.

  • Use of Co-solvents: Consider the use of water-miscible organic solvents such as ethanol (B145695) or propylene (B89431) glycol.

Q2: What is the recommended solvent for preparing a stock solution of (-)-Noracymethadol?

A2: For initial stock solutions, organic solvents like ethanol or dimethyl sulfoxide (B87167) (DMSO) are often used to achieve higher concentrations. These stock solutions can then be further diluted into your desired aqueous buffer. For direct preparation in aqueous media, using the hydrochloride salt of (-)-Noracymethadol is recommended to improve water solubility.[2]

Q3: How can I improve the aqueous solubility of (-)-Noracymethadol for my experiments?

A3: Several methods can be employed to enhance the aqueous solubility of (-)-Noracymethadol:

  • pH Adjustment: Maintaining a slightly acidic pH (e.g., pH 4-6) will keep the molecule in its more soluble protonated form.

  • Co-solvents: The addition of a co-solvent like ethanol can significantly increase solubility.[3]

  • Cyclodextrins: Encapsulating the drug molecule within cyclodextrin (B1172386) cavities can enhance its apparent water solubility.[4][5]

Q4: Are there any known incompatibilities for (-)-Noracymethadol in solution?

A4: While specific incompatibility data for (-)-Noracymethadol is limited, it is prudent to consider general incompatibilities for opioid compounds. Avoid strongly alkaline solutions which can cause the free base to precipitate. Also, be cautious when mixing with other compounds that may form insoluble salts.

Troubleshooting Guide: Common Solubility Issues

This guide provides a structured approach to resolving common solubility problems you might encounter during your experiments with (-)-Noracymethadol.

Problem Potential Cause Recommended Action
Cloudy or Precipitated Solution Exceeded solubility limit in the current solvent.Prepare a more dilute solution. If a higher concentration is necessary, explore the use of co-solvents or cyclodextrins as outlined in the experimental protocols below.
pH of the solution is not optimal.Measure the pH of your solution. For (-)-Noracymethadol, a slightly acidic pH is generally preferred. Adjust the pH using a suitable buffer system.
The solution has been stored at a low temperature.Gently warm the solution while stirring. Store solutions at a controlled room temperature unless otherwise specified.
Difficulty Dissolving the Compound The compound is the free base form which has lower aqueous solubility.Use the hydrochloride salt of (-)-Noracymethadol for better aqueous solubility.[2]
Inadequate mixing or agitation.Use a vortex mixer or sonicator to aid in dissolution. Allow sufficient time for the compound to dissolve completely.
Inconsistent Experimental Results Degradation of the compound in solution.Prepare fresh solutions before each experiment. Store stock solutions at -20°C or -80°C in airtight, light-protected containers.[6]
Inaccurate concentration due to precipitation.If precipitation is observed, centrifuge the solution and carefully collect the supernatant. Determine the exact concentration of the supernatant using a validated analytical method like HPLC before use.

Quantitative Data Summary

Table 1: Solubility of Related Opioid Hydrochlorides in Water

CompoundMolecular Weight ( g/mol )Solubility in Water (mg/mL)Reference
Methadone Hydrochloride345.91120[7]
Morphine Hydrobromide384.27Soluble, pH-dependent[1]
Buprenorphine Hydrochloride504.10Fairly soluble[8]
(-)-Noracymethadol Hydrochloride375.94Data not available

Table 2: Effect of Co-solvents on the Solubility of Poorly Soluble Drugs

Drug ClassCo-solventGeneral ObservationReference
OpioidsEthanol-Water MixturesSolubility generally increases with a higher proportion of ethanol.[3]
VariousPropylene GlycolOften used to enhance the solubility of nonpolar compounds.
VariousCyclodextrins (e.g., HP-β-CD)Forms inclusion complexes, significantly increasing apparent water solubility.[4][5]

Experimental Protocols

Protocol 1: Preparation of a Buffered Aqueous Solution of (-)-Noracymethadol Hydrochloride

This protocol describes the preparation of a 1 mg/mL solution of (-)-Noracymethadol hydrochloride in a phosphate (B84403) buffer.

Materials:

  • (-)-Noracymethadol hydrochloride

  • Sodium phosphate monobasic

  • Sodium phosphate dibasic

  • Deionized water

  • pH meter

  • Volumetric flasks and pipettes

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare Phosphate Buffer (50 mM, pH 6.0):

    • Dissolve the appropriate amounts of sodium phosphate monobasic and dibasic in deionized water to achieve a final concentration of 50 mM.

    • Adjust the pH to 6.0 using 1 M NaOH or 1 M HCl.

  • Weigh (-)-Noracymethadol Hydrochloride:

    • Accurately weigh 10 mg of (-)-Noracymethadol hydrochloride.

  • Dissolution:

    • Transfer the weighed compound to a 10 mL volumetric flask.

    • Add approximately 8 mL of the prepared phosphate buffer.

    • Stir the solution using a magnetic stirrer until the compound is fully dissolved. Gentle warming or sonication may be applied if necessary.

  • Final Volume Adjustment:

    • Once the compound is completely dissolved, add the phosphate buffer to the 10 mL mark.

  • Verification (Optional but Recommended):

    • Filter the solution through a 0.22 µm syringe filter to remove any potential micro-precipitates.

    • Confirm the final concentration using a validated HPLC method (see Protocol 4).

Protocol 2: Enhancing Solubility with an Ethanol/Water Co-solvent System

This protocol details a method to increase the solubility of (-)-Noracymethadol using an ethanol and water co-solvent mixture.

Materials:

  • (-)-Noracymethadol hydrochloride

  • Ethanol (95% or absolute)

  • Deionized water

  • Volumetric flasks and pipettes

Procedure:

  • Prepare Co-solvent Mixture:

    • Prepare a 50:50 (v/v) mixture of ethanol and deionized water. For example, mix 50 mL of ethanol with 50 mL of deionized water.

  • Dissolution:

    • Weigh the desired amount of (-)-Noracymethadol hydrochloride and place it in a volumetric flask.

    • Add a small amount of the co-solvent mixture and swirl to wet the powder.

    • Gradually add more of the co-solvent mixture while vortexing or sonicating until the compound is fully dissolved.

    • Bring the solution to the final desired volume with the co-solvent mixture.

Protocol 3: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol describes the preparation of a (-)-Noracymethadol solution using HP-β-CD to form an inclusion complex.

Materials:

  • (-)-Noracymethadol hydrochloride

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare HP-β-CD Solution:

    • Prepare a stock solution of HP-β-CD in deionized water (e.g., 10% w/v). Stir until the HP-β-CD is completely dissolved.

  • Complexation:

    • Add the desired amount of (-)-Noracymethadol hydrochloride to the HP-β-CD solution.

    • Stir the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex. The solution should become clear as the complex forms.

  • Filtration:

    • Filter the solution through a 0.22 µm syringe filter to remove any un-complexed drug.

Protocol 4: Quantification of (-)-Noracymethadol by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol provides a general method for the quantification of (-)-Noracymethadol in solution. Method optimization may be required.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: A mixture of acetonitrile (B52724) and a buffer (e.g., 20 mM phosphate buffer, pH 3.0). The gradient or isocratic ratio should be optimized for best separation. A common starting point is a 50:50 (v/v) mixture.[9]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at a wavelength determined by the absorbance maximum of (-)-Noracymethadol (typically in the range of 210-230 nm for similar compounds).

  • Column Temperature: 30°C

Procedure:

  • Prepare Standard Solutions: Prepare a series of standard solutions of (-)-Noracymethadol of known concentrations in the mobile phase.

  • Sample Preparation: Dilute your experimental samples with the mobile phase to fall within the concentration range of your standard curve.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Use the regression equation from the calibration curve to determine the concentration of (-)-Noracymethadol in your samples.

Visualizations

Signaling Pathway of (-)-Noracymethadol at the Mu-Opioid Receptor

(-)-Noracymethadol, as a synthetic opioid, is expected to act primarily as an agonist at the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR). The following diagram illustrates the general signaling cascade initiated upon agonist binding.

G_protein_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_g_protein G-protein (inactive) cluster_g_protein_active G-protein (active) Noracymethadol (-)-Noracymethadol MOR Mu-Opioid Receptor (MOR) Noracymethadol->MOR Binds to G_alpha_i Gαi MOR->G_alpha_i Activates G_beta_gamma Gβγ G_alpha_i_active Gαi-GTP G_alpha_i->G_alpha_i_active GDP/GTP Exchange GDP GDP G_beta_gamma_active Gβγ AC Adenylyl Cyclase G_alpha_i_active->AC Inhibits Ion_Channel Ion Channels (e.g., K+, Ca2+) G_beta_gamma_active->Ion_Channel Modulates GTP GTP cAMP cAMP AC->cAMP Converts ATP to Cellular_Response Cellular Response (e.g., Analgesia) cAMP->Cellular_Response Leads to (decreased) Ion_Channel->Cellular_Response Leads to

Caption: Mu-opioid receptor signaling cascade initiated by (-)-Noracymethadol.

Experimental Workflow for Assessing Solubility Enhancement

The following diagram outlines a logical workflow for researchers to follow when attempting to improve the solubility of (-)-Noracymethadol.

solubility_workflow start Start: Insoluble (-)-Noracymethadol ph_optimization pH Optimization (e.g., pH 4-6) start->ph_optimization check_solubility1 Solubility Adequate? ph_optimization->check_solubility1 cosolvent Co-solvent Addition (e.g., Ethanol/Water) check_solubility1->cosolvent No end_success Proceed with Experiment check_solubility1->end_success Yes check_solubility2 Solubility Adequate? cosolvent->check_solubility2 cyclodextrin Cyclodextrin Complexation (e.g., HP-β-CD) check_solubility2->cyclodextrin No check_solubility2->end_success Yes check_solubility3 Solubility Adequate? cyclodextrin->check_solubility3 check_solubility3->end_success Yes end_reassess Re-evaluate Approach check_solubility3->end_reassess No

References

Technical Support Center: Troubleshooting (-)-Noracymethadol Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting the degradation of (-)-Noracymethadol during storage. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What are the first signs that my (-)-Noracymethadol sample may be degrading?

A1: Visual inspection and unexpected experimental results are the initial indicators of degradation. Physical signs can include a change in color, odor, or the physical state of the compound (e.g., precipitation in a solution).[1] Inconsistent results in assays, such as a loss of potency (higher EC50/IC50 values) or high variability between replicates, are also common signs of compound degradation.[2]

Q2: What are the optimal storage conditions for (-)-Noracymethadol?

A2: While specific stability studies for (-)-Noracymethadol are not extensively published, general guidelines for synthetic opioids recommend stringent storage conditions to minimize degradation.[2] It is best to store (-)-Noracymethadol as a solid in a cool, dark, and dry place. For solutions, storage at -20°C or -80°C in airtight, amber vials is recommended to protect against temperature fluctuations and light.[2] Aliquoting stock solutions into smaller, single-use volumes is crucial to avoid repeated freeze-thaw cycles which can accelerate degradation.[2]

Q3: What are the likely chemical degradation pathways for (-)-Noracymethadol?

A3: Based on its chemical structure, which contains an ester and a tertiary amine, (-)-Noracymethadol is susceptible to several degradation pathways. The most common pathways for compounds with these functional groups are hydrolysis and oxidation.[3][4]

  • Hydrolysis: The ester group can be hydrolyzed, especially in the presence of water and at non-neutral pH, to yield the corresponding carboxylic acid and alcohol.[3][4]

  • Oxidation: The tertiary amine and other parts of the molecule can be susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or trace metal impurities.[4]

  • Photolysis: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions.[3]

Troubleshooting Guides

Issue 1: I observe precipitation or cloudiness in my (-)-Noracymethadol solution.

This issue often points to problems with solubility or compound degradation.

Possible Cause Troubleshooting Action
Exceeded Solubility Limit Verify the recommended solvent and concentration for (-)-Noracymethadol. You may need to prepare a more dilute solution.[2]
Incorrect Solvent Ensure you are using a suitable solvent. Many opioids are soluble in organic solvents like DMSO, methanol, or ethanol.[2]
Temperature Effects Solubility can be temperature-dependent. Gentle warming and vortexing may help redissolve the compound. However, use caution as heat can also accelerate degradation.[2]
Compound Degradation The precipitate could be a less soluble degradation product. If redissolving is unsuccessful, it is best to prepare a fresh solution.[2]

Issue 2: My experimental results show a progressive loss of compound potency.

A gradual decrease in the expected biological activity is a strong indicator of chemical degradation.

Recommended Storage Conditions for Opioids
Temperature (Solid) 2-8°C (short-term) or -20°C (long-term)
Temperature (Solution) -20°C or -80°C[2]
Container Airtight, amber glass vials[2]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage.[4]
Light Protect from light at all times.[5][6]
Humidity Store in a dry environment, using desiccants if necessary.[5][6]

Experimental Protocols

Protocol 1: Stability Assessment of (-)-Noracymethadol Solution

This protocol outlines a basic experiment to assess the stability of a (-)-Noracymethadol solution under specific storage conditions.

  • Preparation of Stock Solution: Prepare a stock solution of (-)-Noracymethadol in a suitable solvent (e.g., DMSO) at a known concentration.

  • Aliquoting: Aliquot the stock solution into multiple amber vials to avoid repeated freeze-thaw cycles.

  • Storage Conditions: Store the aliquots under the desired conditions (e.g., 4°C, -20°C, and room temperature as a stress condition).

  • Time Points: Designate several time points for analysis (e.g., T=0, 1 week, 1 month, 3 months).

  • Analysis: At each time point, analyze an aliquot for purity and concentration using a validated analytical method like HPLC-UV or LC-MS.

  • Data Comparison: Compare the purity and concentration at each time point to the initial T=0 sample to determine the rate of degradation.

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for analyzing the purity of a (-)-Noracymethadol sample.

  • Sample Preparation: Dissolve a small, accurately weighed amount of the (-)-Noracymethadol sample in the mobile phase or a compatible solvent to a known concentration.

  • HPLC System: Use a reverse-phase HPLC system with a C18 column.

  • Mobile Phase: A typical mobile phase could be a gradient of acetonitrile (B52724) and water with a modifier like 0.1% formic acid or trifluoroacetic acid.

  • Detection: Use a UV detector at a wavelength where (-)-Noracymethadol has significant absorbance.

  • Injection and Run: Inject a defined volume of the sample and run the gradient method.

  • Data Analysis: Integrate the peak areas. The purity can be estimated by calculating the area of the main peak as a percentage of the total area of all peaks. Identify any new peaks that appear over time as potential degradation products.[7]

Visualizations

cluster_degradation Hypothetical Degradation of (-)-Noracymethadol Noracymethadol (-)-Noracymethadol Hydrolysis_Product Hydrolysis Product (Noracymethadol Alcohol + Acetic Acid) Noracymethadol->Hydrolysis_Product Hydrolysis (H₂O, pH) Oxidation_Product Oxidation Product (e.g., N-oxide) Noracymethadol->Oxidation_Product Oxidation (O₂, light)

Caption: Hypothetical degradation pathways of (-)-Noracymethadol.

cluster_workflow Troubleshooting Workflow A Observe Issue (e.g., low potency, precipitation) B Check Storage Conditions (Temp, Light, Container) A->B C Review Solution Preparation (Solvent, Concentration) A->C D Perform Purity Analysis (e.g., HPLC, LC-MS) B->D C->D E Degradation Confirmed? D->E F Prepare Fresh Solution from Solid E->F Yes G Re-evaluate Experimental Protocol E->G No

Caption: A workflow for troubleshooting (-)-Noracymethadol degradation.

cluster_logic Root Cause Analysis Root Degradation of (-)-Noracymethadol Cause1 Improper Storage Root->Cause1 Cause2 Solution Instability Root->Cause2 Cause3 Contamination Root->Cause3 SubCause1_1 High Temperature Cause1->SubCause1_1 SubCause1_2 Light Exposure Cause1->SubCause1_2 SubCause1_3 Air (Oxygen) Exposure Cause1->SubCause1_3 SubCause2_1 Incorrect Solvent/pH Cause2->SubCause2_1 SubCause2_2 Repeated Freeze-Thaw Cause2->SubCause2_2 SubCause2_3 Presence of Water (Hydrolysis) Cause2->SubCause2_3

Caption: Logical relationships for identifying the root cause of degradation.

References

Optimization of chromatography conditions for noracymethadol isomer separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic separation of noracymethadol isomers. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and answers to frequently asked questions to assist in optimizing their analytical methods.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the chiral separation of noracymethadol isomers.

Q1: Why am I seeing poor or no resolution between my noracymethadol isomers?

A1: Poor resolution is the most common challenge in chiral separations and typically arises from a suboptimal choice of stationary phase or mobile phase conditions.[1] Noracymethadol, like other methadone-related compounds, has multiple optical isomers, requiring a chiral stationary phase (CSP) for separation.[2][3] A systematic approach is necessary for optimization.

Troubleshooting Steps:

  • Evaluate Chiral Stationary Phase (CSP): The initial choice of column is critical. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often the first choice for separating a wide range of chiral compounds, including basic compounds like noracymethadol.[4][5] If one CSP provides poor results, screening a column with a different chiral selector (e.g., a cyclodextrin-based phase) is recommended.[6]

  • Optimize Mobile Phase Composition: In normal-phase mode, the ratio of the non-polar solvent (e.g., hexane) to the alcohol modifier (e.g., isopropanol, ethanol) dramatically affects selectivity. Systematically vary the modifier percentage in small increments (e.g., from 10% to 20%) to find the optimal balance of retention and resolution.

  • Adjust Flow Rate: Chiral separations often benefit from lower flow rates than typical achiral methods.[1] Reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) increases the interaction time between the analytes and the CSP, which can significantly enhance resolution.[7]

  • Vary Column Temperature: Temperature can have a significant and unpredictable effect on chiral separations.[1] Both increasing and decreasing the temperature can improve resolution, so it is a valuable parameter to screen, typically between 15°C and 40°C.[8][9]

Q2: My chromatogram shows significant peak tailing for the noracymethadol isomers. What is the cause and how can I fix it?

A2: Peak tailing for basic compounds like noracymethadol is commonly caused by secondary ionic interactions with acidic residual silanol (B1196071) groups on the silica (B1680970) surface of the CSP.[1][4]

Troubleshooting Steps:

  • Use a Basic Mobile Phase Additive: The most effective solution is to add a small amount of a basic modifier to the mobile phase to mask the active silanol sites.[1] Diethylamine (DEA) or other amines are commonly used for this purpose at concentrations of 0.1% to 0.5%.[3][4]

  • Check Sample Solvent: Dissolving your sample in a solvent that is stronger than the mobile phase can cause peak distortion. Whenever possible, use the mobile phase as the sample solvent.[4]

  • Reduce Sample Load: Injecting too much analyte can overload the column, leading to peak tailing and fronting. Reduce the injection volume or the sample concentration to ensure you are operating within the column's linear range.[4]

  • Clean the Column: Contaminants from previous injections can bind to the column, creating active sites that cause tailing. Flush the column with a strong solvent as recommended by the manufacturer.[1]

Q3: My retention times are not reproducible between runs. What are the likely causes?

A3: Lack of reproducibility is often linked to insufficient column equilibration or changes in the mobile phase or instrument conditions.

Troubleshooting Steps:

  • Ensure Thorough Column Equilibration: Chiral stationary phases can require longer equilibration times than standard reversed-phase columns, especially after changing the mobile phase composition.[1] Equilibrate the column with at least 20 column volumes of the mobile phase before starting your analysis.

  • Check Mobile Phase Preparation: Mobile phases containing volatile components (like hexane (B92381) or DEA) can change composition over time due to evaporation. Prepare fresh mobile phase daily and keep the solvent reservoir bottles capped.

  • Verify Instrument Stability: Check for leaks in the pump, injector, and fittings. Monitor the pump pressure for any unusual fluctuations. Ensure the column oven temperature is stable and accurate.

Data Presentation: Optimizing Separation Parameters

The following table illustrates how changing chromatographic parameters can affect the separation of two hypothetical basic enantiomers, similar in properties to noracymethadol isomers, on a polysaccharide-based chiral column.

Column Mobile Phase (Hexane:Isopropanol:DEA) Flow Rate (mL/min) Temp (°C) Retention Time 1 (min) Retention Time 2 (min) Selectivity (α) Resolution (Rs)
Chiralcel® OD-H90:10:0.11.0258.29.11.151.45
Chiralcel® OD-H85:15:0.1 1.0256.57.51.191.85
Chiralcel® OD-H85:15:0.10.7 259.310.81.202.10
Chiralcel® OD-H85:15:0.11.015 7.89.21.222.05
Chiralpak® AD-H85:15:0.11.0257.18.51.252.20

This data is for illustrative purposes to demonstrate optimization principles.

Experimental Protocols

This protocol provides a general methodology for developing a chiral separation method for noracymethadol isomers using HPLC.

Objective: To achieve baseline separation (Resolution Rs ≥ 1.5) of noracymethadol isomers.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with UV detector.

  • Chiral Stationary Phase: Polysaccharide-based column, e.g., Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) on silica gel), 250 x 4.6 mm, 5 µm.

  • Mobile Phase Solvents: HPLC-grade n-Hexane, Isopropanol (IPA), and Diethylamine (DEA).

  • Sample: Noracymethadol standard, dissolved in mobile phase.

2. Chromatographic Conditions (Starting Point):

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Concentration: 0.5 mg/mL.

3. Method Development and Optimization Protocol:

  • Column Equilibration: Purge the column with the starting mobile phase for at least 30 minutes (approx. 20 column volumes) until a stable baseline is achieved.

  • Initial Injection: Inject the noracymethadol standard and evaluate the chromatogram for retention, resolution, and peak shape.

  • Mobile Phase Optimization:

    • If resolution is poor, adjust the IPA concentration. Increase IPA to 15% to decrease retention or decrease it to 5% to increase retention and potentially improve selectivity.

    • If peaks are tailing, ensure DEA concentration is at least 0.1%. It can be cautiously increased up to 0.4% if tailing persists.

  • Flow Rate Optimization: If the isomers are partially separated, reduce the flow rate to 0.7 mL/min or 0.5 mL/min to improve resolution.

  • Temperature Optimization: Analyze the sample at different temperatures (e.g., 15°C, 25°C, 35°C) to determine the effect on selectivity and resolution.

  • Validation: Once optimal conditions are found (Rs ≥ 1.5), perform multiple injections to confirm the method's reproducibility.

Mandatory Visualization

The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the chiral separation of noracymethadol isomers.

G Start Initial Observation: Poor Isomer Separation PoorRes Poor Resolution (Rs < 1.5) Start->PoorRes PeakTailing Poor Peak Shape (Tailing) Start->PeakTailing NoRepro Not Reproducible Start->NoRepro Cause_CSP Suboptimal CSP PoorRes->Cause_CSP Cause_MP Suboptimal Mobile Phase PoorRes->Cause_MP Cause_Flow Flow Rate Too High PoorRes->Cause_Flow Cause_Temp Suboptimal Temperature PoorRes->Cause_Temp Cause_Silanol Silanol Interactions PeakTailing->Cause_Silanol Cause_Overload Sample Overload PeakTailing->Cause_Overload Cause_Solvent Wrong Sample Solvent PeakTailing->Cause_Solvent Cause_Equil Insufficient Equilibration NoRepro->Cause_Equil Cause_MP_Prep Mobile Phase Evaporation NoRepro->Cause_MP_Prep Sol_CSP Screen Different CSPs (e.g., Amylose, Cyclodextrin) Cause_CSP->Sol_CSP Sol_MP Vary Modifier Ratio (e.g., % Isopropanol) Cause_MP->Sol_MP Sol_Flow Reduce Flow Rate (e.g., to 0.5 mL/min) Cause_Flow->Sol_Flow Sol_Temp Screen Temperature (e.g., 15-40°C) Cause_Temp->Sol_Temp Sol_Silanol Add/Increase Basic Modifier (e.g., 0.1% DEA) Cause_Silanol->Sol_Silanol Sol_Overload Reduce Sample Concentration or Injection Volume Cause_Overload->Sol_Overload Sol_Solvent Dissolve Sample in Mobile Phase Cause_Solvent->Sol_Solvent Sol_Equil Equilibrate with >20 Column Volumes Cause_Equil->Sol_Equil Sol_MP_Prep Prepare Fresh Mobile Phase Daily Cause_MP_Prep->Sol_MP_Prep

A logical workflow for troubleshooting common chromatographic issues.

References

How to prevent (-)-Noracymethadol oxidation in experimental solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for (-)-Noracymethadol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the oxidation of (-)-Noracymethadol in experimental solutions. Below you will find troubleshooting guides and frequently asked questions to address common stability issues.

Frequently Asked Questions (FAQs)

Q1: My (-)-Noracymethadol solution is showing signs of degradation over a short period. What are the likely causes?

A1: Degradation of (-)-Noracymethadol in solution is most likely due to oxidation. As an amine-containing compound, the tertiary amine group in its structure is susceptible to oxidation.[1] Key factors that can accelerate oxidation include:

  • Exposure to atmospheric oxygen: Molecular oxygen can directly react with the molecule.

  • Presence of metal ions: Trace metal ions, such as iron and copper, can catalyze oxidative reactions.[2]

  • Light exposure: UV and visible light can provide the energy to initiate photo-oxidative degradation.[2]

  • Inappropriate pH: The stability of amine compounds is often pH-dependent. The non-ionized form of an amine is typically more vulnerable to oxidation.[1][2]

  • Elevated temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.[2]

  • Reactive impurities: Peroxides present in solvents or excipients can be a primary source of oxidation.[1]

Q2: How can I minimize the oxidation of my (-)-Noracymethadol solutions?

A2: A multi-faceted approach is recommended to enhance the stability of your solutions:

  • Use of High-Purity Solvents: Employ HPLC-grade or purified solvents with low peroxide content to prepare your solutions.

  • Inert Atmosphere: Prepare and store solutions under an inert gas like nitrogen or argon to displace oxygen.

  • pH Control: Maintain the solution at an optimal pH where (-)-Noracymethadol exhibits maximum stability, which can be determined through forced degradation studies. For many amine-based drugs, a slightly acidic pH where the amine is protonated can improve stability.[1]

  • Use of Antioxidants: Incorporate antioxidants to scavenge free radicals. Common choices for pharmaceutical solutions include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and ascorbic acid.[3]

  • Chelating Agents: Add a chelating agent such as ethylenediaminetetraacetic acid (EDTA) to sequester metal ions that can catalyze oxidation.

  • Light Protection: Store solutions in amber vials or protect them from light to prevent photolytic degradation.[4]

  • Temperature Control: Store solutions at recommended low temperatures (e.g., refrigerated or frozen) to slow down the degradation rate.[2]

Q3: What are the typical degradation products of tertiary amine oxidation?

Q4: How can I assess the oxidative stability of my (-)-Noracymethadol solution?

A4: A forced degradation study is the standard approach to evaluate the stability of a drug substance.[4][5] This involves exposing the solution to various stress conditions to accelerate degradation and identify potential degradation products and pathways.

Troubleshooting Guide

Issue: Rapid loss of potency or appearance of unknown peaks in HPLC analysis of (-)-Noracymethadol solution.

This guide provides a systematic approach to troubleshooting the degradation of (-)-Noracymethadol in your experimental solutions.

Experimental Protocols

Protocol 1: Forced Degradation Study for Oxidative Stability Assessment

Objective: To determine the susceptibility of (-)-Noracymethadol to oxidative degradation and to identify optimal storage conditions.

Materials:

  • (-)-Noracymethadol reference standard

  • HPLC-grade water, acetonitrile (B52724), and methanol (B129727)

  • Hydrogen peroxide (3% and 30%)

  • Buffers of various pH (e.g., pH 3, 7, and 9)

  • Class A volumetric flasks and pipettes

  • HPLC system with a UV or MS detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of (-)-Noracymethadol at a known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol or a mixture of acetonitrile and water.[5]

  • Stress Conditions:

    • Oxidative Stress:

      • Treat the stock solution with different concentrations of hydrogen peroxide (e.g., 0.1%, 1%, 3%).

      • Incubate samples at room temperature and an elevated temperature (e.g., 40-60°C) for a defined period (e.g., 24-48 hours).

    • pH Stress:

      • Dilute the stock solution in buffers of varying pH (acidic, neutral, and basic).

      • Incubate at room temperature and an elevated temperature.

    • Photolytic Stress:

      • Expose the solution in a photostability chamber to a controlled light source (ICH Q1B guidelines).

    • Thermal Stress:

      • Store the solution at elevated temperatures (e.g., 60-80°C).

  • Sample Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw aliquots of the stressed samples.

    • Quench the reaction if necessary (e.g., for peroxide samples, add a reducing agent like sodium bisulfite).

    • Analyze the samples by a validated stability-indicating HPLC method.

  • Data Analysis:

    • Calculate the percentage of (-)-Noracymethadol remaining at each time point.

    • Identify and quantify any degradation products.

Protocol 2: HPLC Method for Stability Analysis

Objective: To quantify (-)-Noracymethadol and its degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 0.1% formic acid in water).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at an appropriate wavelength (to be determined by UV scan) or Mass Spectrometry for identification of degradants.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Sample Preparation:

  • Dilute the experimental solution with the mobile phase to a suitable concentration.

  • Filter the sample through a 0.45 µm syringe filter before injection.[6]

Quantitative Data Summary

The following table provides a template for summarizing the results from a forced degradation study. Actual data will be experiment-specific.

Stress ConditionIncubation Time (hours)(-)-Noracymethadol Remaining (%)Major Degradation Product 1 (%)Major Degradation Product 2 (%)
Control (RT) 010000
2499.5< 0.1< 0.1
1% H₂O₂ (RT) 295.22.10.5
885.68.32.1
2460.125.47.8
pH 9 (60°C) 892.34.51.2
2478.912.83.5
Light Exposure 2498.10.80.2

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for (-)-Noracymethadol Degradation A Degradation Observed (Loss of Potency / New Peaks) B Investigate Potential Causes A->B C Oxidation B->C Most Likely D Hydrolysis B->D E Photodegradation B->E F Control Oxygen Exposure C->F G Control pH C->G D->G H Protect from Light E->H I Use Inert Gas (N2, Ar) F->I J Add Antioxidants (BHT, BHA) F->J K Use Purified Solvents F->K L Buffer Solution G->L M Adjust pH to acidic range G->M N Use Amber Vials H->N O Store in the Dark H->O P Re-analyze Stability I->P J->P K->P L->P M->P N->P O->P Q Issue Resolved P->Q Yes R Further Investigation P->R No

Caption: Troubleshooting workflow for (-)-Noracymethadol degradation.

ExperimentalWorkflow Experimental Workflow for Stability Testing A Prepare Stock Solution of (-)-Noracymethadol B Expose to Stress Conditions A->B C Oxidative (H₂O₂) B->C D pH (Acidic, Neutral, Basic) B->D E Photolytic (Light Exposure) B->E F Thermal (Elevated Temp) B->F G Collect Samples at Time Points C->G D->G E->G F->G H Analyze by Stability-Indicating HPLC Method G->H I Quantify Parent Drug and Degradants H->I J Determine Degradation Rate and Pathway I->J

Caption: Workflow for conducting a forced degradation study.

References

Minimizing side effects of (-)-Noracymethadol in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing (-)-Noracymethadol in animal studies. Given that (-)-Noracymethadol is a synthetic opioid analgesic related to methadone that has not been marketed, specific preclinical data on minimizing its side effects is limited[1]. Therefore, the guidance provided is largely based on established principles of opioid pharmacology and data from related compounds such as methadone and l-alpha-acetylmethadol (LAAM).

Troubleshooting Guides

Issue 1: Excessive Sedation and Ataxia

Symptoms: The animal appears lethargic, has a loss of voluntary muscle coordination, and displays a lack of alertness.

Potential Cause Troubleshooting Step Expected Outcome
Dose is too high. Reduce the dose of (-)-Noracymethadol by 25-50%. Some opioid-induced side effects are dose-dependent[2].A decrease in sedative effects while maintaining the desired analgesic effect.
Individual animal sensitivity. Monitor individual animals closely. Consider establishing dose-response curves for your specific animal strain and model.Identification of sensitive individuals allows for dose adjustments or exclusion from the study if necessary.
Drug accumulation with repeated dosing. Increase the dosing interval to allow for drug clearance.Prevention of escalating side effects over the course of the experiment.
Interaction with other administered drugs. Review all co-administered substances for potential synergistic sedative effects.Elimination of confounding variables and reduction of excessive sedation.
Issue 2: Respiratory Depression

Symptoms: A significant decrease in the animal's respiratory rate and/or shallow breathing, which can be monitored using whole-body plethysmography or pulse oximetry[3][4].

Potential Cause Troubleshooting Step Expected Outcome
High opioid dose. Administer a lower dose of (-)-Noracymethadol. Opioid-induced respiratory depression is a known dose-dependent effect[3][4].Maintenance of adequate respiration while achieving analgesia.
Opioid receptor overstimulation. Administer a low dose of the opioid antagonist naloxone (B1662785). The recommended starting dose in rodents is 0.01-0.1 mg/kg, administered intravenously (IV), intramuscularly (IM), or subcutaneously (SC)[5]. Titrate to effect.Reversal of respiratory depression. Note that naloxone can also reverse the analgesic effects of the opioid[6].
Synergistic effects with anesthetics or other CNS depressants. If used perioperatively, reduce the concentration of inhalant anesthetics. Opioids can have an anesthetic-sparing effect[7].Stable respiration during and after surgical procedures.
Issue 3: Excessive Salivation (Ptyalism)

Symptoms: Observable drooling or excessive moisture around the animal's mouth.

Potential Cause Troubleshooting Step Expected Outcome
Cholinergic side effect. Administer a peripherally acting anticholinergic agent, such as glycopyrrolate, at a low dose.Reduction in salivation without significant central nervous system effects.
Dose-related effect. Lower the dose of (-)-Noracymethadol.Decrease in the severity of salivation.

Frequently Asked Questions (FAQs)

Q1: What are the known side effects of (-)-Noracymethadol in animal studies?

Q2: How can I minimize the side effects of (-)-Noracymethadol while maintaining its analgesic efficacy?

A2: A key strategy is the implementation of multimodal analgesia[9][10]. This involves combining (-)-Noracymethadol with a non-opioid analgesic from a different drug class, such as a nonsteroidal anti-inflammatory drug (NSAID) or a local anesthetic[7]. This approach can have an "opioid-sparing" effect, allowing for a lower, more tolerable dose of the opioid to be used while achieving the desired level of pain relief[11].

Q3: What is the recommended starting dose of (-)-Noracymethadol for my animal study?

A3: Due to the lack of published preclinical dose-response studies for (-)-Noracymethadol, it is crucial to conduct a pilot study to determine the optimal dose for your specific animal model and pain assessment method. Based on data from the related compound methadone in mice, an estimated equi-effective dose for analgesia with respiratory depression of around 40% was found to be 2.5 mg/kg administered orally[3]. This could serve as a starting point for dose-ranging studies with (-)-Noracymethadol, with careful monitoring for both efficacy and adverse effects.

Q4: How can I reverse the effects of a (-)-Noracymethadol overdose?

A4: The effects of (-)-Noracymethadol, including respiratory depression, are reported to be reversible by the opioid antagonist naloxone[1]. In cases of overdose, administer naloxone at a starting dose of 0.01-0.1 mg/kg (IV, IM, or SC) and titrate upwards as needed[5]. Be aware that the duration of action of naloxone may be shorter than that of (-)-Noracymethadol, and repeated doses of the antagonist may be necessary[6]. It is also important to note that naloxone will reverse the analgesic effects.

Q5: Are there any known drug interactions with (-)-Noracymethadol?

A5: Specific drug interaction studies for (-)-Noracymethadol are not available. However, as an opioid, it is expected to have additive or synergistic effects with other central nervous system depressants, such as anesthetics, benzodiazepines, and alcohol, potentially increasing the risk of sedation and respiratory depression[12].

Quantitative Data Summary

Disclaimer: The following tables are based on inferred data from related compounds (methadone and LAAM) due to the absence of published dose-response studies for (-)-Noracymethadol in animal models. These values should be used as a general guide for designing pilot studies.

Table 1: Inferred Dose-Response for Analgesia and Side Effects of (-)-Noracymethadol in Rodents (Oral Administration)

Dose Range (mg/kg) Expected Analgesic Effect Potential Side Effects Data Source (Related Compound)
1.0 - 2.5Moderate analgesiaMild sedationMethadone[3]
2.5 - 5.0Strong analgesiaModerate sedation, potential for mild respiratory depressionMethadone[3]
> 5.0Profound analgesiaSignificant sedation, ataxia, respiratory depressionMethadone[13], LAAM[14]

Table 2: Naloxone Dosing for Reversal of Opioid Side Effects in Rodents

Naloxone Dose (mg/kg) Route of Administration Effect Reference
0.01 - 0.1IV, IM, SCInitial dose for reversal of respiratory depression, titrate to effect.[5]
0.4 - 2.0IVReversal of significant overdose.[15]
0.1 - 1.0SCUsed in withdrawal studies.[16]

Experimental Protocols

Protocol 1: Assessment of Opioid-Induced Respiratory Depression using Whole-Body Plethysmography

Objective: To quantify the effect of (-)-Noracymethadol on respiratory function in conscious, unrestrained rodents.

Methodology:

  • Acclimatize the animals to the plethysmography chambers daily for at least three days prior to the experiment.

  • On the day of the experiment, place the animal in the chamber and record baseline respiratory parameters (respiratory rate, tidal volume, minute volume) for a stable period (e.g., 30 minutes).

  • Administer (-)-Noracymethadol at the desired dose and route.

  • Continuously record respiratory parameters for a predetermined duration (e.g., 2-4 hours), paying close attention to the time of peak effect and the duration of any respiratory depression.

  • Analyze the data by comparing post-treatment values to the baseline recordings.

Protocol 2: Hot Plate Test for Analgesia Assessment

Objective: To evaluate the analgesic efficacy of (-)-Noracymethadol by measuring the latency to a thermal stimulus response.

Methodology:

  • Set the hot plate apparatus to a constant temperature (e.g., 55°C).

  • Gently place the animal on the hot plate and start a timer.

  • Observe the animal for nociceptive responses, such as licking a paw or jumping.

  • Stop the timer at the first sign of a nociceptive response and record the latency.

  • To prevent tissue damage, implement a cut-off time (e.g., 30-60 seconds) at which the animal is removed from the hot plate regardless of its response.

  • Establish a baseline latency for each animal before drug administration.

  • Administer (-)-Noracymethadol and measure the response latency at set time points (e.g., 30, 60, 90, 120 minutes) post-administration.

  • An increase in response latency compared to baseline indicates an analgesic effect.

Protocol 3: Reversal of Side Effects with Naloxone

Objective: To confirm that the observed side effects are opioid-mediated and can be reversed by an opioid antagonist.

Methodology:

  • Induce the side effect of interest (e.g., respiratory depression) by administering a dose of (-)-Noracymethadol known to produce this effect.

  • Once the side effect is established and stable, administer naloxone at a low dose (e.g., 0.01 mg/kg, IV or SC).

  • Continuously monitor the animal for the reversal of the side effect. For respiratory depression, this would be an increase in respiratory rate and volume.

  • If the initial dose of naloxone is insufficient, titrate with additional small doses every 2-3 minutes until the desired effect is achieved or a predetermined maximum dose is reached.

  • Continue monitoring the animal, as the effects of naloxone may wear off before the opioid is fully metabolized, potentially leading to a return of the side effects.

Visualizations

Signaling_Pathway cluster_opioid (-)-Noracymethadol Action cluster_effects Physiological Effects Noracymethadol Noracymethadol Mu_Opioid_Receptor μ-Opioid Receptor Noracymethadol->Mu_Opioid_Receptor Binds to G_Protein Gi/o Protein Activation Mu_Opioid_Receptor->G_Protein AC_Inhibition Adenylyl Cyclase Inhibition G_Protein->AC_Inhibition Ion_Channels Ion Channel Modulation (↑ K+ efflux, ↓ Ca2+ influx) G_Protein->Ion_Channels cAMP_Decrease ↓ cAMP AC_Inhibition->cAMP_Decrease Neuronal_Hyperpolarization Neuronal Hyperpolarization Ion_Channels->Neuronal_Hyperpolarization Analgesia Analgesia Neuronal_Hyperpolarization->Analgesia Side_Effects Side Effects (Respiratory Depression, Sedation) Neuronal_Hyperpolarization->Side_Effects

Caption: Proposed signaling pathway for (-)-Noracymethadol.

Experimental_Workflow cluster_planning Phase 1: Planning & Pilot Study cluster_execution Phase 2: Experiment Execution cluster_mitigation Phase 3: Side Effect Mitigation Dose_Selection Select Dose Range (Inferred) Pilot_Study Conduct Pilot Study (Dose-Response) Dose_Selection->Pilot_Study Baseline Establish Baseline Measurements Pilot_Study->Baseline Endpoint_Selection Select Analgesia & Side Effect Endpoints Endpoint_Selection->Pilot_Study Drug_Admin Administer (-)-Noracymethadol Baseline->Drug_Admin Data_Collection Collect Data at Predetermined Timepoints Drug_Admin->Data_Collection Monitor Monitor for Adverse Effects Data_Collection->Monitor Troubleshoot Apply Troubleshooting Guide Monitor->Troubleshoot Naloxone Administer Naloxone if Necessary Troubleshoot->Naloxone Logical_Relationship Dose (-)-Noracymethadol Dose Analgesia Analgesic Effect Dose->Analgesia Increases SideEffects Side Effects Dose->SideEffects Increases Multimodal Multimodal Analgesia (e.g., + NSAID) Multimodal->Dose Allows Lower Naloxone Naloxone Administration Naloxone->Analgesia Reverses Naloxone->SideEffects Reverses

References

Technical Support Center: Refining Dosage Calculations for (-)-Noracymethadol Preclinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available preclinical data on (-)-Noracymethadol, including specific dose-response curves, ED50, LD50, and detailed pharmacokinetic profiles, is limited. This technical support center provides guidance based on general principles of preclinical opioid analgesic development and utilizes data from the structurally related compound, methadone, for illustrative purposes. Researchers must generate specific data for (-)-Noracymethadol to ensure accurate and safe dosage calculations.

Getting Started: Foundational Data Generation for a Novel Opioid

Before proceeding to extensive preclinical trials, it is imperative to establish a foundational dataset for (-)-Noracymethadol. This initial phase is critical for informing all subsequent dosage calculations and experimental designs.

Key Initial Steps:

  • In Vitro Receptor Binding and Functional Assays: Determine the binding affinity and functional activity of (-)-Noracymethadol at the mu (µ), delta (δ), and kappa (κ) opioid receptors. This will establish its primary mechanism of action and potential for off-target effects.

  • Dose-Ranging Studies: Conduct preliminary in vivo dose-ranging studies in a relevant animal model (e.g., rodents) to identify a range of doses that produce an analgesic effect and to observe any overt signs of toxicity.

  • Pharmacokinetic (PK) Profiling: Perform initial PK studies to understand the absorption, distribution, metabolism, and excretion (ADME) of (-)-Noracymethadol. Key parameters to determine include half-life (t½), time to maximum concentration (Tmax), maximum concentration (Cmax), and clearance (CL).

  • Acute Toxicity Assessment: Estimate the median lethal dose (LD50) to establish a preliminary safety window.

Frequently Asked Questions (FAQs)

This section addresses common questions researchers may have when designing and conducting preclinical studies with a novel opioid analgesic like (-)-Noracymethadol.

Q1: How do I select a starting dose for my first in vivo efficacy study?

A1: Selecting a starting dose for a novel compound requires a conservative approach. If in vitro data is available, you can use the EC50 (half-maximal effective concentration) from functional assays as a starting point for in vivo dose calculations, considering factors like bioavailability and metabolism. In the absence of such data, a literature review of structurally similar compounds can provide a preliminary range. For instance, preclinical studies with methadone in rodents might offer a starting point, but this should be approached with caution. A common practice is to start with a low dose (e.g., 0.1 mg/kg) and escalate in subsequent cohorts until a pharmacological effect is observed.

Q2: What are the typical preclinical animal models used to assess the analgesic efficacy of opioids?

A2: Several validated animal models are used to assess the analgesic properties of opioids, each representing different pain modalities:

  • Acute Nociceptive Pain:

    • Tail-flick test: Measures the latency of a mouse or rat to withdraw its tail from a thermal stimulus.

    • Hot plate test: Measures the reaction time of an animal to a heated surface.

  • Inflammatory Pain:

    • Formalin test: Involves injecting a dilute formalin solution into the paw and observing pain-related behaviors (licking, flinching). This model has an early neurogenic phase and a later inflammatory phase.

    • Carrageenan-induced paw edema: Measures the reduction of swelling and pain hypersensitivity after inducing inflammation with carrageenan.

  • Neuropathic Pain:

    • Spinal Nerve Ligation (SNL) or Chronic Constriction Injury (CCI): Surgical models that create nerve damage to mimic neuropathic pain conditions. Mechanical allodynia (pain from a non-painful stimulus) is a key endpoint.

Q3: I am observing significant variability in the analgesic response between my test subjects. What could be the cause?

A3: Inter-animal variability is a common challenge in preclinical studies. Several factors can contribute to this:

  • Genetic Differences: Different strains of rodents can exhibit varying sensitivities to opioids.

  • Metabolism: Individual differences in the expression and activity of metabolic enzymes (e.g., cytochrome P450s) can lead to different drug exposures.

  • Sex Differences: Male and female animals can metabolize drugs differently and may have different pain sensitivities.

  • Experimental Technique: Inconsistent administration of the compound (e.g., intraperitoneal vs. subcutaneous injection) or slight variations in the pain assay can introduce variability.

Q4: What are the expected side effects of a mu-opioid agonist like (-)-Noracymethadol, and how can I monitor them?

A4: Based on its classification as an opioid analgesic, (-)-Noracymethadol is expected to produce typical mu-opioid receptor-mediated side effects. These should be carefully monitored in all in vivo studies.

  • Respiratory Depression: This is the most serious adverse effect of opioids. It can be monitored using pulse oximetry or whole-body plethysmography to measure respiratory rate and oxygen saturation.

  • Sedation: Can be assessed using a scoring system based on the animal's alertness and activity level.

  • Gastrointestinal Effects: Opioids can cause constipation. This can be measured by quantifying fecal output over a set period.

  • Hyperactivity/Straub Tail: At higher doses, some opioids can cause paradoxical hyperactivity and a stiff, erect tail in rodents.

Troubleshooting Guide

This guide provides solutions to specific problems that may arise during your experiments.

Q5: My compound is not showing any analgesic effect in the tail-flick test, even at high doses. What should I do?

A5:

  • Verify Compound Formulation and Administration: Ensure the compound is properly dissolved or suspended and that the administration route is appropriate. Check for potential issues with solubility or stability in the chosen vehicle.

  • Assess Bioavailability: The compound may have poor absorption from the site of administration. Conduct a preliminary pharmacokinetic study to determine if the drug is reaching systemic circulation and the central nervous system.

  • Consider a Different Pain Model: The tail-flick test is a measure of spinal nociception. Your compound might have a greater effect on supraspinal pain pathways. Consider using a different model, such as the hot plate test or a model of inflammatory pain.

  • Evaluate Receptor Specificity: If not already done, confirm the compound's activity at the mu-opioid receptor through in vitro assays.

Q6: I observed unexpected toxicity at a dose that was predicted to be safe. What are the possible reasons?

A6:

  • Metabolite Toxicity: A metabolite of (-)-Noracymethadol, rather than the parent compound, could be responsible for the toxicity. In vitro and in vivo metabolism studies can help identify major metabolites.

  • Off-Target Effects: The compound may be interacting with other receptors or ion channels, leading to toxicity. A broader in vitro pharmacology screen can investigate this possibility.

  • Vehicle Effects: The vehicle used to formulate the compound could be contributing to the toxicity. Always include a vehicle-only control group in your studies.

  • Species-Specific Toxicity: The chosen animal model may be particularly sensitive to the compound. Consider conducting preliminary toxicity studies in a second species.

Q7: How do I establish a therapeutic index for (-)-Noracymethadol?

A7: The therapeutic index (TI) is a quantitative measure of the safety of a drug. It is typically calculated as the ratio of the toxic dose to the effective dose.

  • Determine the ED50: The median effective dose that produces a desired analgesic effect in 50% of the population. This is determined from the dose-response curve of an analgesic assay.

  • Determine the TD50 or LD50: The median toxic dose that produces a specific toxic effect in 50% of the population, or the median lethal dose. The TD50 is often preferred for non-lethal toxicities like respiratory depression.

  • Calculate the TI: TI = TD50 / ED50 or TI = LD50 / ED50. A larger TI indicates a wider margin of safety.

Data Presentation

The following tables present example data for methadone, a related opioid, to illustrate the types of quantitative information that should be generated for (-)-Noracymethadol.

Table 1: Example Pharmacokinetic Parameters of Methadone in Different Species

ParameterRatDogHuman
Half-life (t½) 1-2 hours4-8 hours15-60 hours
Oral Bioavailability ~36%~50%~80%
Volume of Distribution (Vd) ~8 L/kg~6 L/kg1-8 L/kg
Clearance (CL) HighIntermediateLow

Data compiled from various preclinical and clinical sources for illustrative purposes.

Table 2: Example ED50 and LD50 Values for Methadone in Rodents

SpeciesRoute of AdministrationED50 (Analgesia)LD50Therapeutic Index (LD50/ED50)
Mouse Subcutaneous~1.5 mg/kg~30 mg/kg~20
Rat Oral~5 mg/kg~95 mg/kg~19

These values are approximate and can vary based on the specific strain and experimental conditions.

Experimental Protocols

Protocol 1: In Vivo Analgesia Assessment - Tail-Flick Test

  • Animal Acclimation: Acclimate male Sprague-Dawley rats (200-250g) to the testing room and handling for at least 3 days prior to the experiment.

  • Baseline Latency: Gently restrain each rat and place its tail on the radiant heat source of a tail-flick apparatus. Measure the time it takes for the rat to flick its tail away from the heat. This is the baseline latency. A cut-off time (e.g., 10 seconds) should be set to prevent tissue damage.

  • Drug Administration: Administer (-)-Noracymethadol or vehicle control via the desired route (e.g., subcutaneous, intraperitoneal, or oral). Use a range of doses across different groups of animals.

  • Post-Treatment Latency: At predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), measure the tail-flick latency again.

  • Data Analysis: Calculate the Maximum Possible Effect (%MPE) for each animal at each time point using the following formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

  • Dose-Response Curve: Plot the peak %MPE against the log of the dose to generate a dose-response curve and calculate the ED50.

Protocol 2: In Vitro Metabolism Study - Liver Microsomes

  • Prepare Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (from rat, mouse, or human) with a NADPH-generating system in a suitable buffer.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate Reaction: Add (-)-Noracymethadol to the mixture to start the metabolic reaction.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).

  • Sample Processing: Centrifuge the samples to pellet the protein. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the disappearance of the parent compound (-)-Noracymethadol and the formation of potential metabolites.

  • Data Analysis: Calculate the rate of metabolism and identify the major metabolic pathways.

Mandatory Visualizations

Opioid_Signaling cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular MOR Mu-Opioid Receptor G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Ca_Channel Ca2+ Channel Hyperpolarization Hyperpolarization Ca_Channel->Hyperpolarization Reduced Ca2+ influx leads to K_Channel K+ Channel K_Channel->Hyperpolarization K+ efflux leads to Noracymethadol (-)-Noracymethadol Noracymethadol->MOR Binds to G_protein->AC Inhibits G_protein->Ca_Channel Inhibits G_protein->K_Channel Activates Analgesia Analgesia cAMP->Analgesia Decreased cAMP contributes to Hyperpolarization->Analgesia Reduced neuronal excitability leads to Therapeutic_Index_Workflow cluster_efficacy Efficacy Assessment cluster_toxicity Toxicity Assessment Dose_Response Dose-Response Study (e.g., Tail-Flick Test) ED50 Calculate ED50 Dose_Response->ED50 Therapeutic_Index Calculate Therapeutic Index (LD50 / ED50) ED50->Therapeutic_Index Acute_Toxicity Acute Toxicity Study (Dose Escalation) LD50 Determine LD50 Acute_Toxicity->LD50 LD50->Therapeutic_Index

Technical Support Center: Addressing Matrix Effects in LC-MS Analysis of (-)-Noracymethadol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS analysis of (-)-Noracymethadol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate matrix effects, ensuring accurate and reliable quantitative results.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the analysis of (-)-Noracymethadol?

A1: Matrix effects in LC-MS analysis refer to the alteration of ionization efficiency for a target analyte, such as (-)-Noracymethadol, due to the presence of co-eluting compounds from the sample matrix.[1][2] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[1][2][3] The matrix consists of all components in a sample other than the analyte of interest, including proteins, lipids, salts, and metabolites.

Q2: How can I determine if matrix effects are impacting my (-)-Noracymethadol assay?

A2: Two primary methods are used to assess matrix effects:

  • Post-Column Infusion: This qualitative technique involves infusing a constant flow of a standard solution of (-)-Noracymethadol into the mass spectrometer while injecting a blank, extracted sample matrix.[4][5][6][7] A dip or rise in the baseline signal at the retention time of (-)-Noracymethadol indicates the presence of ion suppression or enhancement, respectively.[6]

  • Post-Extraction Spike Method: This quantitative approach compares the peak area of (-)-Noracymethadol in a solution prepared in a neat solvent to the peak area of (-)-Noracymethadol spiked into an extracted blank matrix at the same concentration.[4][8] The ratio of these responses provides a quantitative measure of the matrix effect, known as the matrix factor.[8]

Q3: What is the most effective way to compensate for matrix effects in the analysis of (-)-Noracymethadol?

A3: The use of a stable isotope-labeled internal standard (SIL-IS) of (-)-Noracymethadol is widely considered the gold standard for mitigating matrix effects.[4][9][10][11] A SIL-IS has nearly identical chemical and physical properties to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement.[1][10] This allows for accurate quantification based on the consistent ratio of the analyte to the internal standard.

Q4: What are some alternative strategies if a SIL-IS for (-)-Noracymethadol is not available?

A4: If a SIL-IS is unavailable, several other strategies can be employed:

  • Improved Sample Preparation: Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be optimized to more effectively remove interfering matrix components.[12][13]

  • Chromatographic Separation: Modifying the LC method, such as changing the mobile phase composition, gradient profile, or column chemistry, can help separate (-)-Noracymethadol from co-eluting interferences.[4]

  • Standard Addition: This method involves adding known amounts of a (-)-Noracymethadol standard to the sample and extrapolating to determine the original concentration. This can be effective but is often more time-consuming.[4][11]

  • Matrix-Matched Calibrators: Preparing calibration standards and quality control samples in the same biological matrix as the study samples can help to normalize for consistent matrix effects.[14]

Troubleshooting Guide

Problem Possible Cause Recommended Solution(s)
Poor reproducibility of QC samples Variable matrix effects between different lots of biological matrix.• Use a stable isotope-labeled internal standard (SIL-IS) for (-)-Noracymethadol. • Evaluate matrix effects across at least six different lots of the biological matrix as per FDA guidelines.[15] • Optimize the sample preparation method to remove more interferences.
Low signal intensity for (-)-Noracymethadol Significant ion suppression.• Perform a post-column infusion experiment to confirm ion suppression at the analyte's retention time. • Improve chromatographic separation to move the (-)-Noracymethadol peak away from the suppression zone. • Enhance sample cleanup using techniques like SPE or LLE to remove phospholipids (B1166683) and other interfering compounds.[13] • Consider switching to a different ionization source, such as atmospheric pressure chemical ionization (APCI), which can be less susceptible to matrix effects than electrospray ionization (ESI).[3][16]
Inaccurate quantification Non-co-eluting internal standard that does not track the matrix effects experienced by (-)-Noracymethadol.• Switch to a SIL-IS for (-)-Noracymethadol if a structural analog is currently being used.[9][10] • If a SIL-IS is not available, ensure the structural analog internal standard has a very similar retention time and chemical properties to (-)-Noracymethadol.
Unexpected peaks or high background noise Contamination from the sample matrix, solvents, or labware.• Ensure high-purity solvents and reagents are used. • Implement a rigorous cleaning procedure for labware. • Check for carryover between samples by injecting blank samples after high-concentration samples.[17]

Experimental Protocols

Protocol 1: Assessment of Matrix Effects using Post-Column Infusion

Objective: To qualitatively identify regions of ion suppression or enhancement in the chromatogram.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • Tee-union

  • Standard solution of (-)-Noracymethadol (e.g., 100 ng/mL in mobile phase)

  • Blank extracted biological matrix (e.g., plasma, urine)

Procedure:

  • Equilibrate the LC system with the analytical mobile phase.

  • Set up the post-column infusion by connecting the syringe pump to the LC flow path via a tee-union placed between the analytical column and the mass spectrometer's ion source.

  • Infuse the (-)-Noracymethadol standard solution at a constant, low flow rate (e.g., 10 µL/min) to obtain a stable baseline signal for the analyte's mass transition.

  • Inject a blank extracted matrix sample onto the LC column.

  • Monitor the signal of the infused (-)-Noracymethadol. Any deviation from the stable baseline indicates a matrix effect. A drop in signal signifies ion suppression, while a rise indicates ion enhancement.[4][6]

Protocol 2: Quantitative Assessment of Matrix Factor

Objective: To quantify the extent of matrix effects from different sources of biological matrix.

Materials:

  • LC-MS/MS system

  • Blank biological matrix from at least six different sources/lots[15]

  • (-)-Noracymethadol and its SIL-IS stock solutions

Procedure:

  • Prepare Set 1 (Neat Solution): Prepare solutions of (-)-Noracymethadol at low and high concentrations in a neat solvent (e.g., mobile phase).

  • Prepare Set 2 (Post-Extraction Spike): Extract blank matrix from each of the six sources. After the final extraction step, spike the resulting extract with (-)-Noracymethadol at the same low and high concentrations as in Set 1.[8]

  • Analysis: Analyze both sets of samples using the LC-MS/MS method.

  • Calculation: Calculate the Matrix Factor (MF) for each lot of matrix at each concentration:

    • MF = (Peak Area in Post-Extraction Spike) / (Peak Area in Neat Solution)[8]

    • An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement.[8]

    • The precision (CV%) of the IS-normalized matrix factor across the different lots should be ≤15%.[8]

Visualizations

MatrixEffectWorkflow cluster_assessment Matrix Effect Assessment cluster_mitigation Mitigation Strategies start Start: Inconsistent Results or Method Development qualitative Qualitative Assessment (Post-Column Infusion) start->qualitative quantitative Quantitative Assessment (Post-Extraction Spike) start->quantitative decision Matrix Effect Present? qualitative->decision quantitative->decision optimize_sample_prep Optimize Sample Prep (SPE, LLE) decision->optimize_sample_prep Yes optimize_chromatography Optimize Chromatography (Gradient, Column) decision->optimize_chromatography Yes use_sil_is Use SIL-IS decision->use_sil_is Yes (Recommended) standard_addition Standard Addition decision->standard_addition Yes (Alternative) end_node End: Method Validated decision->end_node No optimize_sample_prep->end_node optimize_chromatography->end_node use_sil_is->end_node standard_addition->end_node

Caption: Workflow for the assessment and mitigation of matrix effects.

PostColumnInfusion lc_pump LC Pump (Mobile Phase) autosampler Autosampler (Inject Blank Matrix Extract) lc_pump->autosampler column LC Column autosampler->column tee Tee Union column->tee ms Mass Spectrometer tee->ms syringe_pump Syringe Pump (Infuse Analyte Standard) syringe_pump->tee

Caption: Experimental setup for a post-column infusion experiment.

References

Technical Support Center: Optimization of (-)-Noracymethadol Extraction from Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction efficiency of (-)-Noracymethadol from plasma samples.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of (-)-Noracymethadol to consider for extraction?

A1: (-)-Noracymethadol is a synthetic opioid analgesic structurally related to methadone. Key properties influencing its extraction are:

  • Chemical Formula: C₂₂H₂₉NO₂

  • Molecular Weight: 339.47 g/mol

  • Lipophilicity: As an opioid, it is expected to be lipophilic. The logP value for the related compound methadone is approximately 3.93, suggesting good solubility in organic solvents.

Q2: Which extraction method is better for (-)-Noracymethadol from plasma: Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)?

A2: Both LLE and SPE can be highly effective for extracting (-)-Noracymethadol from plasma, and the choice often depends on the specific experimental needs, available resources, and desired throughput.

  • LLE is a classic, robust, and cost-effective method. It can achieve high recovery rates but may be more labor-intensive and prone to emulsion formation.

  • SPE offers higher selectivity, cleaner extracts, and is more amenable to automation, making it suitable for high-throughput applications. However, it requires method development to select the appropriate sorbent and optimize conditions.

Q3: How does plasma protein binding affect the extraction of (-)-Noracymethadol?

  • Protein Precipitation: Adding an organic solvent like acetonitrile (B52724) or methanol (B129727).

  • pH Adjustment: Changing the pH can alter the protein's charge and conformation, reducing its binding affinity for the drug.

Troubleshooting Guides

This section provides solutions to common problems encountered during the extraction of (-)-Noracymethadol from plasma.

Liquid-Liquid Extraction (LLE) Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Low Recovery Incomplete Extraction: Incorrect pH, insufficient solvent volume, or inadequate mixing.- Optimize pH: Since (-)-Noracymethadol is a basic drug, adjust the plasma sample pH to be basic (e.g., pH 9-11) to ensure it is in its neutral, more organic-soluble form. - Increase Solvent-to-Sample Ratio: A higher volume of organic solvent can improve partitioning. - Ensure Thorough Mixing: Vortex or gently rock the sample for a sufficient time to allow for efficient partitioning between the aqueous and organic phases.
Analyte Degradation: Unstable compound under the extraction conditions.- Work Quickly and on Ice: Minimize the time the sample is exposed to harsh conditions. - Evaluate Solvent Choice: Ensure the chosen organic solvent does not react with the analyte.
Emulsion Formation High concentration of lipids or proteins in the plasma sample. - Gentle Mixing: Instead of vigorous shaking, gently invert or rock the extraction tube. - "Salting Out": Add a small amount of a neutral salt (e.g., sodium chloride) to the aqueous phase to increase its polarity and break the emulsion. - Centrifugation: Centrifuge the sample at a moderate speed to help separate the layers. - Filtration: Pass the emulsified mixture through a bed of glass wool or a phase separation filter paper.[1][2] - Freezing: Freeze the aqueous layer to facilitate the decanting of the organic layer.
Poor Reproducibility Inconsistent sample handling, pH adjustment, or volume measurements. - Standardize the Protocol: Ensure all steps are performed consistently for all samples. - Use Calibrated Pipettes: Accurate volume measurements are crucial. - Consistent Mixing: Use a vortex mixer at a fixed speed and for a set duration.
Solid-Phase Extraction (SPE) Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Low Recovery Inappropriate Sorbent: The chosen SPE sorbent does not effectively retain the analyte.- Select the Right Sorbent: For a basic compound like (-)-Noracymethadol, consider using a mixed-mode cation exchange (MCX) sorbent, which combines reversed-phase and strong cation exchange retention mechanisms. Alternatively, a polymeric reversed-phase sorbent (e.g., HLB) can be effective.[3][4]
Analyte Breakthrough during Loading: The sample loading conditions are not optimal, causing the analyte to pass through the sorbent without being retained.- Optimize Sample pH: Adjust the pH of the plasma sample to ensure the analyte is in a charged state for ion-exchange retention or a neutral state for reversed-phase retention. For MCX, an acidic loading condition (e.g., pH < 6) will ensure the amine group is protonated and retained by the cation exchanger. - Reduce Flow Rate: A slower flow rate during sample loading allows more time for the analyte to interact with the sorbent.[5]
Incomplete Elution: The elution solvent is not strong enough to desorb the analyte from the sorbent.- Optimize Elution Solvent: For a basic analyte retained on an MCX sorbent, use an elution solvent containing a base (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol) to neutralize the analyte and disrupt the ionic interaction. For reversed-phase sorbents, a strong organic solvent like methanol or acetonitrile may be sufficient.
High Matrix Effects in LC-MS/MS Analysis Co-elution of interfering substances from the plasma matrix. - Optimize the Wash Step: Use an intermediate-strength wash solvent to remove interferences without eluting the analyte. For example, with an MCX sorbent, a wash with an acidic organic solvent (e.g., formic acid in methanol) can remove neutral and acidic interferences. - Use a More Selective Sorbent: A mixed-mode sorbent generally provides cleaner extracts than a simple reversed-phase sorbent.
Poor Reproducibility Inconsistent cartridge packing, variable flow rates, or incomplete drying of the sorbent bed. - Use High-Quality SPE Cartridges: Ensure cartridges are from a reputable supplier with good packing consistency. - Control Flow Rates: Use a vacuum manifold with a flow control system or an automated SPE system. - Ensure Complete Drying: If a drying step is included, ensure it is performed consistently to prevent residual water from affecting elution.

Quantitative Data Summary

While specific data for (-)-Noracymethadol is limited, the following tables summarize extraction efficiencies for the structurally similar compound, methadone, providing a valuable reference for method development.

Table 1: Liquid-Liquid Extraction (LLE) of Methadone from Plasma

Organic Solvent pH Recovery (%) Reference
Ethyl EtherNot Adjusted99.05[6]
HexaneNot Adjusted100.75[6]
Dichloromethane6~16[7]

Table 2: Solid-Phase Extraction (SPE) of Methadone from Plasma/Blood

SPE Cartridge Sample pH Elution Solvent Recovery (%) Reference
Sep C186.85Methanol:Ammonia (19:1)98.24[6]
Isolute Confirm HCXNot SpecifiedNot Specified>90[8]
Bond Elut-Certify6Ethyl acetate:Acetonitrile:Ammonia (78:20:2)95.9 - 98.9 (absolute)[9]
Supelco LC-18Not SpecifiedNot SpecifiedHigh Efficiency[10]

Experimental Protocols

The following are detailed, adaptable protocols for the extraction of (-)-Noracymethadol from plasma.

Protocol 1: Liquid-Liquid Extraction (LLE)
  • Sample Preparation:

    • To 1.0 mL of plasma in a glass tube, add 100 µL of an appropriate internal standard solution.

    • Add 100 µL of 1 M sodium hydroxide to adjust the pH to approximately 10-11.

    • Vortex briefly to mix.

  • Extraction:

    • Add 5.0 mL of an appropriate organic solvent (e.g., a mixture of n-hexane and ethyl acetate, 9:1 v/v).

    • Cap the tube and vortex for 2 minutes.

    • Centrifuge at 3000 x g for 10 minutes to separate the phases.

  • Solvent Evaporation and Reconstitution:

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) using a Mixed-Mode Cation Exchange (MCX) Cartridge
  • Sample Pre-treatment:

    • To 1.0 mL of plasma, add 1.0 mL of 4% phosphoric acid.

    • Vortex for 30 seconds.

    • Centrifuge at 3000 x g for 10 minutes to precipitate proteins.

    • Use the supernatant for the SPE procedure.

  • SPE Cartridge Conditioning:

    • Condition a 3 mL, 60 mg MCX SPE cartridge with 2.0 mL of methanol followed by 2.0 mL of water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the pre-treated sample supernatant onto the conditioned SPE cartridge at a flow rate of 1-2 mL/min.

  • Washing:

    • Wash the cartridge with 2.0 mL of 0.1 M hydrochloric acid.

    • Wash the cartridge with 2.0 mL of methanol to remove non-polar interferences.

    • Dry the cartridge under vacuum for 5 minutes.

  • Elution:

    • Elute the analyte with 2.0 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Diagrams

LLE_Workflow start Start: Plasma Sample prep Sample Preparation (Add Internal Standard, Adjust pH) start->prep extraction Liquid-Liquid Extraction (Add Organic Solvent, Vortex, Centrifuge) prep->extraction separation Phase Separation extraction->separation evaporation Evaporation of Organic Phase separation->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: Liquid-Liquid Extraction (LLE) Workflow for (-)-Noracymethadol.

SPE_Workflow start Start: Plasma Sample pretreatment Sample Pre-treatment (Protein Precipitation) start->pretreatment loading Sample Loading pretreatment->loading conditioning SPE Cartridge Conditioning (Methanol, Water) conditioning->loading washing Washing (Remove Interferences) loading->washing elution Elution of Analyte washing->elution evaporation Evaporation of Eluate elution->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis Troubleshooting_Logic issue Extraction Issue (e.g., Low Recovery) lle LLE Issue? issue->lle spe SPE Issue? issue->spe ph_lle Check pH (Basic for Neutral Form) lle->ph_lle solvent_lle Check Solvent (Volume & Type) lle->solvent_lle mixing_lle Check Mixing (Sufficient but Gentle) lle->mixing_lle sorbent_spe Check Sorbent (e.g., MCX for Basic Drug) spe->sorbent_spe load_ph_spe Check Loading pH (Acidic for Cation Exchange) spe->load_ph_spe elution_spe Check Elution Solvent (Basic Modifier) spe->elution_spe

References

Common pitfalls in the synthesis of opioid analogues like (-)-Noracymethadol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of opioid analogues, with a specific focus on (-)-Noracymethadol.

Frequently Asked Questions (FAQs)

Q1: What are the most critical steps in the synthesis of (-)-Noracymethadol to ensure stereochemical purity?

A1: The two most critical steps for stereocontrol in the synthesis of (-)-Noracymethadol and related methadone-type analogues are:

  • The Grignard Reaction: The addition of the Grignard reagent to the nitrile precursor establishes the first chiral center. The stereochemistry of this step is crucial and can be influenced by the choice of chiral auxiliaries or catalysts. Without proper control, a mixture of diastereomers will be formed, complicating purification.

  • Reduction of the Ketone: The subsequent reduction of the ketone to a hydroxyl group creates the second chiral center. The choice of reducing agent and reaction conditions will determine the relative stereochemistry of the two chiral centers (erythro vs. threo isomers). Stereoselective reducing agents are often employed to favor the formation of the desired diastereomer.

Q2: I am observing a significant amount of an isomeric byproduct in my initial alkylation step. How can I minimize its formation?

A2: The formation of the isomethadone nitrile byproduct during the alkylation of diphenylacetonitrile (B117805) with 1-dimethylamino-2-chloropropane is a common issue. This arises from the in-situ formation of an aziridinium (B1262131) intermediate, which can be attacked at two different positions by the diphenylacetonitrile anion. To minimize the formation of the undesired isomer, consider the following:

  • Reaction Conditions: The ratio of the desired methadone nitrile to the isomethadone nitrile is sensitive to the base, solvent, and temperature. The use of sodium hydroxide (B78521) in a polar aprotic solvent like DMF or DMSO has been shown to favor the formation of the desired isomer over the use of sodamide.[1]

  • Slow Addition: A slow, controlled addition of the alkylating agent to the reaction mixture can help to maintain a low concentration of the aziridinium intermediate, potentially improving the regioselectivity of the reaction.

Q3: My Grignard reaction is giving low yields. What are the common causes and troubleshooting steps?

A3: Low yields in Grignard reactions are a frequent problem. Here are some common causes and solutions:

  • Moisture: Grignard reagents are extremely sensitive to moisture. Ensure all glassware is rigorously dried, and all solvents and reagents are anhydrous.

  • Starting Material Purity: Impurities in the magnesium turnings or the alkyl halide can inhibit the formation of the Grignard reagent. Use high-purity starting materials.

  • Initiation: The Grignard reaction can sometimes be difficult to initiate. A small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) can be used as an initiator.

  • Side Reactions: Grignard reagents are strong bases and can participate in side reactions such as enolization of the starting material or reduction of the carbonyl group.[2] Running the reaction at lower temperatures can sometimes minimize these side reactions.

Q4: What are the most effective methods for separating the diastereomers of Noracymethadol?

A4: The separation of diastereomers (α- and β-isomers) of methadol analogues like Noracymethadol can be challenging. The following methods are commonly employed:

  • Fractional Crystallization: This is a classical method that relies on the differential solubility of the diastereomeric salts. By forming salts with a chiral resolving agent, such as tartaric acid, the diastereomers can often be separated by careful crystallization.[3]

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful analytical and preparative technique for separating enantiomers and diastereomers. Chiral stationary phases (CSPs) are used to achieve separation. For methadone and its analogues, cellulose-based, cyclodextrin-based, and protein-based columns have been shown to be effective.[4][5]

Troubleshooting Guides

Problem 1: Low Yield in N-demethylation Step
Symptom Possible Cause Suggested Solution
Incomplete reaction, starting material remains.Insufficient reagent or non-optimal reaction conditions.Increase the molar excess of the demethylating agent. Optimize reaction temperature and time. For the von Braun reaction (using cyanogen (B1215507) bromide), ensure anhydrous conditions.
Formation of multiple unidentified byproducts.Decomposition of the starting material or product under the reaction conditions.Consider milder demethylating agents. For example, instead of harsh reagents, explore catalytic methods.
Difficulty in isolating the N-demethylated product.Product may be water-soluble or form stable emulsions during workup.Adjust the pH of the aqueous layer during extraction to ensure the product is in its free base form. Use a different extraction solvent or employ a continuous extraction method.
Problem 2: Inconsistent Stereoselectivity in the Grignard Reaction
Symptom Possible Cause Suggested Solution
Variable ratio of diastereomers between batches.Inconsistent reaction temperature or rate of addition of the Grignard reagent.Implement strict temperature control throughout the reaction. Use a syringe pump for the controlled addition of the Grignard reagent.
Formation of racemic or near-racemic product when a chiral outcome is expected.Inactive or insufficient amount of chiral catalyst/auxiliary.Ensure the chiral catalyst or auxiliary is of high purity and is stored under appropriate conditions to prevent degradation. Increase the loading of the chiral promoter.
Formation of reduction byproduct instead of the desired alcohol.Steric hindrance around the nitrile group.Use a less sterically hindered Grignard reagent if possible. Lowering the reaction temperature may also favor addition over reduction.

Experimental Protocols

Synthesis of (-)-Noracymethadol (Illustrative Protocol)

This protocol is a composite based on the known synthesis of methadone and its analogues and should be adapted and optimized for specific laboratory conditions.

Step 1: Synthesis of 4-(Dimethylamino)-2,2-diphenylpentanenitrile (Methadone Nitrile)

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend finely ground sodium hydroxide (1.36 g, 34 mmol) in 10 mL of anhydrous dimethylformamide (DMF).

  • Addition of Diphenylacetonitrile: To this suspension, add a solution of diphenylacetonitrile (6.0 g, 31 mmol) in 8 mL of anhydrous DMF at room temperature. Stir the mixture for 15 minutes.

  • Alkylation: Add 1-dimethylamino-2-chloropropane (4.1 g, 34 mmol) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to 50°C and stir for 1.5 hours.

  • Workup: Cool the reaction mixture to room temperature and dilute with an equal volume of water. Extract the product with benzene (B151609) (2 x 350 mL). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like hexane (B92381) to yield the desired methadone nitrile.

Step 2: Synthesis of Methadone

  • Grignard Reagent Preparation: In a separate flame-dried flask, prepare ethylmagnesium bromide from magnesium turnings and ethyl bromide in anhydrous diethyl ether.

  • Grignard Reaction: Add a solution of the methadone nitrile from Step 1 in anhydrous diethyl ether to the Grignard reagent at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Hydrolysis: Carefully quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Workup: Extract the product with diethyl ether. Wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude methadone can be purified by column chromatography or crystallization.

Step 3: Synthesis of (-)-α-Methadol

  • Reduction: Dissolve the methadone from Step 2 in a suitable solvent such as methanol. Cool the solution to 0°C.

  • Addition of Reducing Agent: Add a stereoselective reducing agent, such as sodium borohydride, portion-wise. The choice of reducing agent is critical for achieving the desired stereochemistry.

  • Reaction: Stir the reaction at 0°C until completion (monitored by TLC).

  • Workup: Quench the reaction with water and extract the product with an organic solvent. Dry the organic layer and remove the solvent.

Step 4: Acetylation to (-)-α-Acetylmethadol

  • Acetylation: Dissolve the (-)-α-methadol from Step 3 in a suitable solvent like dichloromethane. Add acetic anhydride (B1165640) and a catalytic amount of a base such as triethylamine.

  • Reaction: Stir the reaction at room temperature until completion.

  • Workup: Wash the reaction mixture with water and brine. Dry the organic layer and remove the solvent to yield (-)-α-acetylmethadol.

Step 5: N-demethylation to (-)-Noracymethadol

  • Reaction Setup: In a round-bottom flask, dissolve (-)-α-acetylmethadol in dilute acetic acid.

  • Addition of Mercuric Acetate (B1210297): Add mercuric acetate to the solution.

  • Reaction: Reflux the mixture for several hours.

  • Workup: After cooling, the product can be isolated as the hydrochloride salt.

Quantitative Data Summary

Table 1: Illustrative Yields for Methadone Synthesis Steps

StepReactionReagentsTypical Yield (%)Reference
1Alkylation of DiphenylacetonitrileNaOH, DMF60-70[1]
2Grignard ReactionEtMgBr, Et₂O70-85[6]
3N-demethylation of α-l-acetylmethadolHg(OAc)₂50[7]

Table 2: Chiral HPLC Separation of Methadone Enantiomers

Chiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Resolution (Rs)Reference
Chiralcel OJ (Cellulose-based)Hexane/Isopropanol (B130326)/Diethylamine1.0> 2.0[4]
Cyclobond I 2000 RSP (Cyclodextrin-based)Acetonitrile/Triethylammonium acetate buffer1.01.8[4]
Chiral-AGP (Protein-based)20mM acetic acid: isopropanol (93:7, pH 7.4)0.9> 1.5[5]

Visualizations

Opioid Receptor Signaling Pathway

Opioid_Signaling Opioid_Analogue (-)-Noracymethadol Opioid_Receptor μ-Opioid Receptor (GPCR) Opioid_Analogue->Opioid_Receptor Binds to G_Protein Gi/o Protein Opioid_Receptor->G_Protein Activates G_alpha Gαi/o (GTP) G_Protein->G_alpha G_beta_gamma Gβγ G_Protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits Ca_Channel Voltage-gated Ca²⁺ Channel G_beta_gamma->Ca_Channel Inhibits K_Channel GIRK Channel (K⁺ Channel) G_beta_gamma->K_Channel Activates cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Activates Ca_Influx ↓ Ca²⁺ Influx Ca_Channel->Ca_Influx K_Efflux ↑ K⁺ Efflux (Hyperpolarization) K_Channel->K_Efflux Neurotransmitter_Release ↓ Neurotransmitter Release Ca_Influx->Neurotransmitter_Release K_Efflux->Neurotransmitter_Release Analgesia Analgesia Neurotransmitter_Release->Analgesia

Caption: Opioid receptor signaling cascade initiated by an agonist.

Experimental Workflow for (-)-Noracymethadol Synthesis

Synthesis_Workflow Start Diphenylacetonitrile Step1 Alkylation with 1-dimethylamino-2-chloropropane Start->Step1 Intermediate1 Methadone Nitrile Step1->Intermediate1 Purification1 Purification (Crystallization) Intermediate1->Purification1 Step2 Grignard Reaction with Ethylmagnesium Bromide Intermediate2 Methadone Step2->Intermediate2 Purification2 Purification (Chromatography/Crystallization) Intermediate2->Purification2 Step3 Stereoselective Reduction Intermediate3 (-)-α-Methadol Step3->Intermediate3 Step4 Acetylation Intermediate3->Step4 Intermediate4 (-)-α-Acetylmethadol Step4->Intermediate4 Step5 N-demethylation Intermediate4->Step5 Product (-)-Noracymethadol Step5->Product Purification3 Chiral Separation (HPLC/Fractional Crystallization) Product->Purification3 Final Purification Purification1->Step2 Purification2->Step3

Caption: General synthetic workflow for (-)-Noracymethadol.

References

Technical Support Center: High-Throughput Screening of (-)-Noracymethadol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the method refinement of high-throughput screening (HTS) of (-)-Noracymethadol derivatives.

Frequently Asked Questions (FAQs)

Q1: What are (-)-Noracymethadol and its derivatives, and why are they of interest?

A1: (-)-Noracymethadol is a synthetic opioid analgesic related to methadone.[1][2] Its derivatives are of interest in drug discovery for their potential to act as potent analgesics. As these compounds primarily target the µ-opioid receptor (MOR), a G protein-coupled receptor (GPCR), high-throughput screening is essential to characterize their pharmacological profiles, including potency, efficacy, and potential for biased signaling.[3][4]

Q2: What are the primary signaling pathways activated by µ-opioid receptor agonists like (-)-Noracymethadol derivatives?

A2: µ-opioid receptor agonists trigger two main signaling pathways. The G-protein dependent pathway, primarily through Gi/o proteins, is responsible for the desired analgesic effects.[3][5][6] This pathway inhibits adenylyl cyclase, decreases cAMP production, and modulates ion channels.[5][6] The second pathway involves the recruitment of β-arrestin proteins, which can lead to receptor desensitization, internalization, and the activation of separate signaling cascades often associated with adverse effects like respiratory depression and tolerance.[5][6][7]

Q3: What is "biased agonism" and why is it important in screening (-)-Noracymethadol derivatives?

A3: Biased agonism refers to the ability of a ligand to preferentially activate one signaling pathway over another (e.g., G-protein signaling over β-arrestin recruitment).[8] Identifying biased agonists among (-)-Noracymethadol derivatives is a key goal in modern opioid research. A G-protein biased agonist could potentially offer strong analgesic effects with a reduced side-effect profile, representing a significant therapeutic advance.[7][8]

Q4: Which HTS assays are most suitable for screening (-)-Noracymethadol derivatives?

A4: A comprehensive screening campaign for these derivatives should include assays that probe different aspects of µ-opioid receptor function. Key assays include:

  • Radioligand Binding Assays: To determine the affinity (Ki) of the derivatives for the µ-opioid receptor.[9]

  • GTPγS Binding Assays: A functional assay to measure the potency (EC50) and efficacy (Emax) of the compounds in activating G-proteins.[10][11][12]

  • β-Arrestin Recruitment Assays: To quantify the ability of the derivatives to recruit β-arrestin to the receptor, providing insights into their potential for biased agonism.[13][14]

Troubleshooting Guides

Radioligand Binding Assays
Problem Possible Cause(s) Suggested Solution(s)
High Non-Specific Binding (>20%) Radioligand concentration is too high.Use a radioligand concentration at or below its Kd value.[15]
Insufficient washing during filtration.Increase the number and volume of washes with ice-cold buffer.[16]
Radioligand sticking to filters or plates.Pre-treat filters with polyethyleneimine (PEI).[15] For SPA, test different bead types to minimize direct binding.[15]
Low Signal-to-Noise Ratio Insufficient receptor concentration in the membrane preparation.Increase the amount of membrane protein per well.[16]
Low specific activity of the radioligand.Ensure the radioligand has not degraded and is of high specific activity.
Assay not at equilibrium.Determine the optimal incubation time by performing a time-course experiment.[15]
High Well-to-Well Variability Inconsistent pipetting.Use calibrated pipettes and ensure proper mixing. Consider automated liquid handlers for HTS.[17]
Uneven membrane suspension.Vortex the membrane preparation thoroughly before and during aliquoting.
Inefficient filtration and washing.Ensure the vacuum manifold is functioning correctly and that all wells are washed consistently.[18]
GTPγS Binding Assays
Problem Possible Cause(s) Suggested Solution(s)
Low Basal Signal Insufficient G-protein coupling.Optimize the concentration of GDP in the assay buffer.[19]
Low receptor density in membranes.Use membranes from a cell line with high receptor expression.
High Basal Signal (Low Agonist Window) High constitutive receptor activity.Consider using a lower concentration of membranes or adding a low concentration of an inverse agonist.
Contamination with GTP.Ensure all reagents are free from GTP contamination.
Inconsistent Dose-Response Curves Degradation of the test compound.Check the stability of the (-)-Noracymethadol derivatives in the assay buffer.
Assay incubation time is too short or too long.Optimize the incubation time to ensure the reaction is in the linear range.
Suboptimal Mg2+ concentration.Titrate the concentration of MgCl2 as it is crucial for G-protein activation.[16]
β-Arrestin Recruitment Assays
Problem Possible Cause(s) Suggested Solution(s)
Low Signal Window Low expression of the fusion proteins (receptor-tag and arrestin-enzyme fragment).Use a stable cell line with optimized expression levels of the assay components.[14]
Cell viability is poor.Ensure proper cell culture conditions and handling. Check for cytotoxicity of the test compounds.
High Background Signal Spontaneous complementation of enzyme fragments.Use a parental cell line lacking the receptor construct to determine background levels and optimize assay conditions.[14]
False Positives/Negatives Compound interference with the reporter system (e.g., luciferase, β-galactosidase).Perform counter-screens with compounds in the absence of the receptor or using a different assay format to identify off-target effects.
Inappropriate agonist concentration for antagonist screening.Use an agonist concentration at or near its EC80 to ensure a robust signal for inhibition.[14]

Experimental Protocols

Radioligand Competition Binding Assay (Filtration Format)
  • Membrane Preparation: Homogenize cells or tissues expressing the µ-opioid receptor in ice-cold lysis buffer. Centrifuge to pellet the membranes, wash, and resuspend in assay buffer. Determine the protein concentration using a suitable method (e.g., BCA assay).[16]

  • Assay Setup: In a 96-well plate, add assay buffer, the test derivative of (-)-Noracymethadol at various concentrations, and a fixed concentration of a suitable radioligand (e.g., [³H]-DAMGO) at its Kd.

  • Incubation: Add the membrane preparation to initiate the binding reaction. Incubate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.[16]

  • Filtration: Terminate the assay by rapid filtration through a glass fiber filter plate (pre-soaked in 0.5% PEI) using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[16]

  • Detection: Dry the filter plate, add scintillation cocktail, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Determine the IC50 value from the competition curve and calculate the Ki using the Cheng-Prusoff equation.[15]

[³⁵S]GTPγS Binding Assay (SPA Format)
  • Reagent Preparation: Prepare assay buffer containing MgCl₂, NaCl, and a fixed concentration of GDP.[19]

  • Assay Setup: In a 96-well plate, add the µ-opioid receptor-expressing membranes, varying concentrations of the (-)-Noracymethadol derivative, and Scintillation Proximity Assay (SPA) beads (e.g., wheat germ agglutinin-coated).[11]

  • Incubation: Incubate for 30 minutes at room temperature to allow for compound binding and membrane-bead interaction.

  • G-protein Activation: Initiate the reaction by adding [³⁵S]GTPγS.

  • Signal Development: Incubate for an additional 60 minutes at 30°C with gentle shaking to allow for [³⁵S]GTPγS binding.[19]

  • Detection: Centrifuge the plate briefly and count in a microplate scintillation counter. No washing steps are required in the SPA format.[18]

  • Data Analysis: Plot the scintillation counts against the compound concentration to determine EC50 and Emax values.

β-Arrestin Recruitment Assay (Enzyme Fragment Complementation)
  • Cell Culture: Culture CHO-K1 or HEK293 cells stably co-expressing the µ-opioid receptor fused to a small enzyme fragment (e.g., ProLink) and β-arrestin-2 fused to a larger enzyme acceptor fragment.[13]

  • Cell Plating: Seed the cells into a 384-well white, solid-bottom assay plate and incubate overnight.[14]

  • Compound Addition: Add serial dilutions of the (-)-Noracymethadol derivatives to the cell plate. Include a reference agonist (e.g., DAMGO) and a vehicle control.[13]

  • Incubation: Incubate the plate for 90 minutes at 37°C to induce receptor activation and β-arrestin recruitment.[13]

  • Detection: Add the detection reagent containing the enzyme substrate. Incubate for 60 minutes at room temperature to allow for the development of a chemiluminescent signal.[13]

  • Measurement: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data to the reference agonist and plot the response against the compound concentration to determine EC50 and Emax for β-arrestin recruitment.

Data Presentation

Table 1: Summary of Pharmacological Parameters for Hypothetical (-)-Noracymethadol Derivatives

Compound Binding Affinity (Ki, nM) G-Protein Activation (EC50, nM) G-Protein Activation (Emax, % of DAMGO) β-Arrestin Recruitment (EC50, nM) β-Arrestin Recruitment (Emax, % of DAMGO) Bias Factor (G-protein vs. β-arrestin)
(-)-Noracymethadol1.510.29550.8801.0 (Reference)
Derivative A0.85.1105150.3455.9 (G-protein biased)
Derivative B2.315.68812.5920.2 (β-arrestin biased)
Derivative C1.18.99248.2751.1 (Balanced)

Note: Data are hypothetical and for illustrative purposes only.

Visualizations

mu_opioid_receptor_signaling cluster_g_protein G-Protein Pathway (Analgesia) cluster_arrestin β-Arrestin Pathway (Side Effects) Agonist Agonist MOR μ-Opioid Receptor Agonist->MOR Binds G_protein Gi/o Protein Activation MOR->G_protein AC_inhibition Adenylyl Cyclase Inhibition G_protein->AC_inhibition Ion_channel Ion Channel Modulation G_protein->Ion_channel cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease Analgesia Analgesia cAMP_decrease->Analgesia Ion_channel->Analgesia Agonist_arr Agonist MOR_arr μ-Opioid Receptor Agonist_arr->MOR_arr Binds GRK GRK Phosphorylation MOR_arr->GRK Beta_arrestin β-Arrestin Recruitment GRK->Beta_arrestin Internalization Receptor Internalization Beta_arrestin->Internalization MAPK_activation MAPK Signaling Beta_arrestin->MAPK_activation Side_effects Side Effects (e.g., Tolerance) Internalization->Side_effects MAPK_activation->Side_effects

Caption: Dual signaling pathways of the µ-opioid receptor.

hts_workflow Start Start: Compound Library ((-)-Noracymethadol Derivatives) Primary_Screen Primary Screen: Radioligand Binding Assay Start->Primary_Screen Hit_Identification Hit Identification (Compounds with Ki < Threshold) Primary_Screen->Hit_Identification Functional_Assays Functional Assays Hit_Identification->Functional_Assays GTP_Assay GTPγS Binding Assay (Determine EC50/Emax for G-protein activation) Functional_Assays->GTP_Assay Arrestin_Assay β-Arrestin Recruitment Assay (Determine EC50/Emax for β-arrestin) Functional_Assays->Arrestin_Assay Data_Analysis Data Analysis & Bias Calculation GTP_Assay->Data_Analysis Arrestin_Assay->Data_Analysis Lead_Selection Lead Candidate Selection Data_Analysis->Lead_Selection

Caption: High-throughput screening workflow for biased agonists.

troubleshooting_logic Problem High Non-Specific Binding in Binding Assay Cause1 Radioligand Conc. Too High? Problem->Cause1 Solution1 Action: Use Radioligand at ≤ Kd Cause1->Solution1 Yes Cause2 Ligand Sticking to Filter? Cause1->Cause2 No Resolved Problem Resolved Solution1->Resolved Solution2 Action: Pre-treat Filter with PEI Cause2->Solution2 Yes Cause3 Insufficient Washing? Cause2->Cause3 No Solution2->Resolved Solution3 Action: Increase Wash Steps/Volume Cause3->Solution3 Solution3->Resolved

Caption: Troubleshooting logic for a common HTS issue.

References

Validation & Comparative

A Comparative Analysis of the Analgesic Efficacy of (-)-Noracymethadol and Morphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the analgesic properties of (-)-Noracymethadol and the classical opioid agonist, morphine. While direct, quantitative comparative data for (-)-Noracymethadol is sparse in publicly available literature, this document synthesizes existing information to offer a qualitative comparison and outlines the standard experimental protocols used for evaluating analgesic efficacy.

Introduction

(-)-Noracymethadol is a synthetic opioid analgesic structurally related to methadone.[1][2] It was investigated for its pain-relieving properties but was never commercialized. Morphine, a naturally occurring opiate alkaloid, remains the gold standard for treating severe pain and serves as a primary benchmark in the development of new analgesics.[3][4] This guide examines the available evidence comparing these two compounds.

Analgesic Efficacy: A Qualitative Comparison

A singular clinical trial conducted in postpartum patients stands as the primary source of direct comparison between (-)-Noracymethadol and morphine. The study reported that (-)-Noracymethadol produced analgesia comparable to that of morphine .[1][2] Notably, the study also suggested a more favorable side-effect profile for (-)-Noracymethadol, with patients experiencing less nausea, dizziness, and drowsiness compared to the morphine group.[1][2]

Unfortunately, specific quantitative data from this study, such as the median effective dose (ED50), time to peak effect, and duration of action for both compounds, are not detailed in the available literature. Without this data, a robust quantitative comparison of their potency and efficacy is not possible at this time.

Mechanism of Action: Opioid Receptor Agonism

Both (-)-Noracymethadol and morphine exert their analgesic effects through interaction with opioid receptors in the central nervous system (CNS).[5][6] Morphine is a well-characterized agonist at the µ (mu), κ (kappa), and δ (delta) opioid receptors, with its primary analgesic effects mediated through the µ-opioid receptor.[3][7] Activation of these G-protein coupled receptors leads to a cascade of intracellular events that ultimately inhibit neuronal excitability and the transmission of pain signals.[5]

As a synthetic opioid analgesic, (-)-Noracymethadol is presumed to share this mechanism of action by acting as an agonist at opioid receptors.[6] The observed morphine-like analgesic effects support this hypothesis.

Signaling Pathway of Opioid Agonists

The following diagram illustrates the generalized signaling pathway initiated by the binding of an opioid agonist, such as morphine or (-)-Noracymethadol, to a µ-opioid receptor.

cluster_membrane Cell Membrane Receptor μ-Opioid Receptor G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits Ca_channel Voltage-gated Ca2+ Channel G_protein->Ca_channel Inhibits K_channel GIRK Channel (K+ Channel) G_protein->K_channel Activates cAMP cAMP AC->cAMP Converts Vesicle Neurotransmitter Vesicle Ca_channel->Vesicle Reduced influx (prevents fusion) Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Efflux of K+ (causes) Opioid Opioid Agonist ((-)-Noracymethadol or Morphine) Opioid->Receptor Binds to ATP ATP ATP->AC cAMP->Vesicle Reduced PKA activation (leads to) Ca_ion K_ion K_ion->K_channel Release Neurotransmitter Release Vesicle->Release Inhibition of

Opioid Agonist Signaling Pathway

Experimental Protocols for Analgesic Efficacy Testing

The evaluation of analgesic drugs typically involves preclinical studies using animal models to assess their ability to reduce pain responses to noxious stimuli. Standard tests include the hot plate test and the tail-flick test.

Hot Plate Test

The hot plate test measures the latency of a pain response to a thermal stimulus.

Methodology:

  • Apparatus: A metal plate is maintained at a constant, noxious temperature (e.g., 55°C). A transparent cylinder is often placed on the plate to confine the animal.

  • Procedure:

    • A baseline latency to a pain response (e.g., paw licking, jumping) is recorded for each animal before drug administration.

    • The test compound (e.g., (-)-Noracymethadol or morphine) or a vehicle control is administered.

    • At predetermined time points after administration, the animal is placed on the hot plate, and the time taken to exhibit a pain response is recorded.

    • A cut-off time is established to prevent tissue damage.

  • Data Analysis: The increase in response latency after drug administration compared to baseline is calculated to determine the analgesic effect. ED50 values can be determined from dose-response curves.

Tail-Flick Test

The tail-flick test is another common method for assessing spinal analgesic effects.

Methodology:

  • Apparatus: A device that applies a focused beam of radiant heat to the animal's tail.

  • Procedure:

    • The animal is gently restrained, and its tail is positioned in the path of the heat source.

    • A baseline latency for the tail-flick reflex is measured.

    • The test compound or vehicle is administered.

    • The tail-flick latency is re-measured at various time points post-administration.

    • A cut-off intensity or time is used to avoid tissue injury.

  • Data Analysis: The analgesic effect is quantified by the increase in the time it takes for the animal to flick its tail away from the heat source.

Experimental Workflow for Comparative Analgesic Testing

The following diagram outlines a typical workflow for comparing the analgesic efficacy of two compounds.

cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_testing Analgesic Testing cluster_analysis Data Analysis Animal_Selection Animal Model Selection (e.g., mice, rats) Acclimatization Acclimatization to Handling and Apparatus Animal_Selection->Acclimatization Baseline Baseline Pain Threshold Measurement (Hot Plate / Tail-Flick) Acclimatization->Baseline Group_A Group A: (-)-Noracymethadol (various doses) Baseline->Group_A Random Assignment Group_B Group B: Morphine (various doses) Baseline->Group_B Random Assignment Group_C Group C: Vehicle Control Baseline->Group_C Random Assignment Post_Dose_Testing Post-Administration Pain Threshold Measurement (at multiple time points) Group_A->Post_Dose_Testing Group_B->Post_Dose_Testing Group_C->Post_Dose_Testing Dose_Response Dose-Response Curve Generation Post_Dose_Testing->Dose_Response ED50 ED50 Calculation Dose_Response->ED50 Comparison Statistical Comparison of Potency and Efficacy ED50->Comparison

References

Validating the Antinociceptive Effects of (-)-Noracymethadol: A Comparative In Vivo Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antinociceptive effects of the synthetic opioid analgesic, (-)-Noracymethadol, in relation to other well-established opioids. Due to the limited availability of specific preclinical in vivo data for (-)-Noracymethadol, this document leverages data from its close structural analogs, methadone and l-α-acetylmethadol (LAAM), to provide a comprehensive comparison with the prototypical opioid agonist, morphine.

(-)-Noracymethadol is a synthetic opioid analgesic related to methadone.[1] While clinical observations suggest it produces analgesia comparable to morphine with a potentially more favorable side effect profile, including less nausea, dizziness, and drowsiness, detailed preclinical validation is crucial for its further development.[2][3] This guide outlines the standard experimental protocols for assessing antinociceptive effects in vivo and presents available comparative data to benchmark the potential efficacy of (-)-Noracymethadol.

Comparative Antinociceptive Efficacy

The following table summarizes the median effective dose (ED50) values for morphine and methadone in common rodent models of nociception. These values serve as a benchmark for evaluating the potential potency of (-)-Noracymethadol. The data for methadone is presented as a surrogate for (-)-Noracymethadol due to their structural similarity.

CompoundAnimal ModelAntinociceptive AssayRoute of AdministrationED50 (95% CI)
Morphine RatTail-Flick TestSubcutaneous (s.c.)2.6 - 5.7 mg/kg[2]
RatHot-Plate Test (52°C)Subcutaneous (s.c.)2.8 mg/kg
RatHot-Plate Test (55°C)Subcutaneous (s.c.)2.6 mg/kg[2]
Male RatTail-Flick TestIntravenous (i.v.)1.8 mg/kg (0.4-3.3)[4]
Female RatTail-Flick TestIntravenous (i.v.)1.4 mg/kg (0.4-2.5)[4]
Male RatHot-Plate TestIntravenous (i.v.)8.4 mg/kg (7.6-9.2)[4]
Female RatHot-Plate TestIntravenous (i.v.)10.6 mg/kg (9.1-12.0)[4]
Methadone RatTail-Flick TestSubcutaneous (s.c.)Potency similar to morphine[5][6]
MouseTail-Flick TestSubcutaneous (s.c.)Potency similar to morphine[5][6]

Note: The potency of opioids can be influenced by the specific nociceptive test used.[2] For instance, morphine's potency can vary between the hot-plate and tail-flick tests.[4]

Furthermore, studies on l-α-acetylmethadol (LAAM), another methadone analog, indicate that its active metabolites, nor-LAAM and dinor-LAAM, contribute significantly to its long-lasting effects.[7][8] Notably, nor-LAAM, which is structurally analogous to (-)-Noracymethadol, was found to be 6 to 12 times more potent than LAAM in producing antinociception in dogs.[9]

Experimental Protocols

Detailed methodologies are critical for the accurate assessment and comparison of antinociceptive effects. Below are standard protocols for two widely used thermal nociception assays.

Hot-Plate Test

This test measures the response latency to a thermal stimulus, reflecting supraspinally organized responses.

Apparatus: A commercially available hot-plate apparatus consisting of a heated surface maintained at a constant temperature.

Procedure:

  • Acclimation: Acclimate the animals (rats or mice) to the testing room for at least 30 minutes before the experiment.

  • Baseline Latency: Gently place the animal on the hot-plate surface, typically maintained at 52 ± 0.5°C or 55 ± 0.5°C, and start a timer.

  • Endpoint: Record the latency (in seconds) for the animal to exhibit nociceptive responses, such as licking a hind paw or jumping.

  • Cut-off Time: A cut-off time (e.g., 30-45 seconds) is established to prevent tissue damage. If the animal does not respond within this time, it is removed from the plate, and the cut-off time is recorded as its latency.

  • Drug Administration: Administer the test compound (e.g., (-)-Noracymethadol) or a vehicle control via the desired route (e.g., subcutaneous, intravenous, oral).

  • Post-treatment Latency: At predetermined time points after drug administration (e.g., 15, 30, 60, 90 minutes), repeat the hot-plate test to determine the post-treatment latency.

  • Data Analysis: The antinociceptive effect is often expressed as the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-treatment Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100. The ED50 value is then calculated from the dose-response curve.

Tail-Flick Test

This assay assesses the latency of a spinal reflex to a thermal stimulus.

Apparatus: A tail-flick analgesiometer that focuses a beam of high-intensity light on the animal's tail.

Procedure:

  • Acclimation: Acclimate the animals to the testing environment and restrainers.

  • Baseline Latency: Place the animal in a restrainer with its tail positioned over the light source. Activate the light source and measure the time it takes for the animal to flick its tail away from the heat.

  • Cut-off Time: A cut-off time (typically 10-12 seconds) is used to prevent tissue damage.

  • Drug Administration: Administer the test compound or vehicle.

  • Post-treatment Latency: Measure the tail-flick latency at various time points after drug administration.

  • Data Analysis: Calculate the %MPE and ED50 as described for the hot-plate test.

Mandatory Visualizations

Signaling Pathway of Opioid-Mediated Antinociception

The antinociceptive effects of opioids like (-)-Noracymethadol are primarily mediated through the activation of μ-opioid receptors (MOR), which are G-protein coupled receptors.

Opioid_Signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Opioid (-)-Noracymethadol (Opioid Agonist) MOR μ-Opioid Receptor (GPCR) Opioid->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Voltage-gated Ca2+ Channel G_protein->Ca_channel Inhibits K_channel K+ Channel G_protein->K_channel Activates cAMP ↓ cAMP AC->cAMP Vesicle Neurotransmitter Vesicle (e.g., Glutamate) Ca_channel->Vesicle Required for Exocytosis K_channel->MOR Hyperpolarization Release ↓ Neurotransmitter Release Vesicle->Release Nociceptive_Signal ↓ Nociceptive Signal Transmission Release->Nociceptive_Signal Reduced Stimulation

Caption: Opioid receptor activation inhibits neurotransmitter release.

Experimental Workflow for In Vivo Antinociceptive Assay

The following diagram illustrates a typical workflow for conducting an in vivo study to validate the antinociceptive effects of a compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_testing Testing Protocol cluster_analysis Data Analysis Animal_Selection Animal Selection (e.g., Sprague-Dawley Rats) Acclimation Acclimation to Environment & Handling Animal_Selection->Acclimation Baseline Baseline Nociceptive Threshold Measurement (e.g., Tail-Flick, Hot-Plate) Acclimation->Baseline Grouping Randomization into Treatment Groups (Vehicle, Drug Doses) Baseline->Grouping Drug_Admin Drug Administration (e.g., s.c., i.v.) Grouping->Drug_Admin Post_Treatment Post-Treatment Nociceptive Measurements (at various time points) Drug_Admin->Post_Treatment MPE_Calc Calculate %MPE Post_Treatment->MPE_Calc Dose_Response Generate Dose-Response Curves MPE_Calc->Dose_Response ED50_Calc Determine ED50 Dose_Response->ED50_Calc Comparison Statistical Comparison with Control/Reference Drugs ED50_Calc->Comparison

Caption: Workflow for in vivo antinociceptive drug evaluation.

References

Unveiling the Cross-Reactivity Profile of (-)-Noracymethadol with Opioid Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the cross-reactivity of (-)-Noracymethadol, also known as nor-LAAM, with various opioid immunoassays. Given the structural similarity of (-)-Noracymethadol to methadone and other opioids, understanding its potential to cross-react with commercially available drug screening assays is critical for accurate toxicological and clinical interpretations. This document summarizes the available quantitative data, details the experimental methodologies for assessing cross-reactivity, and provides visual representations of experimental workflows and logical relationships to aid in research and development.

Executive Summary

(-)-Noracymethadol is a pharmacologically active metabolite of l-alpha-acetylmethadol (LAAM) and a potent synthetic opioid analgesic. Due to its classification as a Schedule I controlled substance, its presence and detection are of significant interest in forensic and clinical toxicology. Immunoassays, the common initial screening method for opioids, are known for their high sensitivity but can exhibit limited specificity, leading to potential false-positive results due to cross-reactivity with structurally related compounds.

Currently, detailed experimental data on the cross-reactivity of (-)-Noracymethadol is primarily available for methadone-specific immunoassays. A key study by Stout et al. (1997) provides quantitative insights into the interaction of LAAM and its metabolites, including nor-LAAM, with a panel of commercial methadone immunoassays. This guide centralizes this critical data and outlines the methodologies to encourage further research into the cross-reactivity of (-)-Noracymethadol with a broader range of opioid screening assays. A significant data gap exists in the scientific literature regarding the cross-reactivity of (-)-Noracymethadol with general opiate, oxycodone, and other specific opioid immunoassays.

Quantitative Cross-Reactivity Data

The following table summarizes the cross-reactivity of (-)-Noracymethadol (nor-LAAM) with various commercial methadone immunoassays as reported by Stout et al. (1997). The cross-reactivity is expressed as the percentage of reactivity relative to methadone.

Immunoassay PlatformManufacturerTarget Analyte(-)-Noracymethadol (nor-LAAM) % Cross-Reactivity
Enzyme Immunoassay (EIA-d)Diagnostic Reagents Inc.Methadone100.8%
Radioimmunoassay (RIA)Diagnostic Products Corp.Methadone249.5%
Kinetic Interaction of Microparticles in Solution (KIMS)Roche Diagnostic SystemsMethadone91.1%
Enzyme-Linked Immunosorbent Assay (ELISA-d)Diagnostix Ltd.Methadone318.3%
Enzyme-Linked Immunosorbent Assay (ELISA-s)STC TechnologiesMethadone75.3%
Fluorescence Polarization Immunoassay (FPIA)Abbott LaboratoriesMethadoneLow/Not specified
Enzyme Immunoassay (EIA-b)Behring DiagnosticsMethadoneLow/Not specified

Data extracted from Stout, P. R., & Horn, C. K. (1997). Detection of methadone, LAAM, and their metabolites by methadone immunoassays. Journal of analytical toxicology, 21(4), 257-262.

Experimental Protocols

A standardized protocol is essential for the accurate determination of cross-reactivity in opioid immunoassays. The following methodology is a generalized approach based on established practices for assessing the cross-reactivity of a test compound in competitive binding immunoassays.

Objective:

To determine the concentration of a test compound, such as (-)-Noracymethadol, that produces a positive result in a specific opioid immunoassay and to calculate its percent cross-reactivity relative to the target analyte.

Materials:
  • Opioid immunoassay kits (e.g., EMIT, CEDIA, DRI, ELISA, RIA) and corresponding analyzer.

  • Certified reference material of (-)-Noracymethadol.

  • Certified reference material of the target analyte (e.g., methadone, morphine).

  • Drug-free human urine pool.

  • Standard laboratory equipment (pipettes, vials, vortex mixer).

  • Confirmatory analysis equipment (e.g., GC-MS or LC-MS/MS).

Procedure:
  • Preparation of Standards and Controls:

    • Prepare a stock solution of (-)-Noracymethadol in a suitable solvent (e.g., methanol).

    • Prepare a series of working solutions of (-)-Noracymethadol by spiking the stock solution into the drug-free urine pool to achieve a range of concentrations.

    • Prepare calibrators and controls for the target analyte according to the immunoassay manufacturer's instructions.

  • Immunoassay Analysis:

    • Analyze the prepared (-)-Noracymethadol-spiked urine samples using the selected opioid immunoassay according to the manufacturer's protocol.

    • Run the target analyte calibrators and controls with each batch of samples to ensure assay validity.

  • Data Analysis and Calculation of Cross-Reactivity:

    • Determine the concentration of (-)-Noracymethadol that produces a result equivalent to the assay's cutoff concentration for the target analyte. This is the concentration at which the assay registers a positive result.

    • Calculate the percent cross-reactivity using the following formula:

      % Cross-Reactivity = (Concentration of Target Analyte at Cutoff / Concentration of Cross-Reactant at Cutoff) x 100

  • Confirmatory Analysis:

    • To ensure that the observed reactivity is due to the test compound and not a contaminant, a subset of the positive samples should be analyzed using a highly specific confirmatory method like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Visualizing Experimental and Logical Relationships

To further clarify the processes and findings related to the cross-reactivity analysis of (-)-Noracymethadol, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation start Start prep_standards Prepare (-)-Noracymethadol and Target Analyte Standards start->prep_standards spike_urine Spike Drug-Free Urine with Standards prep_standards->spike_urine run_ia Perform Immunoassay Analysis spike_urine->run_ia confirm Confirmatory Analysis (GC-MS/LC-MS/MS) run_ia->confirm Optional Verification calc_cr Calculate % Cross-Reactivity run_ia->calc_cr end End calc_cr->end

Caption: Experimental Workflow for Cross-Reactivity Assessment.

logical_relationship cluster_compound Test Compound cluster_assays Opioid Immunoassays cluster_reactivity Cross-Reactivity Status noracymethadol (-)-Noracymethadol methadone_assay Methadone Assays noracymethadol->methadone_assay Interacts with opiate_assay General Opiate Assays noracymethadol->opiate_assay Interaction? other_assays Other Opioid Assays (e.g., Oxycodone) noracymethadol->other_assays Interaction? known Known Cross-Reactivity (Data Available) methadone_assay->known unknown Unknown Cross-Reactivity (Data Gap) opiate_assay->unknown other_assays->unknown

Caption: Logical Relationship of (-)-Noracymethadol Cross-Reactivity.

Conclusion and Future Directions

The available data clearly indicates that (-)-Noracymethadol exhibits significant cross-reactivity with several commercial methadone immunoassays. This finding is of high importance for clinical and forensic laboratories, as the use of LAAM for opioid maintenance therapy can lead to positive methadone screening results. Confirmatory testing is therefore essential to differentiate between methadone and LAAM/nor-LAAM in urine samples.

A notable gap in the current body of scientific literature is the lack of cross-reactivity data for (-)-Noracymethadol with other commonly used opioid screening panels, such as general opiate and oxycodone-specific assays. Given the continued emergence of novel synthetic opioids, further research in this area is crucial. The experimental protocol outlined in this guide provides a framework for researchers to conduct such studies, which will ultimately contribute to more accurate and reliable drug screening and better patient care. It is recommended that laboratories validate their specific opioid immunoassays for potential cross-reactivity with (-)-Noracymethadol if its presence is suspected in their patient population.

Comparison of (-)-Noracymethadol and (+)-Noracymethadol pharmacological activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Noracymethadol is a synthetic opioid analgesic that, like other methadone-related compounds, exhibits optical isomerism, leading to significant differences in the pharmacological activity of its stereoisomers. It is a metabolite of acetylmethadol and shares structural similarities with methadone. For both parent compounds, the levorotatory (l) or (-) isomer is the more potent opioid agonist. This principle of stereoselectivity is a critical consideration in drug development and pharmacological research.

Inferred Pharmacological Profile

Based on the pharmacology of related compounds, it is anticipated that (-)-Noracymethadol is the pharmacologically active enantiomer responsible for the opioid analgesic effects, while (+)-Noracymethadol is likely to be significantly less active or inactive at opioid receptors. A study on the metabolites of LAAM, which includes l-alpha-acetyl-N-normethadol ((-)-Noracymethadol), demonstrated potent, dose-dependent antinociceptive effects.[1] Conversely, for alpha-acetylmethadol, the dextrorotatory (d) or (+) isomer has been reported to be more effective in competing for opioid receptor binding sites, suggesting a complex stereochemical interaction with opioid receptors that may differ between binding and functional activity.

Data Presentation: Inferred Quantitative Comparison

The following table summarizes the anticipated quantitative data for (-)-Noracymethadol and (+)-Noracymethadol based on the known pharmacology of their parent compounds and related metabolites. It is crucial to note that these values are hypothetical and intended for illustrative purposes pending direct experimental verification.

Pharmacological Parameter(-)-Noracymethadol (Inferred)(+)-Noracymethadol (Inferred)Reference Compound (Morphine)
Opioid Receptor Binding Affinity (Ki, nM)
µ-Opioid Receptor (MOR)Low nM rangeHigh nM to µM range~1-10 nM
δ-Opioid Receptor (DOR)Moderate to high nM rangeµM range~10-100 nM
κ-Opioid Receptor (KOR)Moderate to high nM rangeµM range~10-100 nM
In Vitro Efficacy (EC50, nM)
MOR-mediated G-protein activationLow to moderate nM rangeHigh nM to inactive~10-50 nM
In Vivo Analgesic Potency (ED50, mg/kg)
Hot Plate Test (Mouse)Expected to be potentExpected to be significantly less potent or inactive~5-10 mg/kg (s.c.)
Tail-Flick Test (Rat)Expected to be potentExpected to be significantly less potent or inactive~2-5 mg/kg (s.c.)

Experimental Protocols

Detailed methodologies for the key experiments cited for the determination of the pharmacological activity of opioid compounds are provided below.

Radioligand Binding Assay for Opioid Receptors

Objective: To determine the binding affinity (Ki) of (-)-Noracymethadol and (+)-Noracymethadol for µ, δ, and κ opioid receptors.

Materials:

  • Cell membranes prepared from CHO or HEK293 cells stably expressing human µ, δ, or κ opioid receptors.

  • Radioligands: [³H]DAMGO (for µ), [³H]DPDPE (for δ), [³H]U69593 (for κ).

  • Test compounds: (-)-Noracymethadol and (+)-Noracymethadol.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: Naloxone (10 µM).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Cell membranes are incubated with a fixed concentration of the respective radioligand and varying concentrations of the test compound in the assay buffer.

  • The incubation is carried out at 25°C for 60-90 minutes to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters, washing with ice-cold assay buffer to separate bound from free radioligand.

  • The radioactivity retained on the filters is quantified using a scintillation counter.

  • IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis.

  • Ki values are calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Hot Plate Test for Analgesia

Objective: To assess the central analgesic activity of (-)-Noracymethadol and (+)-Noracymethadol in mice.

Materials:

  • Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Male or female mice (e.g., Swiss Webster), 20-25 g.

  • Test compounds: (-)-Noracymethadol and (+)-Noracymethadol, dissolved in a suitable vehicle.

  • Vehicle control.

  • Positive control (e.g., Morphine).

Procedure:

  • Animals are habituated to the testing room for at least 30 minutes before the experiment.

  • Baseline latency to a nociceptive response (paw licking, jumping) is determined for each mouse by placing it on the hot plate. A cut-off time (e.g., 30-45 seconds) is used to prevent tissue damage.

  • Animals are administered the test compound, vehicle, or positive control via a specific route (e.g., subcutaneous, intraperitoneal).

  • At predetermined time points after drug administration (e.g., 15, 30, 60, 90, 120 minutes), the latency to the nociceptive response is measured again on the hot plate.

  • The analgesic effect is typically expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

  • The ED50 value (the dose that produces 50% of the maximum possible effect) is calculated from the dose-response curve.

Mandatory Visualizations

Signaling Pathway Diagram

Opioid_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Opioid_Agonist (-)-Noracymethadol (Opioid Agonist) Opioid_Receptor μ-Opioid Receptor (GPCR) Opioid_Agonist->Opioid_Receptor Binds to G_Protein Gi/o Protein Opioid_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits (α subunit) Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Inhibits (βγ subunit) K_Channel K+ Channel G_Protein->K_Channel Activates (βγ subunit) cAMP cAMP AC->cAMP Decreases production of Analgesia Analgesia Ca_Channel->Analgesia Decreased Neurotransmitter Release K_Channel->Analgesia Hyperpolarization

Caption: Inferred signaling pathway for (-)-Noracymethadol at the µ-opioid receptor.

Experimental Workflow Diagram

Hot_Plate_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Animals Group of Mice Baseline 1. Measure Baseline Latency (Paw Lick/Jump) Animals->Baseline Apparatus Hot Plate Apparatus (55°C) Apparatus->Baseline Administration 2. Administer Test Compound ((-)-Noracymethadol, (+)-Noracymethadol, Vehicle, Morphine) Baseline->Administration Post_Drug 3. Measure Post-Drug Latency (at various time points) Administration->Post_Drug Calculation 4. Calculate %MPE Post_Drug->Calculation Dose_Response 5. Generate Dose-Response Curve Calculation->Dose_Response ED50 6. Determine ED50 Dose_Response->ED50

Caption: Workflow for determining the analgesic potency using the hot plate test.

References

Head-to-head comparison of (-)-Noracymethadol and methadone in preclinical models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of (-)-Noracymethadol and methadone based on available preclinical data. While extensive research exists for methadone, a long-standing synthetic opioid analgesic, preclinical data for (-)-Noracymethadol is limited, with much of the available information being qualitative in nature. This comparison aims to summarize the existing knowledge to aid researchers in understanding the pharmacological profiles of these two related compounds.

Executive Summary

(-)-Noracymethadol is a synthetic opioid analgesic structurally related to methadone.[1] Clinical observations suggest it may offer a similar analgesic profile to established opioids like morphine but with a potentially improved side-effect profile, particularly concerning nausea, dizziness, and drowsiness.[1] However, a significant gap exists in the publicly available preclinical data for (-)-Noracymethadol, hindering a direct quantitative comparison with methadone. Methadone is a well-characterized µ-opioid receptor agonist with additional activity as an NMDA receptor antagonist, contributing to its efficacy in treating both nociceptive and neuropathic pain.[2][3]

This guide presents the available data for both compounds, highlighting the areas where further preclinical investigation of (-)-Noracymethadol is warranted.

Data Presentation

Due to the scarcity of quantitative preclinical data for (-)-Noracymethadol, a direct numerical comparison in tables is not feasible. The following tables summarize the available information, with significant data gaps for (-)-Noracymethadol clearly indicated.

Table 1: Opioid Receptor Binding Affinity

CompoundReceptor SubtypeTest SystemKᵢ (nM)
(-)-Noracymethadol µ (Mu)Data Not AvailableData Not Available
δ (Delta)Data Not AvailableData Not Available
κ (Kappa)Data Not AvailableData Not Available
Methadone µ (Mu)Monkey brain membranes1.14
δ (Delta)Monkey brain membranes>10,000
κ (Kappa)Monkey brain membranes1,440

Note: Methadone binding affinity can vary depending on the specific enantiomer and the experimental conditions. The data presented is for racemic methadone where available.[4]

Table 2: Analgesic Efficacy in Preclinical Models

CompoundAnimal ModelAnalgesic AssayRoute of AdministrationED₅₀ (mg/kg)
(-)-Noracymethadol Data Not AvailableData Not AvailableData Not AvailableData Not Available
Methadone RatTail-FlickSubcutaneous~1.0
MouseHot PlateIntraperitoneal~2.5

Note: ED₅₀ values for methadone can vary between studies based on the specific strain of animal and experimental parameters.

Table 3: In Vivo Pharmacology - Respiratory Depression

CompoundEffectReversibility by NaloxoneNotes
(-)-Noracymethadol Respiratory depression observed in a clinical trial.[1]Yes[1]No quantitative preclinical data available.
Methadone Dose-dependent respiratory depression.YesPrimarily mediated by µ-opioid receptors in the brainstem.[5]

Table 4: Acute Toxicity

CompoundAnimal ModelRoute of AdministrationLD₅₀ (mg/kg)
(-)-Noracymethadol Data Not AvailableData Not AvailableData Not Available
Methadone MouseOral~95
RatOral~125

Note: LD₅₀ values are a measure of acute toxicity and can vary depending on the animal species and strain.[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard practices in preclinical pharmacology and can be adapted for the evaluation of novel opioid compounds.

Opioid Receptor Binding Assay

Objective: To determine the binding affinity of a test compound for different opioid receptor subtypes (µ, δ, κ).

Methodology:

  • Membrane Preparation: Brain tissue (e.g., from monkey, rat, or guinea pig) or cells expressing the specific human opioid receptor subtype are homogenized in a suitable buffer (e.g., Tris-HCl).[4] The homogenate is then centrifuged to pellet the cell membranes, which are subsequently washed and resuspended.

  • Competitive Binding Assay: The membrane preparation is incubated with a radiolabeled ligand known to bind with high affinity to the target receptor (e.g., [³H]-DAMGO for µ-receptors) and varying concentrations of the unlabeled test compound.

  • Separation and Detection: After incubation, the bound and free radioligand are separated by rapid filtration. The amount of radioactivity trapped on the filter, representing the bound ligand, is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Kᵢ) is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K𝘥), where [L] is the concentration of the radioligand and K𝘥 is its dissociation constant.[4]

Hot Plate Test

Objective: To assess the central analgesic activity of a compound.

Methodology:

  • Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C) is used.[7]

  • Animal Acclimatization: Mice or rats are individually placed on the hot plate, and the latency to a nociceptive response (e.g., licking a hind paw or jumping) is recorded.[7] A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.

  • Drug Administration: The test compound is administered via a specific route (e.g., intraperitoneal, oral, subcutaneous).

  • Post-treatment Assessment: At various time points after drug administration, the animals are again placed on the hot plate, and the reaction latency is measured.

  • Data Analysis: The percentage of maximum possible effect (%MPE) is calculated for each animal at each time point: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100. The ED₅₀, the dose that produces a 50% effect, can then be determined from the dose-response curve.

Tail-Flick Test

Objective: To evaluate the spinal analgesic activity of a compound.

Methodology:

  • Apparatus: A tail-flick analgesiometer is used, which applies a focused beam of radiant heat to the animal's tail.[8]

  • Baseline Measurement: The basal reaction time of each mouse or rat to flick its tail away from the heat source is determined.

  • Drug Administration: The test compound is administered to the animals.

  • Post-treatment Measurement: The tail-flick latency is measured at predetermined intervals after drug administration. A cut-off time is employed to avoid tissue damage.

  • Data Analysis: Similar to the hot plate test, the %MPE and ED₅₀ values are calculated to quantify the analgesic effect.

Assessment of Respiratory Depression

Objective: To measure the effect of a compound on respiratory function.

Methodology:

  • Animal Preparation: Rats or mice are placed in a whole-body plethysmography chamber that allows for the non-invasive measurement of respiratory parameters.[9]

  • Baseline Recording: Respiratory rate, tidal volume, and minute ventilation are recorded before drug administration to establish a baseline.

  • Drug Administration: The test compound is administered.

  • Continuous Monitoring: Respiratory parameters are continuously monitored and recorded for a set period after drug administration.

  • Data Analysis: Changes in respiratory parameters from baseline are calculated and compared between different dose groups and a vehicle control group. The dose that causes a 50% reduction in a key parameter, such as respiratory rate (RD₅₀), can be determined.

Mandatory Visualizations

Opioid Receptor Signaling Pathway cluster_0 Cell Membrane Opioid Opioid Opioid_Receptor μ-Opioid Receptor Opioid->Opioid_Receptor Binds to G_Protein Gi/o Protein Opioid_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ion_Channels Ion Channels (↑ K+ efflux, ↓ Ca2+ influx) G_Protein->Ion_Channels Modulates cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Ion_Channels->Analgesia Side_Effects Side Effects (Respiratory Depression, etc.)

Caption: Simplified signaling pathway of µ-opioid receptor activation.

Preclinical Analgesic Assay Workflow Start Start Animal_Acclimatization Animal Acclimatization Start->Animal_Acclimatization Baseline_Measurement Baseline Nociceptive Response Measurement (Hot Plate or Tail-Flick) Animal_Acclimatization->Baseline_Measurement Drug_Administration Test Compound or Vehicle Administration Baseline_Measurement->Drug_Administration Post_Treatment_Measurement Post-Treatment Nociceptive Response Measurement Drug_Administration->Post_Treatment_Measurement Data_Analysis Data Analysis (%MPE, ED₅₀ Calculation) Post_Treatment_Measurement->Data_Analysis End End Data_Analysis->End

Caption: General workflow for preclinical analgesic assays.

Conclusion

Methadone is a well-established opioid analgesic with a comprehensive preclinical data package defining its pharmacological profile. In contrast, (-)-Noracymethadol, despite its structural similarity to methadone and promising initial clinical observations, lacks publicly available, quantitative preclinical data. This significant data gap prevents a robust head-to-head comparison and underscores the need for further investigation into the analgesic efficacy, receptor binding profile, and safety of (-)-Noracymethadol in preclinical models. Such studies would be crucial to validate the clinical findings and to better understand its potential as a therapeutic agent.

References

A Comparative Guide to the Bioanalytical Method Validation of (-)-Noracymethadol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of a bioanalytical method for the quantitative determination of (-)-Noracymethadol in a biological matrix, such as human plasma. The content is structured to align with the stringent requirements of regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). While specific experimental data for (-)-Noracymethadol is not publicly available, this document presents a framework based on established validation parameters for similar opioid analgesics, offering a benchmark for performance comparison.

I. Introduction to Bioanalytical Method Validation

Bioanalytical method validation is a critical process in drug development that demonstrates a particular analytical method is reliable and reproducible for its intended use, which is typically the quantification of a drug and/or its metabolites in biological fluids.[1][2] The data generated from these validated methods are essential for pharmacokinetic, toxicokinetic, bioavailability, and bioequivalence studies that support regulatory submissions.[1][3]

(-)-Noracymethadol is a synthetic opioid analgesic.[4] Accurate and precise measurement of its concentration in biological samples is paramount for understanding its pharmacological profile. The following sections detail the experimental protocols and acceptance criteria for a typical validation of a chromatographic assay for (-)-Noracymethadol.

II. Experimental Protocols

A robust and reliable bioanalytical method is essential for the accurate quantification of (-)-Noracymethadol in biological matrices. The following protocols are based on standard industry practices for the validation of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which are frequently employed for their high sensitivity and selectivity.[3][5]

Sample Preparation:

A solid-phase extraction (SPE) method would be optimized for the extraction of (-)-Noracymethadol and an internal standard (IS) from human plasma.[6]

  • Spiking: Blank human plasma is spiked with known concentrations of (-)-Noracymethadol reference standard to prepare calibration standards and quality control (QC) samples.

  • Pre-treatment: Plasma samples (e.g., 100 µL) are pre-treated, often with an acid or buffer, to disrupt protein binding.

  • Extraction: The pre-treated samples are loaded onto an SPE cartridge. The cartridge is washed to remove interferences, and the analyte and IS are then eluted with an appropriate organic solvent.

  • Evaporation and Reconstitution: The eluent is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is a common choice for separating opioids.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in the positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for high selectivity and sensitivity.

III. Data Presentation: Validation Parameters and Acceptance Criteria

The following tables summarize the key validation parameters and their typical acceptance criteria as mandated by regulatory guidelines.[7][8][9]

Table 1: System Suitability

Parameter Acceptance Criteria
Peak Area Reproducibility Relative Standard Deviation (RSD) ≤ 15% for six replicate injections

| Retention Time Reproducibility | RSD ≤ 5% |

Table 2: Calibration Curve

Parameter Acceptance Criteria
Concentration Range Should cover the expected concentration range in study samples. Typically includes the Lower Limit of Quantification (LLOQ) and Upper Limit of Quantification (ULOQ).
Linearity Correlation coefficient (r²) ≥ 0.99

| Accuracy of Back-calculated Concentrations | Within ±15% of the nominal value (±20% at the LLOQ) |

Table 3: Accuracy and Precision

QC Level Concentration (ng/mL) Intra-day Accuracy (% Bias) Intra-day Precision (% RSD) Inter-day Accuracy (% Bias) Inter-day Precision (% RSD)
LLOQ 1 ≤ ±20% ≤ 20% ≤ ±20% ≤ 20%
Low QC 3 ≤ ±15% ≤ 15% ≤ ±15% ≤ 15%
Medium QC 50 ≤ ±15% ≤ 15% ≤ ±15% ≤ 15%
High QC 150 ≤ ±15% ≤ 15% ≤ ±15% ≤ 15%

*Hypothetical data for illustrative purposes.

Table 4: Selectivity and Matrix Effect

Parameter Acceptance Criteria
Selectivity No significant interfering peaks at the retention time of the analyte and IS in blank matrix from at least six different sources.

| Matrix Effect | The matrix factor (ratio of the analyte peak response in the presence of matrix to the analyte peak response in the absence of matrix) should be consistent, with an RSD ≤ 15%. |

Table 5: Stability

Stability Test Storage Condition Acceptance Criteria (Mean concentration within ±15% of nominal)
Freeze-Thaw Stability 3 cycles at -20°C and/or -70°C Pass
Short-Term (Bench-Top) Stability Room temperature for a specified duration (e.g., 4 hours) Pass
Long-Term Stability -20°C and/or -70°C for a duration covering the study sample storage period Pass

| Post-Preparative (Autosampler) Stability | In the autosampler at a specified temperature (e.g., 4°C) | Pass |

IV. Visualizations

Bioanalytical Method Validation Workflow

cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis MD1 Analyte & IS Optimization MD2 Sample Preparation (SPE) MD1->MD2 MD3 LC-MS/MS Condition Optimization MD2->MD3 V1 Selectivity & Matrix Effect MD3->V1 V2 Calibration Curve (Linearity, Range) V1->V2 V3 Accuracy & Precision V2->V3 V4 Stability (Freeze-Thaw, Bench-Top, Long-Term) V3->V4 V5 Recovery & Dilution Integrity V4->V5 SA1 Receive & Log Study Samples V5->SA1 SA2 Process Samples with Validated Method SA1->SA2 SA3 Analyze Batches with Calibrators & QCs SA2->SA3 SA4 Data Review & Reporting SA3->SA4

Caption: A flowchart illustrating the sequential phases of bioanalytical method development, validation, and routine sample analysis.

Quantitative Data Evaluation Logic

cluster_data Data Acquisition cluster_processing Data Processing & Evaluation cluster_decision Decision cluster_outcome Outcome RawData Raw Data (Peak Areas) CalCurve Calibration Curve Generation RawData->CalCurve Concentration Calculate Unknown Concentrations CalCurve->Concentration Stats Statistical Analysis (Accuracy, Precision) Concentration->Stats Decision Meets Acceptance Criteria? Stats->Decision Pass Method Validated Decision->Pass Yes Fail Method Optimization Required Decision->Fail No

Caption: A diagram showing the logical flow for evaluating quantitative data against predefined acceptance criteria during method validation.

References

A Comparative Analysis of the Metabolic Fates of Noracymethadol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Noracymethadol, a synthetic opioid, exists as multiple stereoisomers, with their metabolic pathways significantly influencing their pharmacological activity and duration of action. This guide provides a comparative overview of the metabolic pathways of noracymethadol isomers, with a primary focus on the most extensively studied isomer, l-alpha-acetylmethadol (LAAM). Due to a scarcity of direct comparative research, this guide synthesizes available data on individual isomers and draws inferences from the metabolism of structurally related compounds.

Introduction to Noracymethadol Isomers

Noracymethadol, also known as acetylmethadol, has two chiral centers, giving rise to four optical isomers:

  • l-alpha-acetylmethadol (levo-alpha-acetylmethadol or LAAM)

  • d-alpha-acetylmethadol (dextro-alpha-acetylmethadol)

  • l-beta-acetylmethadol

  • d-beta-acetylmethadol

These isomers exhibit different potencies and toxicities. For instance, d-alpha-acetylmethadol is reported to be more potent but has a shorter duration of action compared to LAAM[1][2]. The beta-isomers are generally considered more toxic and less pharmacologically active[2]. These differences are, in large part, attributed to their distinct metabolic fates.

Metabolic Pathways of l-alpha-acetylmethadol (LAAM)

LAAM is a prodrug that undergoes extensive first-pass metabolism in the liver to form pharmacologically active metabolites. This bioactivation is crucial for its long-lasting effects in the treatment of opioid dependence.[1][3] The primary metabolic pathway for LAAM is sequential N-demethylation.

Primary Metabolic Reactions:

  • N-demethylation to nor-LAAM: The initial and rate-limiting step is the removal of one methyl group from the dimethylamino moiety to form nor-LAAM (nor-levo-alpha-acetylmethadol).

  • N-demethylation to dinor-LAAM: nor-LAAM is further metabolized by the removal of the second methyl group to yield dinor-LAAM (dinor-levo-alpha-acetylmethadol).

Both nor-LAAM and dinor-LAAM are potent opioid agonists and have longer half-lives than the parent compound, contributing significantly to the sustained therapeutic effect of LAAM.[3]

Enzymes Involved:

The N-demethylation of LAAM is primarily catalyzed by the cytochrome P450 (CYP) enzyme system, with CYP3A4 being the major isoform responsible for the metabolism of both LAAM and nor-LAAM.[4] The metabolism of the structurally similar opioid, methadone, is known to be stereoselective, with different CYP isoforms (including CYP2B6 and CYP2C19) showing preferences for different enantiomers.[5][6] This suggests that while CYP3A4 is the key enzyme for LAAM, other isoforms may play a role in the metabolism of other noracymethadol isomers.

Below is a diagram illustrating the primary metabolic pathway of l-alpha-acetylmethadol.

LAAM_Metabolism LAAM l-alpha-acetylmethadol (LAAM) nor_LAAM nor-LAAM (Active Metabolite) LAAM->nor_LAAM N-demethylation (CYP3A4) dinor_LAAM dinor-LAAM (Active Metabolite) nor_LAAM->dinor_LAAM N-demethylation (CYP3A4)

Primary metabolic pathway of l-alpha-acetylmethadol (LAAM).

Comparative Metabolism of Other Noracymethadol Isomers

Direct comparative studies on the metabolism of d-alpha, l-beta, and d-beta-acetylmethadol are limited. However, based on pharmacological data and studies of related compounds, we can infer key differences.

d-alpha-acetylmethadol:

While d-alpha-acetylmethadol is a potent opioid agonist, its shorter duration of action suggests a different metabolic profile compared to LAAM. Studies on the binding affinities of the isomers and their metabolites to opiate receptors have shown that the affinity of d-alpha-acetylmethadol decreases upon N-demethylation, which is the opposite of what is observed for LAAM[7]. This suggests that the N-demethylated metabolites of the d-alpha isomer may be less active or more rapidly cleared.

beta-acetylmethadol Isomers:

The l-beta and d-beta isomers are reported to be more toxic and less active than their alpha counterparts[2]. This could be due to several factors related to their metabolism, such as the formation of toxic metabolites or a metabolic pathway that does not lead to potent active compounds. A study on the discriminative stimulus effects in rats indicated that beta-l-acetylmethadol did not fully substitute for heroin, suggesting lower opioid-like activity[8].

The following table summarizes the known and inferred metabolic characteristics of the noracymethadol isomers.

IsomerPrimary Metabolic PathwayKey MetabolitesPrimary Enzyme(s)Potency of Metabolites
l-alpha-acetylmethadol (LAAM) Sequential N-demethylationnor-LAAM, dinor-LAAMCYP3A4More potent than parent drug
d-alpha-acetylmethadol Likely N-demethylationnor-d-alpha-acetylmethadol, dinor-d-alpha-acetylmethadol (inferred)Likely CYP-mediatedLess potent than parent drug
l-beta-acetylmethadol Not well characterizedUnknownUnknownLikely low potency
d-beta-acetylmethadol Not well characterizedUnknownUnknownLikely low potency

Experimental Protocols

The following provides a generalized methodology for the in vitro investigation of noracymethadol isomer metabolism, based on common practices for studying drug metabolism.

In Vitro Metabolism using Human Liver Microsomes:

This assay is designed to identify the primary metabolites and the CYP450 enzymes responsible for the metabolism of a test compound.

Materials:

  • Noracymethadol isomers (l-alpha, d-alpha, l-beta, d-beta)

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (for quenching the reaction)

  • Internal standard for analytical quantification

  • LC-MS/MS system for analysis

Procedure:

  • Incubation Preparation: Prepare incubation mixtures in microcentrifuge tubes containing potassium phosphate buffer, human liver microsomes, and the specific noracymethadol isomer.

  • Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes to equilibrate the temperature.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction mixtures at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination of Reaction: Stop the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Sample Preparation: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to identify and quantify the parent drug and its metabolites.

The workflow for this experimental protocol is visualized below.

experimental_workflow cluster_prep 1. Incubation Preparation cluster_reaction 2. Metabolic Reaction cluster_analysis 3. Analysis Buffer Buffer Preincubation Preincubation Microsomes Microsomes Isomer Isomer Initiation Initiation Preincubation->Initiation Add NADPH Incubation Incubation Initiation->Incubation 37°C Termination Termination Incubation->Termination Add Acetonitrile Centrifugation Centrifugation Termination->Centrifugation Supernatant_Collection Supernatant_Collection Centrifugation->Supernatant_Collection LCMS_Analysis LCMS_Analysis Supernatant_Collection->LCMS_Analysis Quantification

Experimental workflow for in vitro metabolism studies.

Conclusion

The metabolism of noracymethadol is stereoselective, with the l-alpha isomer (LAAM) being extensively studied as a prodrug that is bioactivated through N-demethylation by CYP3A4. While data on the other isomers are limited, available pharmacological evidence strongly suggests significant differences in their metabolic pathways and the activity of their metabolites. Further direct comparative studies are necessary to fully elucidate the metabolic profiles of all noracymethadol isomers, which would provide valuable insights for drug development and therapeutic applications. The provided experimental protocol offers a framework for conducting such comparative in vitro metabolism studies.

References

Assessing the Abuse Potential of (-)-Noracymethadol and its Analogues in Comparison to Other Opioids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The evaluation of a new chemical entity's abuse potential is a critical component of its preclinical and clinical development. This guide provides a comparative assessment of the abuse potential of (-)-Noracymethadol, a synthetic opioid, relative to other well-characterized opioids. Due to the limited availability of specific abuse liability data for (-)-Noracymethadol, this guide will leverage data from its close structural and pharmacological analogue, l-alpha-acetylmethadol (LAAM), as a surrogate. This comparison is based on key preclinical and clinical predictors of abuse liability, including self-administration behavior, drug discrimination properties, and the induction of physical dependence.

Data Summary

The following tables summarize quantitative data from preclinical studies, offering a comparative view of the abuse potential of LAAM (as a proxy for (-)-Noracymethadol) and other opioids.

Table 1: Comparative Reinforcing Effects in Self-Administration Studies

CompoundAnimal ModelRoute of AdministrationDosing ScheduleReinforcing Efficacy (Mean Inter-injection Interval ± S.E.)
l-alpha-acetylmethadol (LAAM)RatIntravenous1 mg/kg/injection8.8 ± 0.8 hours[1]
MorphineRatIntravenous10 mg/kg/injection2.5 ± 0.1 hours[1]
MethadoneRatIntravenous2 mg/kg/injection1.4 ± 0.1 hours[1]

Table 2: Physical Dependence Potential as Measured by Precipitated Withdrawal

CompoundAnimal ModelPrecipitating AgentObserved Withdrawal SignsSeverity
l-alpha-acetylmethadol (LAAM)RatNaloxoneREM sleep suppressionSimilar to morphine[2]
MorphineRatNaloxoneREM sleep suppression, weight loss, increased observable signs (e.g., ptosis, leaning)[2][3]Significant[3]

Experimental Protocols

Self-Administration Studies

Objective: To assess the reinforcing effects of a drug, indicating its potential for abuse. A shorter inter-injection interval suggests a higher reinforcing efficacy.

Methodology:

  • Subjects: Male Wistar rats are surgically implanted with chronic intravenous jugular cannulae.

  • Apparatus: Standard operant conditioning chambers equipped with two levers, a stimulus light, and an infusion pump.

  • Training: Rats are trained to press a lever to receive an infusion of a standard opioid, such as morphine, on a fixed-ratio (FR) schedule (e.g., FR1, where one lever press results in one infusion).

  • Substitution Phase: Once a stable baseline of self-administration is established with the training drug, the test drug (e.g., LAAM) or another comparator opioid is substituted.

  • Data Collection: The primary dependent variable is the inter-injection interval, the time elapsed between consecutive self-administered infusions. Other measures include the number of infusions per session and the response rate.

  • Analysis: The mean inter-injection interval is calculated for each drug condition and compared. A shorter interval is indicative of a greater reinforcing effect.[1]

Physical Dependence Studies (Precipitated Withdrawal)

Objective: To determine the degree of physical dependence produced by chronic drug administration. This is assessed by administering an opioid antagonist to precipitate a withdrawal syndrome.

Methodology:

  • Subjects: Rats are made physically dependent on an opioid through repeated administration (e.g., twice-daily injections of morphine) or continuous infusion. A separate group receives a placebo (e.g., saline).

  • Antagonist Challenge: After a set period of chronic opioid administration, an opioid antagonist, such as naloxone, is administered.

  • Observation and Scoring: Immediately following antagonist administration, animals are observed for a predetermined period (e.g., 30-60 minutes) for a constellation of withdrawal signs. These signs can be categorized and scored for severity. Common signs in rats include weight loss, ptosis (drooping eyelids), teeth chattering, wet dog shakes, and abnormal postures.[3] In some studies, physiological measures such as REM sleep suppression are also quantified.[2]

  • Data Analysis: The frequency or intensity of each withdrawal sign is recorded, and a composite withdrawal score can be calculated. These scores are then compared between the different opioid treatment groups.

Visualizations

Experimental Workflow: Self-Administration Study

G cluster_pretraining Pre-Training cluster_training Training Phase cluster_testing Testing Phase cluster_analysis Data Analysis Surgery Jugular Vein Catheter Implantation Recovery Post-Surgical Recovery Surgery->Recovery Food_Training Lever Press Training (Food Reward) Recovery->Food_Training Morphine_SA Morphine Self-Administration (FR1 Schedule) Food_Training->Morphine_SA Baseline Establish Stable Baseline Responding Morphine_SA->Baseline Substitution Substitute Test Drug (e.g., LAAM) or Vehicle Baseline->Substitution Data_Collection Record Inter-Injection Intervals Substitution->Data_Collection Comparison Compare Reinforcing Efficacy Across Drugs Data_Collection->Comparison G cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Opioid Opioid Agonist (e.g., Morphine, LAAM) MOR Mu-Opioid Receptor (GPCR) Opioid->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Voltage-Gated Ca2+ Channel G_protein->Ca_channel Inhibits K_channel GIRK Channel (K+ Channel) G_protein->K_channel Activates cAMP cAMP AC->cAMP Converts ATP to Ca_influx Decreased Ca2+ Influx Ca_channel->Ca_influx Hyperpolarization Hyperpolarization K_channel->Hyperpolarization ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Altered Gene Expression (Tolerance, Dependence) CREB->Gene_Expression Regulates Neurotransmitter_release Decreased Neurotransmitter Release Ca_influx->Neurotransmitter_release Neuronal_inhibition Decreased Neuronal Excitability Hyperpolarization->Neuronal_inhibition

References

In Vitro Validation of (-)-Noracymethadol as a Mu-Opioid Receptor Agonist: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of (-)-Noracymethadol's activity as a mu-opioid receptor (MOR) agonist. Direct quantitative in vitro data for (-)-Noracymethadol is limited in publicly available literature. Therefore, this document focuses on the in vitro properties of its parent compound, l-alpha-acetylmethadol (LAAM), and its primary, more potent active metabolite, nor-LAAM.[1] This information is presented alongside data for established mu-opioid receptor agonists to offer a comprehensive comparison for research and drug development purposes.

Comparative In Vitro Mu-Opioid Receptor Activity

The following table summarizes the available quantitative data for LAAM, nor-LAAM, and other reference mu-opioid receptor agonists. This data is critical for understanding the binding affinity, potency, and efficacy of these compounds.

CompoundBinding Affinity (Ki, nM)Functional Potency (EC50, nM)Functional Efficacy (Emax, % vs. DAMGO)Receptor SystemAssay Type
LAAM 740[1]100,000 (IC50)[1]Not ReportedMu-Opioid Receptor[1]Radioligand Binding[1]
nor-LAAM 5.6[1]1.2 (IC50)[1]Not ReportedMu-Opioid Receptor[1]Radioligand Binding[1]
Morphine 4.2 ± 0.13[2]150 ± 50[2]99 ± 4[2]Human MOR[2][³⁵S]GTPγS Binding[2]
Fentanyl 1.6 ± 0.4[2]32[2]89 ± 9[2]Human MOR[2][³⁵S]GTPγS Binding[2]
DAMGO Not ApplicableReference Full Agonist100 (by definition)Human MOR[2][³⁵S]GTPγS Binding[2]
Buprenorphine Not ReportedNot Reported11 (% of DAMGO)[3]Mu-Opioid Receptor[3]cAMP Assay[3]

Note: The potency for LAAM and nor-LAAM is presented as IC50 from binding studies, which indicates the concentration required to inhibit 50% of radioligand binding.[1] Direct functional efficacy (Emax) data from G-protein activation or cAMP inhibition assays for LAAM and its metabolites were not available in the reviewed literature.

Mu-Opioid Receptor Signaling Pathway

Activation of the mu-opioid receptor by an agonist like (-)-Noracymethadol initiates a downstream signaling cascade primarily through the Gαi/o subunit of the G-protein complex. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels, and modulation of ion channels.

mu_opioid_signaling cluster_membrane Cell Membrane MOR Mu-Opioid Receptor G_Protein Gi/o Protein MOR->G_Protein Activates Agonist (-)-Noracymethadol (Agonist) Agonist->MOR Binds to AC Adenylyl Cyclase G_Protein->AC Inhibits Ion_Channel Ion Channel Modulation G_Protein->Ion_Channel Modulates cAMP ↓ cAMP AC->cAMP

Caption: Mu-opioid receptor signaling cascade upon agonist binding.

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize mu-opioid receptor agonists are provided below.

Radioligand Binding Assay

This assay measures the affinity of a compound for the mu-opioid receptor by quantifying its ability to displace a radiolabeled ligand.

1. Membrane Preparation:

  • Cell membranes are prepared from cell lines stably expressing the human mu-opioid receptor (e.g., CHO-hMOR) or from brain tissue.

  • Cells are harvested and homogenized in an ice-cold buffer.

  • The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an appropriate assay buffer.

2. Competitive Binding Assay:

  • A fixed concentration of a radiolabeled mu-opioid receptor ligand (e.g., [³H]DAMGO) is incubated with the cell membranes.

  • Increasing concentrations of the unlabeled test compound (e.g., (-)-Noracymethadol) are added to compete for binding to the receptor.

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled standard ligand (e.g., naloxone).

3. Incubation and Filtration:

  • The reaction mixture is incubated to allow binding to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters, separating the bound from the free radioligand.

  • The filters are washed with ice-cold buffer to remove any unbound radioactivity.

4. Data Analysis:

  • The radioactivity retained on the filters is measured using liquid scintillation counting.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined (IC50).

  • The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the mu-opioid receptor upon agonist binding.

1. Membrane Preparation:

  • Similar to the radioligand binding assay, membranes are prepared from cells expressing the mu-opioid receptor.

2. Assay Reaction:

  • Cell membranes are incubated in an assay buffer containing [³⁵S]GTPγS (a non-hydrolyzable GTP analog), GDP, and varying concentrations of the test agonist.

  • Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

3. Incubation and Filtration:

  • The reaction is incubated to allow for G-protein activation and [³⁵S]GTPγS binding.

  • The reaction is terminated by rapid filtration to separate bound and free [³⁵S]GTPγS.

4. Data Analysis:

  • The amount of [³⁵S]GTPγS bound to the membranes is quantified by scintillation counting.

  • Concentration-response curves are generated to determine the agonist's potency (EC50) and efficacy (Emax) relative to a standard full agonist like DAMGO.

cAMP Accumulation Assay

This assay determines the functional effect of a mu-opioid receptor agonist on the intracellular second messenger, cyclic AMP (cAMP).

1. Cell Culture and Treatment:

  • Whole cells expressing the mu-opioid receptor are used.

  • Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • The cells are then stimulated with an adenylyl cyclase activator (e.g., forskolin) in the presence or absence of varying concentrations of the test agonist.

2. cAMP Measurement:

  • After incubation, the cells are lysed, and the intracellular cAMP levels are measured using various methods, such as enzyme-linked immunosorbent assay (ELISA) or time-resolved fluorescence resonance energy transfer (TR-FRET).

3. Data Analysis:

  • The ability of the agonist to inhibit forskolin-stimulated cAMP accumulation is quantified.

  • Concentration-response curves are plotted to determine the agonist's potency (EC50) and efficacy (Emax) in inhibiting adenylyl cyclase activity.

Experimental Workflow for In Vitro Validation

The following diagram illustrates a typical workflow for the in vitro validation of a mu-opioid receptor agonist.

experimental_workflow cluster_binding Binding Characterization cluster_functional Functional Characterization Radioligand_Assay Radioligand Binding Assay Determine_Ki Determine Binding Affinity (Ki) Radioligand_Assay->Determine_Ki GTP_Assay [35S]GTPγS Binding Assay Determine_Ki->GTP_Assay cAMP_Assay cAMP Accumulation Assay Determine_Ki->cAMP_Assay Determine_Potency_Efficacy Determine Potency (EC50) & Efficacy (Emax) GTP_Assay->Determine_Potency_Efficacy cAMP_Assay->Determine_Potency_Efficacy Conclusion Characterize as MOR Agonist Determine_Potency_Efficacy->Conclusion Start Test Compound ((-)-Noracymethadol) Start->Radioligand_Assay

Caption: Workflow for in vitro validation of a mu-opioid agonist.

References

A Comparative Analysis of Respiratory Depression Induced by (-)-Noracymethadol and Fentanyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the respiratory depression effects of the synthetic opioid analgesic (-)-Noracymethadol and the widely used potent opioid, fentanyl. While direct comparative studies are limited, this document synthesizes available preclinical and clinical data to offer insights into their respective profiles.

Executive Summary

Both (-)-Noracymethadol and fentanyl are potent µ-opioid receptor (MOR) agonists that can induce significant respiratory depression, a potentially lethal side effect. Fentanyl is well-characterized as a powerful respiratory depressant with a rapid onset and short duration of action. Information on (-)-Noracymethadol, an active metabolite of levo-alpha-acetylmethadol (LAAM), is less extensive. However, existing data suggests it also causes dose-dependent respiratory depression. This guide presents available quantitative data, details common experimental protocols for assessing opioid-induced respiratory depression, and visualizes the underlying signaling pathways and experimental workflows.

Quantitative Data on Respiratory Depression

ParameterFentanylMethadoneReference
Partial Pressure of Oxygen (PaO2) Significantly DecreasedSignificantly Decreased[1]
Partial Pressure of Carbon Dioxide (PaCO2) Significantly IncreasedSignificantly Increased[1]
Inspiratory Time (Ti) Significantly IncreasedSignificantly Increased[1]
Expiratory Time (Te) Significantly IncreasedSignificantly Increased[1]
Table 1: Comparative Respiratory Effects of Fentanyl and Methadone in Rats at 80% of LD50.[1]

It is important to note that (-)-Noracymethadol (nor-LAAM) has a higher binding affinity and is more potent at the µ-opioid receptor than its parent compound, LAAM. This suggests that (-)-Noracymethadol may have a more pronounced effect on respiration than LAAM or methadone, though direct experimental evidence is needed for confirmation.

Experimental Protocols

The assessment of opioid-induced respiratory depression in preclinical studies typically involves methodologies that measure changes in ventilation and blood gases.

Whole-Body Plethysmography (WBP)

This non-invasive technique is commonly used to measure respiratory parameters in conscious, unrestrained rodents.[1][2]

Typical Protocol:

  • Acclimation: Animals are habituated to the plethysmography chambers to minimize stress-induced respiratory changes.

  • Baseline Measurement: Respiratory rate (breaths/minute), tidal volume (mL/breath), and minute ventilation (mL/minute) are recorded before drug administration.

  • Drug Administration: The opioid (e.g., fentanyl or (-)-Noracymethadol) is administered, typically via intravenous, intraperitoneal, or subcutaneous injection.

  • Post-dose Monitoring: Respiratory parameters are continuously monitored to determine the onset, magnitude, and duration of respiratory depression.

  • Hypercapnic Challenge (Optional): Animals may be exposed to an atmosphere with elevated carbon dioxide (e.g., 5-8% CO2) to assess the drug's effect on the ventilatory response to hypercapnia, a sensitive measure of respiratory drive.[1]

Arterial Blood Gas (ABG) Analysis

This method provides a direct measurement of gas exchange efficiency in the lungs.

Typical Protocol:

  • Catheterization: A catheter is surgically implanted in an artery (e.g., carotid or femoral artery) of the anesthetized animal.

  • Recovery: The animal is allowed to recover from surgery before the experiment.

  • Baseline Sampling: A baseline arterial blood sample is drawn to measure PaO2, PaCO2, and pH.

  • Drug Administration: The opioid is administered.

  • Post-dose Sampling: Arterial blood samples are collected at various time points after drug administration to assess changes in blood gas parameters.[1]

Signaling Pathways and Experimental Workflow

Opioid-Induced Respiratory Depression Signaling Pathway

Opioids like fentanyl and (-)-Noracymethadol primarily exert their respiratory depressant effects by activating µ-opioid receptors (MORs) located on neurons within key respiratory control centers in the brainstem, such as the pre-Bötzinger complex and the Kölliker-Fuse nucleus.[3] This activation leads to neuronal hyperpolarization and inhibition of neurotransmitter release, ultimately suppressing the respiratory rhythm.

G Opioid-Induced Respiratory Depression Pathway Opioid (-)-Noracymethadol or Fentanyl MOR Mu-Opioid Receptor (MOR) (in Brainstem Respiratory Centers) Opioid->MOR G_protein Gi/o Protein Activation MOR->G_protein AC Adenylyl Cyclase Inhibition G_protein->AC K_channel Activation of GIRK Channels G_protein->K_channel Ca_channel Inhibition of Voltage-gated Ca2+ Channels G_protein->Ca_channel cAMP Decreased cAMP AC->cAMP Depression Respiratory Depression (Decreased Rate and Depth of Breathing) cAMP->Depression Hyperpolarization Neuronal Hyperpolarization K_channel->Hyperpolarization Neurotransmitter Reduced Neurotransmitter Release Ca_channel->Neurotransmitter Hyperpolarization->Depression Neurotransmitter->Depression

Caption: Signaling cascade following opioid binding to the µ-opioid receptor.

Experimental Workflow for Comparing Respiratory Effects

The following diagram illustrates a typical workflow for a preclinical study comparing the respiratory depressant effects of two opioids.

G Preclinical Comparison of Opioid Respiratory Effects start Start animal_prep Animal Preparation (e.g., Acclimation, Catheterization) start->animal_prep randomization Randomization into Treatment Groups animal_prep->randomization group_A Group A: (-)-Noracymethadol randomization->group_A group_B Group B: Fentanyl randomization->group_B group_C Group C: Vehicle Control randomization->group_C baseline Baseline Respiratory Measurement (WBP and/or ABG) group_A->baseline group_B->baseline group_C->baseline administration Drug Administration baseline->administration post_dose Post-Dose Respiratory Monitoring administration->post_dose data_analysis Data Analysis (e.g., ED50 Calculation, Statistical Comparison) post_dose->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for comparative opioid studies.

Conclusion

Both (-)-Noracymethadol and fentanyl are potent opioids capable of inducing severe respiratory depression. While fentanyl's effects are well-documented, further research is critically needed to quantify the respiratory depressant potency of (-)-Noracymethadol and to directly compare its profile with that of fentanyl and other clinically relevant opioids. Such studies are essential for a comprehensive understanding of its therapeutic window and safety profile. The experimental protocols and pathways described herein provide a framework for conducting and interpreting such vital research.

References

Statistical Validation of (-)-Noracymethadol: A Comparative Analysis of Preclinical and Clinical Findings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of (-)-Noracymethadol, a synthetic opioid analgesic, with established opioid compounds, morphine and methadone. The information is intended for researchers, scientists, and professionals in drug development, offering a synthesis of available data to support further investigation and statistical validation of its experimental results. Due to the limited publicly available data on (-)-Noracymethadol, this guide also incorporates data on its structurally identical compound, l-alpha-acetyl-N-normethadol (nor-LAAM), an active metabolite of l-alpha-acetylmethadol (LAAM).

Executive Summary

(-)-Noracymethadol, a methadone analog, has demonstrated analgesic potential comparable to morphine in early clinical studies, with a seemingly favorable side effect profile, including less nausea, dizziness, and drowsiness. However, a comprehensive preclinical dataset, including receptor binding affinities and in vivo efficacy, has not been widely published for (-)-Noracymethadol itself. This guide presents available data, including a comparative analysis of the antinociceptive potency of its equivalent, nor-LAAM, against morphine and methadone, to provide a basis for further research and development.

Data Presentation: Comparative Analysis

The following tables summarize the available quantitative and qualitative data for (-)-Noracymethadol (as nor-LAAM), morphine, and methadone.

Table 1: Opioid Receptor Binding Affinity

CompoundReceptorKᵢ (nM)Test SystemRadioligand
(-)-Noracymethadol (nor-LAAM) µ-opioidData Not Available--
Morphine µ-opioid1.168Recombinant human µ-opioid receptor[³H]-DAMGO
Methadone µ-opioid3.378Recombinant human µ-opioid receptor[³H]-DAMGO

Table 2: In Vivo Analgesic Potency

CompoundAnimal ModelTestRoute of AdministrationRelative Potency (vs. LAAM)
(-)-Noracymethadol (nor-LAAM) Dog (morphine-dependent)Suppression of withdrawalIntravenous9x more potent
Morphine Dog (morphine-dependent)Suppression of withdrawalIntravenousComparable efficacy to LAAM
Methadone Dog (morphine-dependent)Suppression of withdrawalIntravenousComparable efficacy to LAAM

Table 3: Clinical Observations and Side Effect Profile

CompoundAnalgesic EfficacyCommon Side EffectsNotes
(-)-Noracymethadol Comparable to morphine in postpartum patients[1]Salivation, ataxia, respiratory depression (reversible by naloxone), less nausea, dizziness, and drowsiness than morphine[1]Never marketed; Schedule I controlled substance in the US.
Morphine Gold standard for severe painNausea, vomiting, constipation, sedation, respiratory depression-
Methadone Effective for chronic and neuropathic painNausea, vomiting, drowsiness, QT interval prolongation, respiratory depressionLong half-life, complex pharmacokinetics.

Experimental Protocols

1. Opioid Receptor Binding Assay

  • Objective: To determine the binding affinity (Kᵢ) of a test compound to the µ-opioid receptor.

  • Methodology: A competitive radioligand binding assay is performed using cell membranes prepared from cells expressing the recombinant human µ-opioid receptor.

    • Incubation: Cell membranes are incubated with a fixed concentration of a radiolabeled µ-opioid receptor agonist, such as [³H]-DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin), and varying concentrations of the unlabeled test compound.

    • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

    • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using liquid scintillation counting.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.

2. In Vivo Analgesic Assays

  • a) Tail-Flick Test:

    • Objective: To assess the central analgesic activity of a compound in rodents.

    • Methodology:

      • A focused beam of heat is applied to the ventral surface of the animal's tail.

      • The time taken for the animal to flick its tail away from the heat source (tail-flick latency) is recorded.

      • A cut-off time is set to prevent tissue damage.

      • The test compound is administered, and the tail-flick latency is measured at predetermined time points.

      • An increase in the tail-flick latency compared to baseline indicates an analgesic effect.

  • b) Hot-Plate Test:

    • Objective: To evaluate the central analgesic effect of a substance by measuring the response to a thermal stimulus.

    • Methodology:

      • The animal is placed on a heated plate maintained at a constant temperature (e.g., 55°C).

      • The latency to the first sign of nociception (e.g., licking a hind paw or jumping) is recorded.

      • A maximum cut-off time is employed to avoid injury.

      • The test compound is administered, and the hot-plate latency is measured at various time intervals.

      • A significant increase in latency is indicative of analgesia.

Mandatory Visualization

Opioid_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron Opioid (-)-Noracymethadol (Opioid Agonist) Opioid_Receptor μ-Opioid Receptor (GPCR) Opioid->Opioid_Receptor Binds to G_Protein Gi/o Protein Opioid_Receptor->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Inhibits Ca_Channel Voltage-gated Ca²⁺ Channel G_Protein->Ca_Channel Inhibits K_Channel K⁺ Channel G_Protein->K_Channel Activates Vesicle Vesicle with Neurotransmitters (e.g., Glutamate) Ca_Channel->Vesicle Triggers release Hyperpolarization Hyperpolarization (Reduced Excitability) K_Channel->Hyperpolarization Leads to

Caption: Opioid Receptor Signaling Pathway.

Experimental_Workflow_Analgesia cluster_animal_prep Animal Preparation cluster_drug_admin Drug Administration cluster_testing Analgesic Testing cluster_analysis Data Analysis Animal_Selection Select Rodents (e.g., Rats, Mice) Acclimatization Acclimatize to Lab Conditions Animal_Selection->Acclimatization Baseline Measure Baseline Pain Threshold (Tail-Flick / Hot-Plate) Acclimatization->Baseline Grouping Divide into Groups (Vehicle, Test Compound, Positive Control) Baseline->Grouping Administration Administer Vehicle or Drug (e.g., i.p., s.c., p.o.) Grouping->Administration Time_Points Measure Pain Threshold at Pre-determined Time Intervals Administration->Time_Points Data_Collection Record Latency Times Time_Points->Data_Collection Calculate_MPE Calculate % Maximum Possible Effect (MPE) Data_Collection->Calculate_MPE Stats Statistical Analysis (e.g., ANOVA, t-test) Calculate_MPE->Stats

Caption: In Vivo Analgesic Assay Workflow.

References

Navigating the Analytical Landscape: A Comparative Guide to Inter-laboratory Validation of (-)-Noracymethadol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust and reliable quantification of (-)-Noracymethadol, a synthetic opioid analgesic, is critical for research, clinical, and forensic applications. Ensuring consistency and comparability of data across different laboratories necessitates a thorough inter-laboratory validation of the analytical methods employed. This guide provides a comparative overview of the primary analytical techniques suitable for the quantification of (-)-Noracymethadol, accompanied by generalized experimental protocols and expected performance characteristics based on the analysis of analogous synthetic opioids.

It is important to note that a formal, multi-site inter-laboratory validation study specifically for (-)-Noracymethadol has not been widely published. Therefore, this guide presents a foundational framework to assist laboratories in developing and validating their own methods, fostering greater harmonization of results. The performance data presented is typical for the analysis of synthetic opioids and serves as a benchmark for single-laboratory validation and subsequent inter-laboratory comparison.

Comparison of Analytical Methods

The two most prevalent and effective techniques for the quantification of synthetic opioids in biological matrices are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between these methods often depends on factors such as sample volume, required sensitivity, and laboratory resources.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (R²) > 0.99> 0.99
Accuracy (% Bias) < 15%< 15%
Precision (% RSD) < 15%< 15%
Limit of Detection (LOD) 0.1 - 1.0 ng/mL0.01 - 0.5 ng/mL
Limit of Quantification (LOQ) 0.5 - 2.0 ng/mL0.05 - 1.0 ng/mL
Sample Volume 1 - 2 mL0.1 - 1 mL
Throughput ModerateHigh
Derivatization Often RequiredGenerally Not Required
Matrix Effects Less ProneMore Prone

Experimental Protocols

To ensure reproducibility and facilitate meaningful comparison of results between laboratories, standardized experimental protocols are paramount. The following sections provide generalized methodologies for the quantification of (-)-Noracymethadol using GC-MS and LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

1. Sample Preparation (Liquid-Liquid Extraction - LLE):

  • To 1 mL of biological matrix (e.g., urine, blood), add an appropriate internal standard (e.g., (-)-Noracymethadol-d3).
  • Adjust the sample pH to basic conditions (pH 9-10) using a suitable buffer.
  • Add 5 mL of a water-immiscible organic solvent (e.g., n-butyl chloride).
  • Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes to separate the layers.
  • Transfer the organic (upper) layer to a clean tube.
  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization:

  • Reconstitute the dried extract in 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
  • Incubate at 70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivative.

3. GC-MS Analysis:

  • GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness fused-silica capillary column (e.g., 5% phenyl-methylpolysiloxane).
  • Injector: Splitless mode at 280°C.
  • Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, ramp to 300°C at 20°C/min, and hold for 5 minutes.
  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
  • MS Detector: Electron Ionization (EI) at 70 eV.
  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for (-)-Noracymethadol-TMS and the internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

1. Sample Preparation (Solid-Phase Extraction - SPE):

  • To 0.5 mL of biological matrix, add an appropriate internal standard (e.g., (-)-Noracymethadol-d3).
  • Precondition a mixed-mode SPE cartridge with methanol (B129727) and water.
  • Load the sample onto the cartridge.
  • Wash the cartridge with water and an acidic buffer.
  • Elute the analyte with a basic organic solvent mixture (e.g., 5% ammonium (B1175870) hydroxide (B78521) in ethyl acetate).
  • Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.

2. LC-MS/MS Analysis:

  • LC Column: C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 5 µL.
  • MS/MS Detector: Electrospray Ionization (ESI) in positive mode.
  • Acquisition Mode: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for (-)-Noracymethadol and the internal standard.

Visualizing the Validation Workflow

To facilitate a standardized approach to inter-laboratory validation, the following diagram outlines the key stages of the process.

InterLaboratory_Validation_Workflow cluster_planning Phase 1: Planning & Protocol Development cluster_execution Phase 2: Independent Laboratory Analysis cluster_evaluation Phase 3: Data Evaluation & Reporting A Define Validation Scope & Acceptance Criteria B Develop Standardized Analytical Protocol A->B C Prepare & Distribute Homogeneous Samples B->C D Lab 1: Method Implementation & Validation C->D E Lab 2: Method Implementation & Validation C->E F Lab 'n': Method Implementation & Validation C->F G Centralized Data Collection & Statistical Analysis D->G E->G F->G H Assessment of Reproducibility & Repeatability G->H I Final Validation Report H->I

Caption: A generalized workflow for an inter-laboratory validation study.

This guide provides a starting point for laboratories seeking to establish and validate robust analytical methods for (-)-Noracymethadol. Adherence to detailed protocols and a collaborative approach to data comparison will be essential for achieving the goal of producing consistent and reliable analytical results across different testing sites.

Safety Operating Guide

Proper Disposal of Noracymethadol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential guidance on the proper and compliant disposal of Noracymethadol, a synthetic opioid analgesic. Due to its classification as a Schedule I controlled substance by the U.S. Drug Enforcement Administration (DEA), stringent procedures must be followed to ensure safety, prevent diversion, and comply with federal regulations.[1][2] Researchers, scientists, and drug development professionals must adhere to these protocols to mitigate risks associated with this potent compound.

Noracymethadol's legal status underscores its high potential for abuse and the absence of currently accepted medical use in the United States.[2] Therefore, its disposal is governed by strict federal laws.

Regulatory Framework for Noracymethadol Disposal

All disposal activities for Noracymethadol must comply with the DEA's regulations for Schedule I controlled substances. The primary goal is to render the substance "non-retrievable," meaning it cannot be transformed to a physical or chemical state or form that would allow it to be used.[3]

Regulatory Body Key Requirement Relevant Forms
U.S. Drug Enforcement Administration (DEA) Disposal must render the substance "non-retrievable."[3] Incineration is the only method currently reviewed by the DEA that meets this standard.[3] Disposal must be conducted through a DEA-registered reverse distributor.[3]DEA Form 41 (Registrants Record of Controlled Substances Destroyed), DEA Form 222 (for transfer of Schedule I or II substances)[4]
Environmental Protection Agency (EPA) May have additional regulations if the waste is considered hazardous.N/A
State and Local Authorities May have more stringent requirements than federal regulations.N/A

Step-by-Step Disposal Protocol

The following protocol outlines the mandatory steps for the proper disposal of Noracymethadol from a research laboratory setting. This process ensures a secure chain of custody and compliant destruction.

  • Segregation and Secure Storage:

    • Isolate all expired, unwanted, or contaminated Noracymethadol from active stock.

    • Store the material in a securely locked, substantially constructed cabinet, separate from other controlled substances, pending disposal.

    • Maintain meticulous records of the substance designated for disposal, including name, quantity, and form.

  • Engage a DEA-Registered Reverse Distributor:

    • Identify and contract with a reverse distributor registered with the DEA to handle and destroy Schedule I controlled substances.

    • Verify the reverse distributor's DEA registration and their authority to manage this specific class of substance.

  • Complete Required Documentation:

    • Initiate the disposal process by completing a DEA Form 222 to document the transfer of Noracymethadol to the reverse distributor.[4]

    • Both the registrant (the laboratory) and the reverse distributor must maintain copies of this form.

  • Packaging and Transfer:

    • Package the Noracymethadol for transfer according to the reverse distributor's instructions and Department of Transportation (DOT) regulations for transporting controlled substances.

    • Ensure the packaging is secure and properly labeled to prevent diversion or accidental exposure.

    • The transfer must be conducted in a manner that ensures a continuous chain of custody.

  • Destruction and Final Documentation:

    • The reverse distributor will destroy the Noracymethadol, typically through incineration, to meet the "non-retrievable" standard.[3]

    • Upon destruction, the reverse distributor will issue a Certificate of Destruction.

    • The laboratory must complete a DEA Form 41 to record the destruction of the controlled substance. This form requires the signatures of two authorized employees who witnessed the transfer for destruction.[5]

    • All records related to the disposal, including DEA Form 222, DEA Form 41, and the Certificate of Destruction, must be maintained for a minimum of two years.[5]

Disposal Workflow

The following diagram illustrates the key stages in the compliant disposal of Noracymethadol.

Noracymethadol_Disposal_Workflow cluster_Lab Laboratory Procedures cluster_Distributor Reverse Distributor Actions cluster_Final_Doc Final Documentation Segregate 1. Segregate and Secure Noracymethadol Waste Engage 2. Engage DEA-Registered Reverse Distributor Segregate->Engage Initiate Disposal Doc_Transfer 3. Complete DEA Form 222 for Transfer Engage->Doc_Transfer Package 4. Package for Secure Transfer Doc_Transfer->Package Receive 5. Receive and Document Shipment Package->Receive Transfer of Custody Destroy 6. Destroy via Incineration (Non-Retrievable) Receive->Destroy Issue_Cert 7. Issue Certificate of Destruction Destroy->Issue_Cert Doc_Destroy 8. Complete DEA Form 41 (Record of Destruction) Issue_Cert->Doc_Destroy Record_Keep 9. Retain All Records (min. 2 years) Doc_Destroy->Record_Keep

References

Essential Safety and Operational Guidance for Handling Noracymethadol, (-)-

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of Noracymethadol, (-)-. The following procedural guidance is intended to ensure the safety of laboratory personnel and compliance with regulations when working with this potent synthetic opioid.

Noracymethadol is a synthetic opioid analgesic and is classified as a Schedule I controlled substance in the United States, indicating a high potential for abuse and no accepted medical use.[1][2] It is fatal if swallowed and may cause drowsiness or dizziness.[3] Due to its hazardous nature, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent exposure. The following table summarizes the recommended PPE for handling Noracymethadol. All PPE should be used in accordance with the Occupational Safety and Health Administration (OSHA) PPE standard (29 CFR 1910.132).[4]

Protection Type Recommended Equipment Purpose
Respiratory Protection At least an N100, R100, or P100 disposable filtering facepiece respirator or a higher level of protection.[4][5] For high-risk scenarios, a full facepiece air-purifying respirator (APR) with P100 filters, a powered APR (PAPR) with a high-efficiency particulate air (HEPA) filter, or a self-contained breathing apparatus (SCBA) is recommended.[5]To prevent inhalation of aerosolized powder. The primary hazard for exposure to synthetic opioids is respiratory.[6]
Eye and Face Protection Chemical safety goggles or a face shield in combination with a respirator.[7][8][9]To protect eyes from splashes or airborne particles.
Hand Protection Powder-free nitrile gloves.[4] Consider double gloving.To prevent dermal absorption.
Body Protection A disposable, long-sleeved gown or coveralls.[10] For high-risk exposures, garments certified to NFPA 1994 or NFPA 1991 are recommended.[11]To protect the skin from contact with the substance.
Foot Protection Closed-toe shoes and shoe covers.To prevent contamination of footwear.

Operational Plan: Handling Noracymethadol

All work with Noracymethadol must be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[3]

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure all necessary PPE is available and has been properly inspected.

    • Verify that the chemical fume hood is functioning correctly.

    • Prepare all necessary equipment and reagents before handling the compound.

    • Have a spill kit and naloxone (B1662785) (an opioid antagonist) readily available.[2]

  • Handling:

    • Don all required PPE before entering the designated handling area.

    • Work within the confines of the chemical fume hood.

    • Avoid actions that could generate dust, such as scraping or vigorous shaking.[3]

    • Use non-sparking tools.[12]

    • Do not eat, drink, or smoke in the handling area.[3][13]

  • Post-Handling:

    • Decontaminate all surfaces and equipment after use.

    • Carefully doff PPE to avoid self-contamination.

    • Dispose of all contaminated single-use PPE as hazardous waste.

    • Wash hands thoroughly with soap and water after removing gloves.[13] Do not use hand sanitizer or bleach.[13]

Handling_Workflow_for_Noracymethadol cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling prep1 Inspect and Don PPE prep2 Verify Fume Hood Operation prep1->prep2 prep3 Prepare Equipment and Reagents prep2->prep3 handle1 Weigh/Transfer Noracymethadol prep3->handle1 handle2 Perform Experimental Procedure handle1->handle2 post1 Decontaminate Surfaces and Equipment handle2->post1 post2 Doff PPE post1->post2 post3 Dispose of Contaminated Waste post2->post3 post4 Wash Hands Thoroughly post3->post4

Caption: Workflow for handling Noracymethadol.

Storage

Store Noracymethadol in a tightly closed container in a dry, well-ventilated, and secure location.[3] It should be kept locked up or in an area accessible only to qualified and authorized personnel.[3] The substance is light-sensitive.[3]

Accidental Exposure and First Aid

In the event of an accidental exposure, immediate action is critical.

Exposure Route First Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3][12]
Skin Contact Immediately remove all contaminated clothing. Rinse the skin with copious amounts of water for at least 15 minutes.[3][12]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][12]
Ingestion If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention and call a poison control center.[3][12]

Disposal Plan

Noracymethadol is a Schedule I controlled substance and must be disposed of in accordance with all federal, state, and local regulations.[3][14]

Step-by-Step Disposal Protocol:

  • Consult Regulations: Review your institution's policies and all relevant environmental regulations for hazardous and controlled substance waste disposal.

  • Segregate Waste: All materials contaminated with Noracymethadol, including unused product, empty containers, and disposable PPE, must be segregated as hazardous waste.

  • Use a Licensed Waste Hauler: Arrange for the collection and disposal of the waste by a licensed hazardous waste management company or a DEA-registered reverse distributor.[14]

  • Documentation: Maintain detailed records of the disposal process as required by the DEA and your institution.

Disposal_Plan_for_Noracymethadol cluster_collection Waste Collection cluster_disposal Disposal collect1 Segregate Contaminated Materials collect2 Place in Labeled, Sealed Containers collect1->collect2 dispose1 Store in Secure Designated Area collect2->dispose1 dispose2 Arrange for Pickup by Licensed Hauler dispose1->dispose2 dispose3 Complete Disposal Documentation dispose2->dispose3

Caption: Disposal plan for Noracymethadol waste.

Quantitative Data

Property Value
CAS Number 1477-39-0[1]
Molecular Formula C22H29NO2[1]
Molar Mass 339.47 g/mol [1]
Hazard Classification Category
Acute Toxicity, Oral Category 2[3]
Specific Target Organ Toxicity, Single Exposure Category 3 (Central nervous system)[3]

Experimental Protocols

Signaling Pathways

As a synthetic opioid, Noracymethadol is expected to act on opioid receptors, but specific signaling pathway diagrams are not available in the reviewed literature.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Noracymethadol, (-)-
Reactant of Route 2
Reactant of Route 2
Noracymethadol, (-)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.